Furo[3,4-c]pyridine-1,3-dione
描述
The exact mass of the compound 3,4-Pyridinedicarboxylic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127964. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
furo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKMGUPDWTWQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963628 | |
| Record name | Furo[3,4-c]pyridine-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4664-08-8 | |
| Record name | 3,4-Pyridinedicarboxylic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Pyridinedicarboxylic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furo[3,4-c]pyridine-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,3H-furo[3,4-c]pyridine-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Pyridinedicarboxylic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUG58X2BRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Furo[3,4-c]pyridine-1,3-dione: A Technical Guide to its Basic Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Furo[3,4-c]pyridine-1,3-dione, also known by its synonym Cinchomeronic anhydride, is a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its rigid, planar structure, combined with the reactive anhydride functionality, makes it an attractive scaffold for the synthesis of a diverse range of complex molecules. This guide provides an in-depth overview of the fundamental properties of this compound, including its synthesis, characterization, reactivity, and its burgeoning role in the development of novel therapeutics. The insights provided herein are intended to empower researchers to leverage the unique chemical attributes of this compound in their scientific endeavors.
Core Molecular Attributes
This compound is a bicyclic molecule where a furan ring is fused to a pyridine ring. The presence of the electron-withdrawing anhydride group and the pyridine nitrogen atom significantly influences its chemical behavior and potential for biological interactions.
| Property | Value | Reference |
| CAS Number | 4664-08-8 | [1][2][3] |
| Molecular Formula | C₇H₃NO₃ | [4] |
| Molecular Weight | 149.10 g/mol | [2] |
| IUPAC Name | This compound | [4] |
| Synonyms | Cinchomeronic anhydride, 3,4-Pyridinedicarboxylic anhydride | [5][6] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 75-77 °C | [2][7] |
| Boiling Point | 334.6 ± 15.0 °C at 760 mmHg | [8] |
| Density | 1.6 ± 0.1 g/cm³ | [8] |
| Water Solubility | Decomposes in water | [8] |
Synthesis and Characterization
The primary and most direct route to this compound is through the dehydration of its corresponding dicarboxylic acid, cinchomeronic acid (3,4-pyridinedicarboxylic acid).
Experimental Protocol: Synthesis from Cinchomeronic Acid
This protocol outlines the laboratory-scale synthesis of this compound via the dehydration of cinchomeronic acid using acetic anhydride. The causality behind this choice of reagent lies in the ability of acetic anhydride to act as a powerful dehydrating agent, facilitating the intramolecular cyclization to the desired anhydride.
Materials:
-
Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
-
Acetic anhydride
-
Anhydrous solvent (e.g., toluene or xylene)
-
Round-bottom flask with a reflux condenser and a drying tube
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., a mixture of toluene and hexane)
Procedure:
-
To a clean, dry round-bottom flask, add cinchomeronic acid and a 5-10 fold molar excess of acetic anhydride.
-
Add a suitable volume of an anhydrous solvent to create a stirrable slurry.
-
Equip the flask with a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of the starting dicarboxylic acid. Typically, the reaction is complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the excess acetic anhydride and solvent can be removed under reduced pressure.
-
The crude product is then collected by filtration and washed with a cold, non-polar solvent like hexane to remove residual acetic anhydride and acetic acid.
-
For further purification, the crude this compound can be recrystallized from a suitable solvent system, such as toluene-hexane.
-
Dry the purified crystals under vacuum to obtain the final product.
Caption: Synthesis of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing nature of the anhydride and the pyridine nitrogen.
-
¹³C NMR: The carbon NMR spectrum will display seven signals. The two carbonyl carbons of the anhydride will have the most downfield chemical shifts (typically in the 160-170 ppm range). The remaining five carbons of the heterocyclic core will appear in the aromatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong carbonyl stretching bands, which are typical for cyclic anhydrides due to symmetric and asymmetric stretching modes. These peaks are generally observed in the region of 1750-1850 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (149.10 g/mol ).
Chemical Reactivity: A Versatile Electrophile
The chemical reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbons in the anhydride ring. This makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Hydrolysis
In the presence of water, this compound will readily undergo hydrolysis to regenerate cinchomeronic acid.[8][9] This reaction is often uncatalyzed but can be accelerated by both acid and base. The propensity for hydrolysis necessitates that the compound be handled and stored under anhydrous conditions to maintain its integrity.[1]
Aminolysis
The reaction with primary and secondary amines is a particularly useful transformation, as it leads to the formation of pyridinedicarboximides (in the case of primary amines) or the corresponding mono-amides. This reaction provides a straightforward entry into the synthesis of pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which are of significant interest in medicinal chemistry.
Experimental Protocol: Synthesis of N-substituted Pyrrolo[3,4-c]pyridine-1,3-diones
This protocol describes a general procedure for the aminolysis of this compound to form N-substituted imides.
Materials:
-
This compound
-
A primary amine (R-NH₂)
-
A high-boiling polar aprotic solvent (e.g., dimethylformamide (DMF) or glacial acetic acid)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
Heat the reaction mixture to a temperature that facilitates both the initial ring-opening to the amic acid and the subsequent dehydrative cyclization to the imide (typically 100-150 °C).
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation (e.g., by adding water) followed by filtration.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Key reactions of this compound.
Applications in Drug Discovery and Development
The this compound scaffold and its derivatives have garnered significant interest in drug discovery due to their structural resemblance to endogenous purines, allowing them to interact with a variety of biological targets.
Kinase Inhibitors
The pyridine and fused ring system can mimic the adenine core of ATP, making derivatives of Furo[3,4-c]pyridine attractive candidates for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. While specific data for this compound itself is limited, structurally related furopyridine and pyrrolopyridine derivatives have shown potent inhibitory activity against various kinases. For instance, certain furopyridine derivatives have been identified as inhibitors of CDK2, a key regulator of the cell cycle.
| Compound Class | Target Kinase | Reported Activity (IC₅₀) | Reference |
| Furopyridine Derivatives | CDK2 | 0.24 - 0.93 µM | [10] |
| Pyrido[4,3-d]pyrimidine Derivatives | EGFR | 0.5 - 10 nM | [11] |
Proteasome Inhibitors
The proteasome is a large protein complex responsible for degrading damaged or unnecessary proteins within the cell. Inhibition of the proteasome is a validated therapeutic strategy for certain cancers, such as multiple myeloma. Derivatives of Furo[3,4-c]pyridine-3-ones have been investigated as proteasome inhibitors. One study reported a derivative with a benzylamino group at C(4) and dimethylated at C(1) as a potent and specific inhibitor of the constitutive 20S proteasome with an IC₅₀ of 600 nM for the PA site.[12]
Central Nervous System (CNS) Agents
The pyridine moiety is a common feature in many CNS-active drugs. The rigid structure of this compound and its derivatives can be exploited to design molecules with specific conformations that can interact with receptors and enzymes in the central nervous system. Research into pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has demonstrated their potential analgesic and sedative activities.[13] Furthermore, the development of CNS-penetrant inhibitors based on related aza-indazole scaffolds highlights the potential for this class of compounds in treating neuroinflammatory and neurodegenerative diseases.
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][14]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][8][14]
-
Handling: Should be handled in a well-ventilated area, preferably in a fume hood.[8] Avoid formation of dust and aerosols.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][14] The compound is sensitive to moisture and air.[1]
-
Incompatible Materials: Strong oxidizing agents, amines, and alcohols.[1]
Conclusion
This compound is a versatile and reactive heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its straightforward synthesis from cinchomeronic acid and its susceptibility to nucleophilic attack provide a foundation for the creation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly as kinase and proteasome inhibitors, underscore its importance as a privileged scaffold in drug discovery. As research continues to uncover new synthetic methodologies and biological applications, the utility of this compound in the development of novel therapeutics and functional materials is poised to expand. This guide serves as a foundational resource for researchers seeking to harness the unique properties of this valuable chemical entity.
References
- 1. fishersci.com [fishersci.com]
- 2. 3,4-Pyridinedicarboxylic anhydride 97 4664-08-8 [sigmaaldrich.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 1H,3H-furo[3,4-c]pyridine-1,3-dione 95.00% | CAS: 4664-08-8 | AChemBlock [achemblock.com]
- 5. Pyridine-3,4-dicarboxylic anhydride, 97% | Fisher Scientific [fishersci.ca]
- 6. This compound | 4664-08-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | CAS#:4664-08-8 | Chemsrc [chemsrc.com]
- 8. echemi.com [echemi.com]
- 9. 4664-08-8 CAS MSDS (PYRIDINE-3,4-DICARBOXYLIC ANHYDRIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
3,4-Pyridinedicarboxylic anhydride chemical structure
An In-depth Technical Guide to 3,4-Pyridinedicarboxylic Anhydride: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 3,4-pyridinedicarboxylic anhydride, a pivotal heterocyclic building block. Also known as cinchomeronic anhydride, its unique structure, combining a pyridine core with a reactive anhydride functional group, makes it a valuable intermediate in the synthesis of advanced polymers, pharmaceuticals, and fine chemicals. This document moves beyond simple data recitation to provide a field-proven perspective on its synthesis, characterization, and handling, designed for researchers and development professionals who require a robust understanding of this versatile compound.
Core Molecular Profile and Physicochemical Properties
3,4-Pyridinedicarboxylic anhydride is a solid organic compound whose utility is derived from the electrophilic nature of its anhydride carbons and the electronic properties of the integrated pyridine ring. Understanding its fundamental characteristics is the first step in its successful application.
The molecular structure consists of a furan-dione ring fused to the 3 and 4 positions of a pyridine ring. This arrangement dictates its reactivity, particularly towards nucleophiles, and influences the properties of resulting derivatives.
Table 1: Key Physicochemical Properties of 3,4-Pyridinedicarboxylic Anhydride
| Property | Value | Source(s) |
| CAS Number | 4664-08-8 | [1][2][3] |
| Molecular Formula | C₇H₃NO₃ | [1][4] |
| Molecular Weight | 149.10 g/mol | [1][4] |
| Melting Point | 75-79 °C | [1] |
| Appearance | Solid (form may vary) | N/A (General Knowledge) |
| Synonyms | Cinchomeronic anhydride, Furo[3,4-c]pyridine-1,3-dione | [2][3] |
Spectroscopic Characterization: A Self-Validating Workflow
Confirming the identity and purity of 3,4-pyridinedicarboxylic anhydride is critical before its use in any synthesis. A multi-pronged spectroscopic approach provides a self-validating system, where data from each technique corroborates the others, ensuring high confidence in the material's integrity.
Causality in Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy is the primary tool for confirming the presence of the key anhydride functional group. The coupled carbonyl stretches are unmistakable signatures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, confirming the pyridine ring's substitution pattern and detecting any organic impurities.
-
Mass Spectrometry (MS) verifies the molecular weight and can offer insight into the molecule's stability and fragmentation patterns.
Expected Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The most prominent feature will be two strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride, typically appearing around 1820 cm⁻¹ and 1760 cm⁻¹.[5] The higher frequency band corresponds to the symmetric stretch, while the lower frequency band is the asymmetric stretch. The presence of aromatic C=C stretching absorptions around 1500-1600 cm⁻¹ would also be expected.[5]
-
¹H NMR Spectroscopy: The pyridine ring protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). We expect three distinct signals corresponding to the protons at positions 2, 5, and 6. Their specific chemical shifts and coupling constants (J-values) will be dictated by their position relative to the nitrogen atom and the anhydride ring.
-
¹³C NMR Spectroscopy: The spectrum will show seven distinct carbon signals. The two carbonyl carbons of the anhydride will be the most downfield, typically in the δ 160-170 ppm range. The remaining five signals will correspond to the carbons of the pyridine ring.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 149, corresponding to the molecular weight of the compound.
Experimental Protocol: Spectroscopic Analysis
A sample protocol for acquiring this data is as follows, drawing from standard practices for similar compounds.[6]
-
Sample Preparation (NMR): Dissolve 5-10 mg of 3,4-pyridinedicarboxylic anhydride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Rationale: DMSO-d₆ is often used for its ability to dissolve a wide range of organic compounds.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). Use standard pulse programs. For ¹³C, a sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are necessary for good signal-to-noise.[6]
-
Sample Preparation (IR): Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder.[6] Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Rationale: The KBr pellet method prevents interference from solvent peaks and is a classic, reliable technique for solid samples.
-
IR Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
MS Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or other suitable method for solid analysis. Acquire the mass spectrum using electron ionization (EI).
Visualization: Spectroscopic Validation Workflow
The following diagram illustrates the logical flow for ensuring compound identity and purity.
Caption: Logical workflow for the spectroscopic validation of 3,4-pyridinedicarboxylic anhydride.
Synthesis: Dehydration of Cinchomeronic Acid
The most direct and common laboratory synthesis of 3,4-pyridinedicarboxylic anhydride is the thermal or chemical dehydration of its corresponding diacid, 3,4-pyridinedicarboxylic acid (cinchomeronic acid). Acetic anhydride is a widely used and effective dehydrating agent for this transformation.
Causality in Synthesis Design:
-
Starting Material: 3,4-Pyridinedicarboxylic acid is the logical precursor. It can be synthesized via the oxidation of isoquinoline.[7]
-
Dehydrating Agent: Acetic anhydride serves as both the solvent and the dehydrating agent. It reacts with the water produced during the cyclization to form acetic acid, driving the equilibrium towards the product.
-
Temperature Control: Heating is necessary to provide the activation energy for the reaction. However, excessive temperature can lead to decomposition. Refluxing provides a stable and controlled reaction temperature.
-
Anhydrous Conditions: It is paramount to exclude atmospheric moisture, as the anhydride product can readily hydrolyze back to the dicarboxylic acid.
Experimental Protocol: Synthesis of 3,4-Pyridinedicarboxylic Anhydride
This protocol is a representative method based on standard organic chemistry principles for anhydride formation.[8][9]
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Rationale: The drying tube prevents atmospheric moisture from entering the reaction.
-
Charging Flask: Add 3,4-pyridinedicarboxylic acid (1.0 eq) to the flask, followed by an excess of acetic anhydride (e.g., 5-10 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction for completion (typically 1-3 hours). The solid diacid should dissolve as it converts to the more soluble anhydride.
-
Work-up: a. Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. b. The product may crystallize upon cooling. If so, collect the crystals by vacuum filtration. c. If the product remains in solution, remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable anhydrous solvent (e.g., toluene or a mixture of toluene and hexane).
-
Validation: Dry the purified product under vacuum and confirm its identity and purity using the spectroscopic methods described in Section 2 and by measuring its melting point. A sharp melting point close to the literature value (75-79 °C) is a good indicator of purity.[1]
Visualization: Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of 3,4-pyridinedicarboxylic anhydride.
Chemical Reactivity and Core Applications
The utility of 3,4-pyridinedicarboxylic anhydride stems from its susceptibility to nucleophilic attack, leading to ring-opening. This reactivity makes it a crucial monomer and intermediate.[3][10][11]
-
Polymer Synthesis: It is a key building block for high-performance polymers, particularly polyimides. The reaction with a diamine proceeds via a two-step process: (1) ring-opening to form a poly(amic acid), followed by (2) thermal or chemical imidization (cyclodehydration) to yield the final, robust polyimide. These materials are sought after for their exceptional thermal stability and mechanical strength.
-
Pharmaceuticals and Agrochemicals: The anhydride serves as a scaffold. Ring-opening with various nucleophiles introduces functionality and allows for the construction of complex heterocyclic molecules with potential biological activity.[3][11]
-
Fine Chemicals: Its derivatives are used in the synthesis of dyes and other specialty materials.[3][11]
Visualization: Core Reactivity Pathways
Caption: Core reactivity of the anhydride with common nucleophiles leading to ring-opening.
Safety, Handling, and Storage
Proper handling of 3,4-pyridinedicarboxylic anhydride is essential to ensure laboratory safety and maintain the integrity of the chemical.[12]
Hazard Profile:
The compound is classified as an irritant.[13] Direct contact can cause skin and serious eye irritation, and inhalation of dust may lead to respiratory irritation.[13][14] The primary causality for these hazards is the compound's reactivity; it can react with moisture on skin, in eyes, or in the respiratory tract to form cinchomeronic acid, which is irritating.
Table 2: GHS Hazard and Precautionary Information
| Category | Code(s) | Description |
| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[13] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
Protocol for Safe Handling and Storage:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[12] Ensure safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14] For weighing or operations that may generate dust, a dust mask (e.g., N95) is recommended.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] The compound is sensitive to moisture (air-sensitive), so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.[12] Keep away from incompatible materials such as strong oxidizing agents, alcohols, and amines.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal facility.[12]
Conclusion
3,4-Pyridinedicarboxylic anhydride is a high-value chemical intermediate whose utility is firmly grounded in its defined structure and predictable reactivity. By employing the self-validating workflows for characterization and adhering to rigorous protocols for synthesis and handling, researchers can confidently leverage this compound to its full potential. Its role in creating advanced materials and complex molecules ensures its continued importance in the fields of materials science and drug development.
References
- 1. exchemistry.com [exchemistry.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Pyridine-3,4-dicarboxylic anhydride, 97% | Fisher Scientific [fishersci.ca]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. benchchem.com [benchchem.com]
- 7. 3,4-Pyridinedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. Pyridine-3,4-dicarboxylic anhydride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. chemical-label.com [chemical-label.com]
- 14. fishersci.ie [fishersci.ie]
Spectroscopic Profile of Furo[3,4-c]pyridine-1,3-dione: A Comprehensive Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Furo[3,4-c]pyridine-1,3-dione, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying scientific principles and experimental considerations for its characterization.
This compound, also known by its synonyms Cinchomeronic anhydride and 3,4-Pyridinedicarboxylic anhydride, is a molecule of significant interest due to its fused ring system which can be a scaffold for novel therapeutic agents and functional organic materials.[1][2] Accurate spectroscopic characterization is the cornerstone of its application, ensuring purity, confirming structural integrity, and enabling its use in complex synthetic pathways.
Molecular Structure and Key Physicochemical Properties
IUPAC Name: this compound Synonyms: Cinchomeronic anhydride, 3,4-Pyridinedicarboxylic anhydride[2][3][4] CAS Number: 4664-08-8[3][5] Molecular Formula: C₇H₃NO₃[3][5][6] Molecular Weight: 149.10 g/mol [3][6] Melting Point: 75-77 °C[3][6]
References
- 1. This compound [stenutz.eu]
- 2. This compound | 4664-08-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 3,4-Pyridinedicarboxylic anhydride 97 4664-08-8 [sigmaaldrich.com]
- 4. Pyridine-3,4-dicarboxylic anhydride, 97% | Fisher Scientific [fishersci.ca]
- 5. 1H,3H-furo[3,4-c]pyridine-1,3-dione 95.00% | CAS: 4664-08-8 | AChemBlock [achemblock.com]
- 6. chemsynthesis.com [chemsynthesis.com]
Furo[3,4-c]pyridine-1,3-dione (CAS 4664-08-8): A Comprehensive Technical Guide for Advanced Research
Introduction: Unveiling a Privileged Heterocyclic Scaffold
Furo[3,4-c]pyridine-1,3-dione, also known by its common synonym Cinchomeronic Anhydride, is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3] Its rigid, bicyclic structure, combining a pyridine ring with a reactive cyclic anhydride, makes it a versatile precursor for the synthesis of a diverse range of more complex molecules.[2] This guide provides an in-depth exploration of its synthesis, core reactivity, applications, and essential safety protocols, designed for researchers, scientists, and drug development professionals. The core utility of this molecule lies in its function as a scaffold, particularly for creating derivatives such as pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides), which have shown a broad spectrum of pharmacological activities.
Physicochemical & Structural Properties
A precise understanding of the fundamental properties of this compound is critical for its effective use in synthesis and research. These properties dictate storage conditions, solvent selection, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 4664-08-8 | [4] |
| Molecular Formula | C₇H₃NO₃ | [4] |
| Molecular Weight | 149.10 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 75-77 °C (lit.) | [7][8] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3,4-Pyridinedicarboxylic anhydride, Cinchomeronic anhydride | [4][6] |
| Solubility | Decomposes in water. Soluble in various organic solvents. | [3] |
Synthesis and Purification
The primary and most established method for the synthesis of this compound is the intramolecular dehydration of its corresponding dicarboxylic acid, 3,4-pyridinedicarboxylic acid (cinchomeronic acid). This is a classic cyclization reaction for forming five-membered cyclic anhydrides, driven by the formation of a stable ring system. The use of a chemical dehydrating agent, such as acetic anhydride, is standard practice to facilitate the reaction under manageable conditions.[8]
Caption: Synthesis of this compound from its diacid precursor.
Experimental Protocol: Synthesis via Dehydration
This protocol is adapted from established procedures for the synthesis of analogous pyridine-based anhydrides.[8] The underlying principle is that refluxing the dicarboxylic acid with an excess of a dehydrating agent like acetic anhydride drives the cyclization to completion.
Materials:
-
3,4-Pyridinedicarboxylic acid (cinchomeronic acid)
-
Acetic anhydride
-
Dichloromethane (or other suitable recrystallization solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Buchner funnel and filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3,4-pyridinedicarboxylic acid with a 2- to 4-fold volumetric excess of acetic anhydride. For example, for every 10g of diacid, use 20-40 mL of acetic anhydride.
-
Dehydration: Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 3-4 hours. The solid diacid should gradually dissolve as it reacts to form the more soluble anhydride.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool. Remove the excess acetic anhydride and the acetic acid byproduct via distillation under reduced pressure (using a rotary evaporator). It is crucial to ensure the bath temperature does not exceed 80°C to prevent product degradation.[8]
-
Purification by Recrystallization: The resulting crude solid or oil can be purified by recrystallization. Dissolve the residue in a minimal amount of a suitable hot solvent, such as dichloromethane.[8]
-
Isolation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Core Reactivity and Mechanistic Pathways
The chemical utility of this compound is dominated by the electrophilicity of its two carbonyl carbons. As a cyclic anhydride, it is a potent acylating agent that readily undergoes nucleophilic acyl substitution. This reaction involves the opening of the anhydride ring, which is energetically favorable. The carboxylate formed in the process is an excellent leaving group.
Key Reactions with Nucleophiles
-
Hydrolysis: The anhydride is sensitive to moisture and will readily hydrolyze back to the parent 3,4-pyridinedicarboxylic acid upon exposure to water. This necessitates handling and storage in dry conditions.
-
Alcoholysis (Esterification): Reaction with an alcohol yields a mono-ester derivative of 3,4-pyridinedicarboxylic acid. The nucleophilic oxygen of the alcohol attacks one of the carbonyl carbons, leading to ring-opening.
-
Aminolysis (Amide/Imide Formation): This is arguably the most significant reaction in a drug discovery context.
-
With Primary Amines: Reaction with a primary amine (R-NH₂) initially forms a mono-amide carboxylic acid. With the application of heat, this intermediate can undergo a second dehydration/cyclization to form a substituted N-alkyl-pyrrolo[3,4-c]pyridine-1,3-dione (a 5-azaphthalimide). This two-step, one-pot transformation is the gateway to a vast library of biologically active molecules.
-
Caption: Key reactions of this compound with common nucleophiles.
Mechanism of Aminolysis and Imide Formation
The conversion to the N-substituted imide is a cornerstone of this reagent's application. The process unfolds via a classic nucleophilic acyl substitution followed by an intramolecular condensation.
Caption: Stepwise mechanism for the formation of N-substituted imides.
Applications in Research and Drug Development
This compound is rarely the final molecule of interest; rather, it is a critical intermediate for accessing the pyrrolo[3,4-c]pyridine-1,3-dione scaffold. This resulting imide structure is a "privileged scaffold" in medicinal chemistry, appearing in compounds investigated for a wide range of therapeutic targets.
-
Antitumor and Kinase Inhibition: Derivatives of this scaffold have been synthesized and evaluated for their antitumor activity. Its structure is valuable for developing kinase inhibitors, which are a major class of cancer therapeutics.[9]
-
Central Nervous System (CNS) Agents: The scaffold has been employed in the development of compounds with potential analgesic (pain relief) and sedative activities.
-
Other Therapeutic Areas: Research has also explored derivatives for antidiabetic, antimycobacterial, and anti-HIV applications. The ability to easily modify the 'R' group on the imide nitrogen allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for a given biological target.
Spectroscopic Characterization
While comprehensive, publicly available spectra for this compound are limited, its structure allows for the prediction of key spectroscopic features essential for its identification. Commercial suppliers confirm purity via methods including Gas Chromatography (GC).[6]
-
Infrared (IR) Spectroscopy: As a cyclic anhydride, the most prominent feature will be two strong carbonyl (C=O) stretching bands.
-
Symmetric C=O Stretch: Expected around 1840-1870 cm⁻¹.
-
Asymmetric C=O Stretch: Expected around 1775-1800 cm⁻¹. This band is typically stronger than the symmetric stretch.
-
C-O Stretch: A strong band is also expected in the 1000-1300 cm⁻¹ region, corresponding to the C-O-C linkage of the anhydride.
-
-
¹H NMR Spectroscopy: The proton NMR spectrum will be simple, reflecting the three aromatic protons on the pyridine ring. The chemical shifts (in ppm) will be influenced by the electron-withdrawing nature of the anhydride group.
-
Three distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at positions 4, 6, and 7.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two distinct, deshielded signals for the carbonyl carbons (C1 and C3) are expected in the range of δ 160-175 ppm.
-
Aromatic Carbons: Five signals corresponding to the carbons of the pyridine ring are expected in the aromatic region (typically δ 120-160 ppm).
-
Safety, Handling, and Storage
This compound is an irritant and is moisture-sensitive. Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Classification:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is necessary.
-
-
Handling and Storage:
-
The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Store in a cool, dry place away from water, strong bases, and oxidizing agents.
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste. Do not dispose of it down the drain.
-
Conclusion
This compound (CAS 4664-08-8) is a high-value chemical intermediate whose significance is defined by its reactivity. Its ability to serve as a direct precursor to the medicinally important pyrrolo[3,4-c]pyridine-1,3-dione scaffold makes it an indispensable tool for drug discovery and development. A thorough understanding of its synthesis from cinchomeronic acid, its characteristic ring-opening reactions with nucleophiles, and appropriate handling procedures will enable researchers to fully leverage the synthetic potential of this versatile building block.
References
- 1. 4664-08-8|this compound|BLD Pharm [bldpharm.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Pyridine-3,4-dicarboxylic anhydride, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound [stenutz.eu]
- 5. 3,4-ピリジンジカルボン酸無水物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 4664-08-8 | TCI EUROPE N.V. [tcichemicals.com]
- 7. This compound | CAS#:4664-08-8 | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
Introduction: The Emergence of a Privileged Scaffold
An In-depth Technical Guide to the Discovery, History, and Synthesis of Furopyridines
Furopyridines represent a significant class of heterocyclic compounds, characterized by the fusion of a π-excessive furan ring and a π-deficient pyridine ring.[1] This union gives rise to six possible isomeric systems, which can be broadly categorized as analogues of either quinoline ([b]-fused systems) or isoquinoline ([c]-fused systems).[1] While derivatives of most of these systems are known, the parent furopyridine structures are not widely found in nature, with the notable exception of a furo[2,3-b]pyridine moiety within certain plant alkaloids.[1]
The strategic importance of furopyridines in medicinal chemistry cannot be overstated. They are considered "privileged heterocyclic scaffolds" due to their structural resemblance to biologically crucial quinoline and isoquinoline moieties.[1][2] The incorporation of the pyridine nitrogen atom offers distinct advantages over the analogous benzofuran scaffold; it can act as a hydrogen bond acceptor, potentially forging additional, beneficial interactions with biological targets.[3] Furthermore, this nitrogen atom tends to lower the molecule's lipophilicity, which can favorably impact critical physicochemical properties like aqueous solubility.[3] This unique combination of structural rigidity, electronic properties, and synthetic accessibility has positioned furopyridines as a cornerstone for the development of novel therapeutics targeting a wide array of diseases.
Chapter 1: Foundational Discoveries and Structural Elucidation
The journey of the furopyridine core from a chemical curiosity to a pharmacologically relevant scaffold is marked by key synthetic achievements. While the parent compound, pyridine, was first isolated by Thomas Anderson in 1849 from bone oil, the systematic synthesis of its fused heterocyclic derivatives took several more decades.[4] The first synthesis of a fully aromatic furopyridine was reported by Robinson and Watt, a landmark achievement that opened the door to exploring this new chemical space.[1] Shortly thereafter, the first synthesis of a furo[2,3-c]pyridine derivative was documented by Mertes and colleagues.[1]
Early explorations were not without significant challenges. Chemists discovered that the stability of the furopyridine isomers could vary dramatically. For instance, the o-quinoid isomers, such as furo[3,4-c]pyridine, were found to be inherently less stable.[1] The parent compound of furo[3,4-c]pyridine, first synthesized in 1977, proved to be highly unstable in air, even at room temperature, and the parent furo[3,4-b]pyridine has yet to be prepared.[1] These early studies underscored the delicate interplay between the fused rings and provided crucial insights into the reactivity and stability of the different isomeric systems, guiding future synthetic endeavors.
Chapter 2: Core Synthetic Strategies: A Tale of Two Rings
The construction of the furopyridine nucleus is primarily approached via two distinct retrosynthetic strategies: annulating a furan ring onto a pre-existing pyridine core or, conversely, constructing the pyridine ring upon a furan template.
Strategy A: Furan Ring Annulation onto a Pyridine Core
This has historically been the more dominant and versatile approach, largely due to the greater stability and more predictable reactivity of the pyridine starting materials.[1][2] Methodologies range from classic condensation reactions to modern metal-catalyzed cross-couplings.
Experimental Protocol: Base-Mediated Intramolecular Cyclization of 2-Alkynyl-3-hydroxypyridines [5]
This method provides an efficient pathway to the furo[2,3-b]pyridine scaffold through a 5-exo-dig cyclization.
-
Preparation: A solution of the requisite 2-alkynyl-3-hydroxypyridine (1.0 mmol) is prepared in a suitable aprotic polar solvent, such as DMF or DMSO (5 mL).
-
Reaction: A base, such as potassium carbonate (1.5 mmol) or sodium hydride (1.2 mmol, 60% dispersion in mineral oil), is added to the solution at room temperature. For less reactive substrates, the mixture may be heated to 60-80 °C.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is carefully quenched with water (10 mL) and the product is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the target furo[2,3-b]pyridine.
Experimental Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization [2]
This protocol exemplifies the construction of a furo[3,2-b]pyridine core.
-
Inert Atmosphere: A reaction vessel is charged with 3-chloro-2-hydroxypyridine (1.0 mmol), 10% Pd/C (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.08 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Addition: Anhydrous ethanol (10 mL), Et₃N (2.0 mmol), and the desired terminal alkyne (1.1 mmol) are added via syringe.
-
Reaction: The reaction mixture is subjected to ultrasound irradiation or conventional heating (e.g., 80 °C) and monitored by TLC.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the 2-substituted furo[3,2-b]pyridine. The reaction proceeds via an initial Sonogashira coupling followed by an in-situ intramolecular cyclization.
Caption: General workflow for Strategy A.
Strategy B: Pyridine Ring Construction onto a Furan Core
While less common, building the pyridine ring onto a furan scaffold is a viable strategy, though it requires careful selection of reaction conditions to avoid degradation of the acid-sensitive furan ring.[1]
Experimental Protocol: Furo[3,2-c]pyridine Synthesis via Curtius Rearrangement [6]
This classical approach is a cornerstone for accessing the furo[3,2-c]pyridine isomer.
-
Acyl Azide Formation: 3-(2-Furyl)acrylic acid (1.0 mmol) is dissolved in a suitable solvent like acetone or THF. Triethylamine (1.1 mmol) is added, and the solution is cooled to 0 °C. Ethyl chloroformate (1.1 mmol) is added dropwise, and the mixture is stirred for 30 minutes. A solution of sodium azide (1.5 mmol) in water is then added, and stirring continues for 1 hour.
-
Curtius Rearrangement: The reaction mixture is extracted with toluene. The organic layer, containing the acyl azide, is dried and then heated carefully in an inert solvent (e.g., diphenyl ether) to induce the Curtius rearrangement, forming an isocyanate intermediate.
-
Cyclization: The isocyanate is then subjected to high-temperature cyclization, often in the presence of a Lewis acid or under thermal conditions, to form the furo[3,2-c]pyridin-4(5H)-one.
-
Purification: The product is isolated and purified via crystallization or column chromatography.
Caption: General workflow for Strategy B.
Chapter 3: The Enduring Legacy of Classic Pyridine Syntheses
The development of furopyridine chemistry is deeply indebted to several foundational named reactions originally designed for the synthesis of the pyridine ring itself. These methods established the chemical logic for constructing the six-membered nitrogen heterocycle, which was later adapted for more complex fused systems.
The Hantzsch Pyridine Synthesis (1881)
Discovered by Arthur Hantzsch, this multi-component reaction is a pillar of heterocyclic chemistry.[7][8] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[8][9] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[8] The elegance and efficiency of assembling a highly functionalized pyridine ring in a single pot made the Hantzsch synthesis a revolutionary tool.[7]
Caption: The Hantzsch Pyridine Synthesis.
The Guareschi-Thorpe Condensation (1896)
This reaction provides a direct route to substituted 2-pyridones. The original synthesis involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[10] A more common modern variation is a three-component reaction between a 1,3-dicarbonyl compound, an active methylene nitrile (e.g., cyanoacetamide), and an ammonia source.[11][12] This method is particularly valuable for producing hydroxy-cyanopyridines, which are versatile intermediates.[11][12]
The Ciamician-Dennstedt Rearrangement (1881)
Conceptually distinct from condensation strategies, this reaction represents an early example of "skeletal editing." In its classic form, it involves the ring expansion of a pyrrole by reacting it with a dihalocarbene (generated from a haloform and a strong base) to produce a 3-halopyridine.[13][14] While historically limited, modern advancements have expanded the scope of this reaction, allowing for the insertion of various functionalized carbenes into pyrrole and indole scaffolds.[14][15][16]
Chapter 4: Furopyridines as High-Impact Scaffolds in Drug Discovery
The synthetic versatility of furopyridines has been leveraged to create vast libraries of compounds for biological screening. Their favorable physicochemical properties and ability to mimic other key pharmacophores have led to their emergence in numerous therapeutic areas.[17][18]
| Furopyridine Scaffold | Therapeutic Area | Biological Target/Mechanism | Key Findings |
| Furo[2,3-b]pyridine | Oncology | Lck/Akt Kinase Inhibition | Demonstrated potent inhibition of key signaling kinases.[19] |
| Infectious Disease | Anti-trypanosomal | Showed significant activity against T. cruzi and T. brucei.[20] | |
| Furo[3,2-b]pyridine | Oncology | Kinase Inhibition | Modulators of the Hedgehog signaling pathway.[6] |
| Furo[2,3-c]pyridine | Oncology | EGFR Inhibition | Potent inhibitors of wild-type and drug-resistant EGFR mutants.[21][22] |
| Furo[3,2-c]pyridine | Oncology | Cytotoxicity | Furan[3,2-c] pyridine derivatives showed potent anti-tumor activity against esophageal cancer cell lines.[23] |
| Generic Furopyridine | Infectious Disease | PI4K Inhibition | Novel inhibitors for treating malaria and viral infections.[24][25] |
Case Study: Furo[2,3-c]pyridines as Next-Generation EGFR Inhibitors
Non-small cell lung cancer (NSCLC) is frequently driven by mutations in the epidermal growth factor receptor (EGFR). While first-generation inhibitors are effective, resistance often develops through secondary mutations like T790M and C797S.[21][22] The furopyridine scaffold has been instrumental in developing inhibitors that can overcome this resistance.
Researchers have designed and synthesized a series of furo[2,3-c]pyridine derivatives, identifying compounds with potent, low-nanomolar inhibitory activity against both wild-type and key mutant forms of EGFR.[21][22] Molecular dynamics simulations revealed that these compounds effectively bind to the EGFR active site, with van der Waals interactions playing a significant role.[21][22]
| Compound | Wild-Type EGFR IC₅₀ (nM) | L858R/T790M EGFR IC₅₀ (nM) |
| Erlotinib (Reference) | 13.84 ± 1.15 | 398.11 ± 25.60 |
| Osimertinib (Reference) | 15.11 ± 1.22 | 15.85 ± 1.03 |
| PD18 (Furopyridine) | 12.88 ± 1.09 | 10.84 ± 0.98 |
| PD56 (Furopyridine) | 8.38 ± 0.79 | 12.36 ± 1.01 |
| (Data sourced from The Journal of Physical Chemistry B)[22] |
As shown in the table, compounds like PD18 and PD56 exhibit inhibitory activity against the double-mutant EGFR that is superior to the first-generation drug Erlotinib and comparable to the third-generation drug Osimertinib, highlighting the immense potential of the furopyridine core in overcoming clinical drug resistance.[22]
Conclusion
From their initial, challenging syntheses over a century ago to their current status as a privileged scaffold in drug discovery, furopyridines have undergone a remarkable evolution. The development of robust and versatile synthetic methodologies has granted chemists routine access to all six isomers, enabling extensive structure-activity relationship (SAR) studies. The unique electronic and physicochemical properties imparted by the fusion of the furan and pyridine rings have been successfully exploited to address complex challenges in medicinal chemistry, from kinase inhibition in oncology to combating drug-resistant pathogens. As synthetic methods become even more sophisticated and our understanding of their biological interactions deepens, the furopyridine core is poised to remain a vital and highly productive platform for the discovery of next-generation therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. ãWhitepaperãFuropyridines in Drug Discovery [promotion.pharmablock.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. Guareschi-Thorpe Condensation [drugfuture.com]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistryschool.net [chemistryschool.net]
- 14. Halogencarbene-free Ciamician-Dennstedt single-atom skeletal editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]
- 16. Halogencarbene-free Ciamician-Dennstedt single-atom skeletal editing [ideas.repec.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]
- 20. Synthesis and Structure−Activity Relationships of Imidazopyridine/Pyrimidine‐ and Furopyridine‐Based Anti‐infective Agents against Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Novel Furopyridine and Furopyrimidine Compounds as PI4K Inhibitors for Treating Malaria and Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Furo[3,4-c]pyridine-1,3-dione derivatives and analogs
An In-Depth Technical Guide to Furo[3,4-c]pyridine-1,3-dione Derivatives and Analogs for Drug Discovery
Abstract
The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its rigid, planar geometry and electron-deficient aromatic core make it an ideal starting point for the design of targeted therapeutics.[1] This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological activities, and experimental evaluation of derivatives based on this core. We will delve into their roles as potent inhibitors of critical cellular targets, such as proteasomes and kinases, supported by detailed protocols, mechanistic insights, and quantitative data to facilitate further research and development in this promising area.
The this compound Core: A Foundation for Targeted Therapies
The this compound moiety, also known as cinchomeronic anhydride, is a bicyclic heteroaromatic compound (Molecular Formula: C₇H₃NO₃, Molecular Weight: 149.11 g/mol ).[2][3] Its structure, featuring a furan ring fused to a pyridine ring with two carbonyl groups, provides a unique combination of features that are highly attractive for drug design. The fused ring system enhances binding affinity to various enzyme targets, while the dione functionality offers reactive sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[1] This scaffold serves as a key intermediate in the synthesis of a wide range of biologically active molecules, from central nervous system (CNS) agents to inhibitors of key enzymes implicated in cancer and inflammatory diseases.[1]
Key Physicochemical Properties:
-
CAS Number: 4664-08-8[3]
-
Appearance: White to light yellow crystalline powder
-
Melting Point: 75-77 °C[4]
-
Synonyms: 3,4-Pyridinedicarboxylic Anhydride, Cinchomeronic Anhydride
Synthesis of the Core Scaffold and Key Derivatives
The synthetic accessibility of the this compound core is a critical factor in its utility. The most common and straightforward approach involves the dehydration of the corresponding dicarboxylic acid. Further derivatization can then be achieved through various organic reactions to introduce diverse functional groups at specific positions, thereby modulating the compound's biological profile.
General Synthetic Workflow
The development of novel derivatives typically follows a logical progression from the synthesis of the core anhydride to its modification and subsequent purification and characterization.
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Detailed Protocol: Synthesis of this compound
This protocol describes the synthesis of the core scaffold from cinchomeronic acid (3,4-pyridinedicarboxylic acid). The causality behind this choice is the commercial availability of the starting material and the high efficiency of the cyclodehydration reaction.
-
Reagents and Materials:
-
3,4-Pyridinedicarboxylic acid
-
Acetic anhydride
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Anhydrous ether (for washing)
-
-
Step-by-Step Procedure:
-
Place 10 g of 3,4-pyridinedicarboxylic acid into a 100 mL round-bottom flask.
-
Add 30 mL of acetic anhydride. Rationale: Acetic anhydride serves as both the dehydrating agent and the solvent for this reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 140 °C) for 3-4 hours. The solid should dissolve completely.
-
After the reaction is complete, allow the solution to cool to room temperature, during which time crystals of the product may begin to form.
-
Cool the flask in an ice bath for 30 minutes to maximize crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold, anhydrous ether to remove residual acetic anhydride and acetic acid. Rationale: Ether is used as it is a poor solvent for the product but will dissolve the impurities.
-
Dry the product under vacuum to yield this compound as a crystalline solid.
-
Biological Activities & Mechanisms of Action
Derivatives of the furo[3,4-c]pyridine core have demonstrated potent inhibitory activity against two critical classes of therapeutic targets: proteasomes and protein kinases.
Proteasome Inhibition
The ubiquitin-proteasome system is the primary pathway for intracellular protein degradation in eukaryotic cells.[5] The 20S proteasome, the system's catalytic core, has three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide-hydrolyzing (PGPH) or caspase-like (PA).[6] Dysregulation of this system is implicated in many malignancies, making proteasome inhibitors a validated class of anticancer agents.[5][7]
Derivatives of furo[3,4-c]pyridine-3-one have been synthesized and shown to be site-specific inhibitors of the proteasome.[6] For instance, the introduction of a benzylamino group at the C(4) position and dimethylation at C(1) resulted in a compound that was a highly efficient and specific inhibitor of the constitutive proteasome's PA site (cPA).[8]
Caption: The Ubiquitin-Proteasome Pathway and site of inhibition by furo[3,4-c]pyridine derivatives.
Table 1: Proteasome Inhibitory Activity of Furo[3,4-c]pyridine-3-one Derivatives [6][8]
| Compound ID | Modifications | Target Site | IC₅₀ (µM) |
| 10 | C(4)-benzylamino, C(1)-dimethyl | cPA | 0.6 |
| 40 | Thieno[2,3-d]pyrimidine-4-one analog | cT-L | 9.9 |
| 40 | Thieno[2,3-d]pyrimidine-4-one analog | iT-L | 6.7 |
| cPA: constitutive Peptidyl-glutamyl peptide-hydrolyzing activity; cT-L: constitutive Trypsin-like activity; iT-L: immuno-Trypsin-like activity. |
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of cancer.[2] Cyclin-dependent kinases (CDKs), in particular, control the progression of the cell cycle. Fused furopyridine derivatives have been identified as potent inhibitors of CDK2, a key kinase involved in the G1/S phase transition.[9] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
A study on novel furopyridine derivatives identified several compounds with potent CDK2/cyclin A2 inhibitory activity.[9] For example, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate showed an IC₅₀ value of 0.93 µM, comparable to the reference inhibitor roscovitine.[9]
Caption: Simplified cell cycle pathway showing inhibition of CDK2 by furopyridine derivatives.
Table 2: Kinase Inhibitory and Cytotoxic Activity of Furopyridine Analogs [9]
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | Cytotoxicity IC₅₀ (µM) |
| 4 | CDK2/cyclin A2 | 0.24 | HCT-116 | 31.3 |
| 11 | CDK2/cyclin A2 | 0.50 | MCF-7 | 25.5 |
| 1 | CDK2/cyclin A2 | 0.57 | HepG2 | 22.7 |
| 8 | CDK2/cyclin A2 | 0.65 | A549 | 40.5 |
| 14 | CDK2/cyclin A2 | 0.93 | MCF-7 | 19.3 |
| Roscovitine | CDK2/cyclin A2 | 0.394 | - | - |
| Doxorubicin | - | - | MCF-7 | 64.8 |
Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a series of robust in vitro assays are essential. The following protocols provide a self-validating system for screening and characterizing these compounds.
In Vitro Proteasome Activity Assay
This protocol measures the inhibition of the 20S proteasome's chymotrypsin-like activity using a fluorogenic substrate.
-
Materials:
-
Purified human 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)
-
Fluorogenic substrate: Suc-LLVY-AMC
-
Test compounds dissolved in DMSO
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
-
-
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a 96-well plate, add 2 µL of the compound dilutions. Include controls for 100% activity (DMSO only) and 0% activity (potent inhibitor like bortezomib).
-
Add 88 µL of assay buffer containing purified 20S proteasome (e.g., 0.5 nM final concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC substrate (10 µM final concentration).
-
Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data using a dose-response curve to calculate the IC₅₀ value.
-
In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the IC₅₀ value of an inhibitor against a purified kinase.[10]
-
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A2)
-
Kinase-specific peptide substrate
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
-
-
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase assay buffer.
-
Add the diluted test compound. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mix of cold ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value as described in the proteasome assay.
-
Cell-Based Cytotoxicity (MTT) Assay
This assay measures the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[9]
-
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
-
-
Step-by-Step Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a versatile and potent class of compounds with significant therapeutic potential. The research highlighted in this guide demonstrates their efficacy as specific inhibitors of both the proteasome and protein kinases, two of the most important target families in modern oncology. The synthetic tractability of the core allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Expanding the SAR: Systematically exploring substitutions at all available positions of the furopyridine ring to improve selectivity, particularly between different proteasome subunits or kinase isoforms.
-
Mechanism of Action Studies: Moving beyond IC₅₀ determination to detailed kinetic analysis and structural biology (co-crystallization) to understand the precise binding modes and guide rational drug design.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their suitability for in vivo studies.
-
Exploration of New Therapeutic Areas: Given the fundamental roles of proteasomes and kinases, these inhibitors could be explored for efficacy in inflammatory, neurodegenerative, and viral diseases.
By leveraging the foundational knowledge presented here, researchers are well-equipped to advance the development of novel drugs based on the this compound core, with the ultimate goal of addressing unmet medical needs.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [stenutz.eu]
- 4. This compound | CAS#:4664-08-8 | Chemsrc [chemsrc.com]
- 5. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Theoretical and Computational Frameworks for Advancing Furo[3,4-c]pyridine-1,3-dione in Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The Furo[3,4-c]pyridine-1,3-dione scaffold, a unique heterocyclic entity, stands at the intersection of aromaticity and reactivity, presenting a compelling yet underexplored opportunity in drug discovery. While its structural analogs, particularly pyrrolo[3,4-c]pyridine derivatives, have demonstrated a wide spectrum of pharmacological activities, the furo- variant remains a frontier.[1][2] This technical guide provides a comprehensive theoretical framework for elucidating the electronic structure, reactivity, and therapeutic potential of this compound. We move beyond a simple literature review to establish a proactive, computational-first methodology. This document details the rationale and application of Density Functional Theory (DFT) for characterizing the molecule, outlines a complete in silico workflow from geometry optimization to spectroscopic simulation, and contextualizes these theoretical outputs within a practical drug development pipeline, including Structure-Activity Relationship (SAR) elucidation and molecular docking. By providing detailed, field-proven protocols, this guide serves as an accelerator for researchers aiming to harness the latent potential of this promising molecular core.
Introduction: The Strategic Value of the this compound Core
The fusion of a π-deficient pyridine ring with a π-excessive furan ring gives rise to a class of compounds known as furopyridines.[3] Among the six possible isomers, the Furo[3,4-c]pyridine system is noted for being less stable and, consequently, less studied than its more common counterparts.[3] However, this inherent reactivity is precisely what makes the dione derivative, this compound (also known as cinchomeronic anhydride), a compelling building block.[4]
Its structural similarity to the biologically validated pyrrolo[3,4-c]pyridine-1,3-dione scaffold, which has yielded compounds with analgesic, sedative, antidiabetic, and antitumor activities, provides a strong rationale for its investigation.[1][2][5] The replacement of the nitrogen atom in the pyrrole ring with an oxygen atom in the furan ring is expected to significantly modulate the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability—key parameters in drug design. This guide posits that a robust theoretical understanding is the most efficient first step to unlocking its therapeutic potential, allowing for the strategic design of derivatives with enhanced potency and selectivity.
The Rationale for a Computational-First Approach
In modern medicinal chemistry, computational studies are not merely supplementary; they are foundational. For a scaffold like this compound, where experimental data is sparse, a theoretical approach provides profound insights that guide and de-risk subsequent synthetic efforts.[6]
-
Predictive Power: Theoretical methods, particularly Density Functional Theory (DFT), can accurately predict molecular geometry, electronic structure, and reactivity.[6][7] This allows for the a priori identification of reactive sites, prediction of spectroscopic signatures (IR, NMR), and estimation of stability.
-
Mechanism & Causality: By visualizing Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP) maps, we can understand the underlying electronic reasons for a molecule's behavior. This moves beyond simple observation to causal understanding, which is the cornerstone of rational drug design.
-
Resource Optimization: An in silico workflow allows for the rapid screening of virtual derivatives. By calculating key electronic and steric parameters for a library of proposed structures, researchers can prioritize the synthesis of compounds most likely to exhibit the desired biological activity, saving significant time and resources.
Core Physicochemical and Structural Properties
A baseline understanding of the parent molecule is critical. The known properties of this compound are summarized below. These experimental values serve as crucial benchmarks for validating the accuracy of initial computational models.
| Property | Value | Source(s) |
| CAS Number | 4664-08-8 | [8][9] |
| Molecular Formula | C₇H₃NO₃ | [4][10] |
| Molecular Weight | 149.11 g/mol | [4][10] |
| Melting Point | 75-77 °C | [9][10] |
| Appearance | White to light yellow powder/crystal | |
| Synonyms | Cinchomeronic anhydride; 3,4-Pyridinedicarboxylic anhydride | [4] |
Theoretical Methodologies: A Primer on Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational cost.[6] It is particularly well-suited for studying organic molecules of pharmaceutical interest.
The Core Principle: DFT is based on the theorem that the ground-state energy of a molecule can be determined from its electron density, ρ(r), rather than the complex many-electron wavefunction. This simplifies the problem significantly. The calculations in this guide are proposed using the widely-adopted B3LYP functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional.[7]
The Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311G(d,p) basis set is recommended for a high degree of accuracy.[7]
-
6-311G: This indicates a "split-valence" basis set where core electrons are described by one function, and valence electrons are described by three, allowing for greater flexibility.
-
(d,p): These are "polarization functions" added to heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape and are critical for accurately describing chemical bonding and intermolecular interactions.
The choice of the B3LYP/6-311G(d,p) level of theory represents a robust, well-validated standard for obtaining reliable geometric and electronic properties for molecules of this type.[7]
A-Priori Computational Workflow for this compound
The following workflow outlines a logical sequence of computational experiments to build a comprehensive theoretical profile of the molecule.
Caption: A standard workflow for the ab initio computational characterization of a novel molecule.
5.1 Geometry Optimization and Frequency Analysis The first essential step is to find the most stable 3D conformation of the molecule (the ground-state geometry). This is achieved by minimizing the molecule's energy. A subsequent frequency calculation is mandatory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
5.2 Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[7]
5.3 Molecular Electrostatic Potential (MEP) Mapping An MEP map provides a visual representation of the charge distribution on the molecule's surface.
-
Red Regions (Negative Potential): Electron-rich areas, such as those around the carbonyl oxygens and the pyridine nitrogen. These are prime targets for electrophiles and are involved in hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Electron-poor areas, typically around hydrogen atoms. These are susceptible to nucleophilic attack.
Application in Drug Development: Bridging Theory and Experiment
The true power of theoretical studies is realized when they directly inform experimental work. The data generated from the computational workflow serves as the input for a targeted drug discovery program.
Caption: The iterative cycle of computational-driven drug discovery and development.
6.1 Elucidating Structure-Activity Relationships (SAR) By creating a virtual library of this compound derivatives with different substituents at various positions, we can calculate the quantum chemical parameters for each. This allows for the development of a quantitative SAR (QSAR) model. For example, one could correlate the calculated HOMO energy or a specific partial atomic charge with the experimentally observed biological activity of a series of compounds, thereby identifying the electronic features that drive potency.
6.2 Molecular Docking Simulations The optimized 3D structure from DFT is the ideal input for molecular docking studies. This technique predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. For instance, based on the activities of related furopyridine and pyrrolopyridine scaffolds, potential targets could include kinases or the proteasome.[11][12] The docking results, expressed as a binding score, help prioritize which virtual compounds should be synthesized and tested first.
Detailed Protocol: DFT Calculation of Quantum Chemical Parameters
This protocol provides a step-by-step methodology for performing a foundational DFT analysis using a program like Gaussian.
Objective: To calculate the optimized geometry, FMO energies, and global reactivity descriptors for this compound.
Methodology:
-
Structure Input: Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Input File Generation: Create an input file specifying the calculation type, level of theory, and basis set. A typical route section would be: #p B3LYP/6-311G(d,p) Opt Freq Pop=Full
-
#p: Prints extra output.
-
B3LYP/6-311G(d,p): Specifies the level of theory.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to follow the optimization.
-
Pop=Full: Requests a full population analysis, providing detailed orbital and charge information.
-
-
Execution: Run the calculation using the computational chemistry software package.
-
Output Analysis:
-
Verification: Open the output log file. Confirm the optimization converged and that the frequency calculation yielded zero imaginary frequencies.
-
Data Extraction: Extract the energies of the HOMO and LUMO orbitals (E_HOMO and E_LUMO) from the population analysis section.
-
-
Descriptor Calculation: Use the extracted energies to calculate key quantum chemical parameters based on Koopmans' theorem approximations.[7]
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicator of chemical reactivity and stability. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons. |
| Global Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |
| Global Softness (σ) | σ = 1 / η | Reciprocal of hardness; indicator of reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons.[7] |
This self-validating protocol ensures that the foundational data for any subsequent theoretical investigation is robust, accurate, and reproducible.
Conclusion and Future Directions
The this compound core represents a significant, untapped resource for medicinal chemists. Its unique electronic profile, distinct from its more studied aza-analog, offers new avenues for designing selective and potent therapeutic agents. This guide has established a comprehensive, computational-first framework to systematically deconstruct and understand this scaffold. By leveraging the predictive power of Density Functional Theory, researchers can bypass serendipitous discovery in favor of rational, targeted design.
Future theoretical work should expand upon this foundation to include:
-
Reaction Mechanism Studies: Simulating reactions such as nucleophilic attack at the carbonyl carbons to understand the synthesis of derivatives.
-
Solvent Effects: Using implicit or explicit solvent models (e.g., PCM) to understand the molecule's behavior in biological media.
-
Time-Dependent DFT (TD-DFT): To predict excited-state properties and UV-Vis spectra, relevant for photodynamic therapy or fluorescent probes.
By integrating the theoretical workflows and protocols outlined herein, the scientific community can accelerate the translation of this compound from a chemical curiosity into a clinically relevant scaffold.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound [stenutz.eu]
- 5. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. electrochemsci.org [electrochemsci.org]
- 8. 4664-08-8|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | CAS#:4664-08-8 | Chemsrc [chemsrc.com]
- 10. This compound [myskinrecipes.com]
- 11. New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cinchomeronic Anhydride: A Technical Guide for Drug Development Professionals
Introduction
Cinchomeronic anhydride, also known as 3,4-pyridinedicarboxylic anhydride or furo[3,4-c]pyridine-1,3-dione, is a heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. Its rigid, planar structure and the inherent reactivity of the cyclic anhydride moiety make it a valuable building block in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of Cinchomeronic anhydride, its synthesis and characterization, and its applications in drug development, offering field-proven insights for researchers and scientists.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective utilization in process development and scale-up.
Core Molecular and Physical Data
The key identifying and physical data for Cinchomeronic anhydride are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | Cinchomeronic anhydride | [1][2][3] |
| Synonyms | 3,4-Pyridinedicarboxylic anhydride, this compound | [1][2][3] |
| CAS Number | 4664-08-8 | [1][2] |
| Molecular Formula | C₇H₃NO₃ | [1][4] |
| Molecular Weight | 149.10 g/mol | [1][2] |
| Melting Point | 75-77 °C | [1][2][5] |
| Appearance | White to light yellow crystalline powder | [6] |
Solubility Profile
While quantitative solubility data for Cinchomeronic anhydride in a range of solvents is not extensively documented in publicly available literature, its polarity suggests good solubility in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.[7][8] Its reactivity with protic solvents like water and alcohols, leading to hydrolysis and esterification respectively, must be considered during its handling and in reaction design.[8]
Synthesis and Purification
The primary route to Cinchomeronic anhydride is through the dehydration of its parent dicarboxylic acid, Cinchomeronic acid (pyridine-3,4-dicarboxylic acid).
Synthesis of Cinchomeronic Anhydride: A Representative Protocol
While specific, detailed experimental procedures from the primary literature are not fully accessible, a robust synthesis can be designed based on well-established methods for the preparation of cyclic anhydrides from their corresponding dicarboxylic acids. The following protocol is a representative example.
Reaction Scheme:
Figure 1: Synthesis of Cinchomeronic Anhydride.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Cinchomeronic acid in an excess of acetic anhydride. The use of acetic anhydride as both a reagent and a solvent is a common and effective strategy for this type of dehydration.
-
Dehydration: Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by the dissolution of the starting Cinchomeronic acid.
-
Removal of Acetic Acid: Once the reaction is complete, allow the mixture to cool. The excess acetic anhydride and the acetic acid byproduct can be removed by distillation under reduced pressure.
-
Isolation of Crude Product: The crude Cinchomeronic anhydride will remain as a solid residue.
Purification of Cinchomeronic Anhydride
High purity of intermediates is critical in pharmaceutical synthesis. The following purification protocol is recommended.
Workflow for Purification:
Figure 2: Purification workflow for Cinchomeronic Anhydride.
Detailed Protocol:
-
Recrystallization: Dissolve the crude Cinchomeronic anhydride in a minimal amount of a hot, non-protic solvent such as toluene or ethyl acetate.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Chemical Reactivity and Applications in Drug Development
The chemical behavior of Cinchomeronic anhydride is dominated by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of various pharmaceutical intermediates.
Key Chemical Transformations
The anhydride moiety is a versatile functional group for the introduction of the cinchomeronyl scaffold into target molecules.
Figure 3: Key reactions of Cinchomeronic Anhydride.
-
Hydrolysis: Cinchomeronic anhydride readily reacts with water to regenerate Cinchomeronic acid. This highlights the importance of handling the anhydride under anhydrous conditions to maintain its integrity.
-
Esterification: Alcohols react with the anhydride to open the ring and form a monoester derivative. This reaction is fundamental for introducing the cinchomeronyl moiety into molecules containing hydroxyl groups.
-
Amidation: Amines react similarly to yield monoamides, a key transformation in the synthesis of many active pharmaceutical ingredients (APIs).
Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Cinchomeronic acid, the precursor to the anhydride, is recognized as a valuable intermediate in the synthesis of a range of therapeutic agents, including those for cardiovascular diseases, cancer, and viral infections.[9] The anhydride itself serves as an activated form of the dicarboxylic acid, facilitating its coupling with other molecules under milder conditions than would be required for the parent acid. While specific examples of marketed drugs derived directly from Cinchomeronic anhydride are not prevalent in the public domain, its structural motifs are of interest in medicinal chemistry.
Spectroscopic Characterization
The identity and purity of Cinchomeronic anhydride are confirmed through a combination of spectroscopic techniques. The following are the expected characteristic spectral features for this class of compound.
Infrared (IR) Spectroscopy
The IR spectrum of a cyclic anhydride is distinguished by two characteristic carbonyl (C=O) stretching absorptions. For Cinchomeronic anhydride, these are expected in the regions of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹. The presence of two peaks is due to symmetric and asymmetric stretching modes of the coupled carbonyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the anhydride functionality.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two distinct carbonyl carbons of the anhydride, typically in the range of 160-175 ppm. The remaining five carbons of the pyridine ring will also be observable.
Mass Spectrometry (MS)
The mass spectrum of Cinchomeronic anhydride under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 149. Common fragmentation pathways for cyclic anhydrides involve the loss of CO and CO₂.
Safety and Handling
A specific Safety Data Sheet (SDS) for Cinchomeronic anhydride is not widely available. However, based on the known hazards of similar cyclic anhydrides, the following precautions should be taken:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Hazards: May cause irritation to the skin, eyes, and respiratory system.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[1]
Conclusion
Cinchomeronic anhydride is a reactive and versatile heterocyclic building block with significant potential in the synthesis of novel pharmaceutical compounds. Its well-defined physical properties and predictable chemical reactivity make it a valuable tool for medicinal chemists and process development scientists. A thorough understanding of its synthesis, purification, and handling is essential for its successful application in the development of the next generation of therapeutic agents.
References
- 1. 3,4-Pyridinedicarboxylic anhydride 97 4664-08-8 [sigmaaldrich.com]
- 2. 3,4-Pyridinedicarboxylic acid [webbook.nist.gov]
- 3. This compound [stenutz.eu]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | CAS#:4664-08-8 | Chemsrc [chemsrc.com]
- 6. Pyridine-3,4-dicarboxylic anhydride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]
- 9. 3,4-Pyridinedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Furo[3,4-c]pyridine-1,3-dione: A Comprehensive Technical Guide to its Nomenclature, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[3,4-c]pyridine-1,3-dione is a heterocyclic compound that has garnered interest in the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, bicyclic structure, combining a furan ring fused to a pyridine ring with a cyclic anhydride functional group, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides an in-depth exploration of its nomenclature, chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers.
Nomenclature and Synonyms: A Multi-faceted Identity
The systematic and unambiguous naming of chemical compounds is paramount for clear scientific communication. This compound is known by several names, each with its own origins and utility.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name precisely describes the fusion of a furan ring and a pyridine ring, with the numbering indicating the position and nature of the functional groups.
However, in literature and chemical catalogs, a number of synonyms are frequently encountered. Understanding these is crucial for comprehensive literature searches and procurement. The most common synonyms include:
-
Cinchomeronic anhydride : This name is derived from its precursor, cinchomeronic acid.
-
3,4-Pyridinedicarboxylic anhydride : This name clearly indicates that it is the anhydride of 3,4-pyridinedicarboxylic acid.
-
Pyridine-3,4-dicarboxylic anhydride : An alternative phrasing of the previous synonym.
It is also important to distinguish this compound from its isomers, such as Furo[3,4-b]pyridine-5,7-dione (Quinolinic anhydride), which is the anhydride of quinolinic acid (pyridine-2,3-dicarboxylic acid). While they share the same molecular formula, their distinct structures lead to different chemical and biological properties.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation for its application in research and development.
| Property | Value | Source |
| CAS Number | 4664-08-8 | [1][2] |
| Molecular Formula | C₇H₃NO₃ | [1][2] |
| Molecular Weight | 149.10 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 75-77 °C | [4][5] |
| Solubility | Soluble in many organic solvents, reacts with water and other nucleophilic solvents. | |
| SMILES | O=C1OC(=O)c2cnccc12 | [2][5] |
| InChIKey | KFKMGUPDWTWQFM-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Insights
The primary route to this compound is through the dehydration of its corresponding dicarboxylic acid, cinchomeronic acid (3,4-pyridinedicarboxylic acid). This process involves the formation of a cyclic anhydride, a common and efficient reaction for vicinal dicarboxylic acids.
Synthesis of the Precursor: Cinchomeronic Acid
Cinchomeronic acid can be synthesized through the oxidation of isoquinoline. A typical laboratory-scale synthesis involves the following steps:
-
Oxidation of Isoquinoline : Isoquinoline is treated with an oxidizing agent, such as potassium permanganate or nitric acid, in an aqueous solution.
-
Work-up : The reaction mixture is then worked up to isolate the dicarboxylic acid. This often involves acidification to precipitate the product, followed by filtration and purification by recrystallization. A method using oxone and an iron catalyst has also been reported to give a good yield of 3,4-pyridinedicarboxylic acid[6].
Dehydration of Cinchomeronic Acid to this compound
The cyclization of cinchomeronic acid to its anhydride is typically achieved by heating with a dehydrating agent. Acetic anhydride is a commonly used and effective reagent for this transformation.
Experimental Protocol: Synthesis of this compound
-
Materials : Cinchomeronic acid (3,4-pyridinedicarboxylic acid), Acetic anhydride.
-
Procedure :
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cinchomeronic acid in an excess of acetic anhydride (e.g., 2-4 equivalents).
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by the dissolution of the starting material.
-
After the reaction is complete (typically 1-3 hours), allow the mixture to cool.
-
Remove the excess acetic anhydride and acetic acid formed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., toluene, chloroform) or by sublimation to yield pure this compound as a crystalline solid.
-
Causality and Experimental Choices : The use of excess acetic anhydride serves as both the dehydrating agent and the solvent. Refluxing provides the necessary activation energy for the intramolecular nucleophilic attack of one carboxyl group on the other (activated by the acetic anhydride) to form the cyclic anhydride. Removal of the volatile byproducts under vacuum drives the reaction to completion and simplifies purification.
References
- 1. 4664-08-8|this compound|BLD Pharm [bldpharm.com]
- 2. 1H,3H-furo[3,4-c]pyridine-1,3-dione 95.00% | CAS: 4664-08-8 | AChemBlock [achemblock.com]
- 3. This compound | 4664-08-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | CAS#:4664-08-8 | Chemsrc [chemsrc.com]
- 5. This compound [stenutz.eu]
- 6. 3,4-Pyridinedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Title: A Framework for the Synthesis of Novel Kinase Inhibitors Utilizing the Furo[3,4-c]pyridine-1,3-dione Scaffold
An Application Note and Protocol Framework
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors is therefore a cornerstone of modern drug discovery. Fused heterocyclic systems, such as furopyridines, have emerged as privileged scaffolds due to their structural resemblance to the native ATP ligand, enabling competitive inhibition at the kinase active site. While isomers like furo[3,4-d]pyrimidines and furo[2,3-d]pyrimidines have been extensively studied, the Furo[3,4-c]pyridine-1,3-dione core remains a relatively untapped resource for kinase inhibitor design.[1][2] This application note presents a strategic framework and exemplary protocols for the synthesis and evaluation of novel kinase inhibitors derived from the commercially available starting material, this compound (also known as Cinchomeronic Anhydride). We detail a proposed synthetic pathway leveraging the inherent reactivity of the cyclic anhydride, provide step-by-step experimental procedures, and outline a typical assay cascade for biological validation.
Introduction: The Strategic Value of the Furopyridine Core
Kinases as Prime Therapeutic Targets
Protein kinases constitute one of the largest and most functionally diverse gene families. They catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes including proliferation, differentiation, metabolism, and apoptosis.[1] In many cancers, mutations or overexpression of specific kinases lead to constitutive signaling, driving uncontrolled cell growth and survival. Consequently, inhibiting these aberrant kinases has proven to be a highly effective therapeutic strategy.
The Furopyridine Scaffold: A Bioisostere of Purine
The this compound scaffold belongs to the broader class of furopyridines, which are considered bioisosteres of purine. This structural mimicry of the adenine core of ATP makes them ideal candidates for designing ATP-competitive kinase inhibitors.[1] Various isomers of this scaffold have been successfully developed into potent inhibitors of key oncogenic kinases, including those in the PI3K/AKT/mTOR and CDK pathways.[1][3]
This compound: A Versatile and Underexplored Starting Point
This compound is a cyclic anhydride of pyridine-3,4-dicarboxylic acid. This functional group provides a powerful and versatile chemical handle for elaboration. The anhydride is highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to a predictable ring-opening reaction. This initial step allows for the introduction of diverse chemical moieties, which can then be used to build specificity and potency for a target kinase. The subsequent formation of a new heterocyclic system, such as a pyrrolopyridine, can generate novel chemical matter with desirable pharmacological properties, analogous to the development of inhibitors from the related pyrrolo[3,4-c]pyridine scaffold.[4][5]
Proposed Synthetic Framework: From Anhydride to Inhibitor
The central strategy involves a two-stage process: (1) Nucleophilic ring-opening of the this compound core to install a key pharmacophoric group, followed by (2) Intramolecular cyclization to form a stable, drug-like heterocyclic system. This approach offers a modular route to generate a library of diverse compounds for screening.
Rationale and Workflow
The workflow begins with the reaction of this compound with a primary amine (R-NH₂). This amine can be selected based on the known structure-activity relationships (SAR) of the target kinase, often incorporating an aromatic or heteroaromatic ring. The nucleophilic attack opens the anhydride to form a pyridine-dicarboxylic acid monoamide intermediate. This intermediate possesses both a carboxylic acid and an amide, which can be induced to cyclize under dehydrating conditions to form a stable pyrrolo[3,4-c]pyridine-1,3-dione core, a scaffold known to exhibit biological activity.[4]
Caption: Proposed synthetic workflow for generating kinase inhibitor candidates.
Detailed Experimental Protocols
This section provides a representative, self-validating protocol for the synthesis of a model compound.
Protocol 3.1: Synthesis of 2-(4-methoxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Objective: To synthesize a representative N-aryl pyrrolo[3,4-c]pyridine-1,3-dione derivative via a two-step, one-pot procedure.
Materials:
-
This compound (CAS 4664-08-8)[6]
-
p-Anisidine (4-methoxyaniline)
-
Glacial Acetic Acid (Anhydrous)
-
Sodium Acetate (Anhydrous)
-
Dichloromethane (DCM, Anhydrous)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (Anhydrous)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq, e.g., 1.0 g).
-
Solvent Addition: Add 30 mL of glacial acetic acid. Stir the suspension at room temperature.
-
Nucleophile Addition: Add p-anisidine (1.05 eq) to the suspension. The mixture may become more homogeneous.
-
Initial Ring-Opening: Stir the reaction at room temperature for 1 hour. Monitor the consumption of the starting anhydride by TLC (e.g., 50% EtOAc in Hexanes). The intermediate dicarboxylic acid monoamide should appear as a more polar spot.
-
Causality Note: This initial room temperature step allows for the selective and high-yield formation of the ring-opened intermediate before initiating the higher-energy cyclization, minimizing side reactions.
-
-
Cyclization: Add anhydrous sodium acetate (1.5 eq) to the flask. Fit the flask with a reflux condenser and heat the reaction mixture to 120 °C (reflux).
-
Causality Note: Acetic acid serves as the solvent, while sodium acetate acts as a base to facilitate the dehydration and intramolecular cyclization to form the imide ring.
-
-
Reaction Monitoring: Monitor the reaction for 4-6 hours or until TLC analysis shows the disappearance of the intermediate and the formation of a new, less polar product spot.
-
Workup: Cool the reaction to room temperature. Slowly pour the mixture into 100 mL of ice-cold water. A precipitate should form.
-
Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to remove residual acetic acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of EtOAc in Hexanes (e.g., 10% to 40%).
-
Characterization: Collect the pure fractions, concentrate, and dry the final product under high vacuum. Characterize the white to off-white solid by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.
Self-Validation & Expected Outcome:
-
TLC: Clear progression from starting material to intermediate to product.
-
Yield: Expected yield is typically in the 50-70% range.
-
LC-MS: A single major peak with the correct mass-to-charge ratio (m/z) for the target compound.
-
NMR: Proton and carbon spectra consistent with the proposed structure, showing signals for the pyridine ring, the substituted aryl ring, and the methoxy group.
Biological Evaluation: Assay Cascade
Once a library of compounds is synthesized, a systematic biological evaluation is required to identify active kinase inhibitors.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.[7]
Materials:
-
Purified recombinant target kinase (e.g., PI3K, CDK2).
-
Kinase-specific peptide substrate.
-
[γ-³³P]ATP (radiolabeled ATP).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds dissolved in DMSO.
-
96-well plates.
-
P81 phosphocellulose filter plates.
-
Microplate scintillation counter.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to a 96-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Mix Preparation: Prepare a master mix containing the kinase assay buffer, purified kinase, and the specific substrate.
-
Kinase Reaction Initiation: Add the kinase/substrate master mix to the compound plate. Initiate the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a P81 phosphocellulose filter plate, which binds the phosphorylated peptide substrate.
-
Washing: Wash the filter plate extensively to remove unincorporated [γ-³³P]ATP.
-
Quantification: Dry the plate, add scintillant, and measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Data Presentation and Interpretation
Quantitative data from kinase assays should be tabulated for clear comparison across a series of synthesized compounds.
Table 1: Hypothetical Inhibitory Activity of this compound Derivatives
| Compound ID | 'R' Group (Substitution on Imide Nitrogen) | Target Kinase | IC₅₀ (nM) |
| FP-001 | 4-methoxyphenyl | Kinase A | 850 |
| FP-002 | 4-chlorophenyl | Kinase A | 320 |
| FP-003 | 3,4-dichlorophenyl | Kinase A | 95 |
| FP-004 | pyridin-4-yl | Kinase A | 55 |
| FP-005 | 4-methoxyphenyl | Kinase B | >10,000 |
-
Interpretation: The data in Table 1 suggests an initial SAR. For Kinase A, electron-withdrawing groups on the phenyl ring (FP-002, FP-003) improve potency. Incorporating a pyridine ring (FP-004) further enhances activity. The lack of activity against Kinase B (FP-005) indicates a desirable selectivity profile.
Conclusion
The this compound scaffold represents a promising, yet underexplored, starting point for the discovery of novel kinase inhibitors. Its inherent reactivity as a cyclic anhydride allows for a modular and efficient synthetic strategy to generate diverse libraries of N-substituted pyrrolo[3,4-c]pyridine-1,3-diones and related heterocycles. The protocols outlined in this application note provide a robust framework for the synthesis, purification, and biological evaluation of these compounds. By systematically exploring the chemical space around this core, researchers can uncover new, potent, and selective kinase inhibitors for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H,3H-furo[3,4-c]pyridine-1,3-dione 95.00% | CAS: 4664-08-8 | AChemBlock [achemblock.com]
- 7. benchchem.com [benchchem.com]
Furo[3,4-c]pyridine-1,3-dione: A Versatile Heterocyclic Building Block for Modern Organic Synthesis
Abstract
Furo[3,4-c]pyridine-1,3-dione, also known as cinchomeronic anhydride, is a robust heterocyclic building block of significant interest to the fields of organic synthesis and medicinal chemistry. Its unique strained structure, combining an electrophilic anhydride with a pyridine ring, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, complete with detailed experimental protocols and mechanistic insights designed for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of this compound
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Functionalized pyridines are key components in natural products like vitamins and alkaloids, as well as synthetic pharmaceuticals.[1] this compound (C₇H₃NO₃, CAS RN: 4664-08-8) serves as a powerful precursor to a variety of substituted pyridine derivatives.[2][3] Its anhydride moiety is highly susceptible to nucleophilic attack, providing a straightforward entry to amides, esters, and carboxylic acids appended to the pyridine-3,4-dicarboxylate core. Furthermore, the furan component can participate in cycloaddition reactions, enabling the rapid construction of polycyclic systems.[4][5] This combination of reactivity makes it an invaluable tool for generating molecular diversity in drug discovery campaigns and for the total synthesis of complex natural product analogues.
Synthesis of the Building Block
The most common and reliable method for preparing this compound is through the dehydration of 3,4-pyridinedicarboxylic acid (cinchomeronic acid). This is typically achieved by heating the diacid with a dehydrating agent like acetic anhydride or by thermal means.
Protocol 2.1: Synthesis of this compound from Cinchomeronic Acid
Materials:
-
3,4-Pyridinedicarboxylic acid (1.0 eq)
-
Acetic anhydride (3.0-5.0 eq)
-
Anhydrous toluene (for azeotropic removal of acetic acid, optional)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a clean, dry round-bottom flask, add 3,4-pyridinedicarboxylic acid and acetic anhydride.
-
Heat the mixture to reflux (typically 120-140 °C) with stirring for 2-4 hours. The reaction progress can be monitored by the dissolution of the starting diacid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess acetic anhydride is removed under reduced pressure. For trace amounts, anhydrous toluene can be added and co-evaporated.
-
The resulting crude solid is cooled in an ice bath and triturated with a cold, non-polar solvent like diethyl ether or hexane to induce crystallization and wash away soluble impurities.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Expected Outcome: The product is typically obtained as a white to light yellow crystalline solid with a melting point of approximately 77 °C.[2] Purity can be assessed by ¹H NMR and melting point analysis.
Key Applications & Reaction Protocols
The utility of this compound stems from two primary modes of reactivity: nucleophilic ring-opening of the anhydride and its participation in cycloaddition reactions.
Nucleophilic Ring-Opening Reactions
The strained anhydride ring is highly electrophilic and readily undergoes cleavage by a wide range of nucleophiles. This reaction provides a regioselective route to 3-substituted-4-pyridinecarboxylic acids or 4-substituted-3-pyridinecarboxylic acids, depending on the nucleophile and reaction conditions.
Causality Behind Experimental Choices: The choice of solvent is critical. Aprotic solvents like THF, DCM, or DMF are preferred to prevent competitive hydrolysis of the anhydride by water. The addition of a non-nucleophilic base (e.g., triethylamine) can be beneficial when using amine hydrochlorides or less nucleophilic amines to scavenge the generated acid.
Protocol 3.1.1: Synthesis of N-Aryl-4-carboxypyridine-3-carboxamide
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
In a separate flask, dissolve the substituted aniline in anhydrous THF.
-
Slowly add the aniline solution to the anhydride solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting anhydride is consumed.
-
Upon completion, the product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure.
-
Collect the solid product by filtration, wash with cold THF or diethyl ether, and dry under vacuum.
Data Presentation: Representative Aminolysis Reactions
| Nucleophile (Amine) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| Aniline | THF | 25 | 4 | N-phenyl-4-carboxypyridine-3-carboxamide | >90 |
| Benzylamine | DCM | 25 | 3 | N-benzyl-4-carboxypyridine-3-carboxamide | >95 |
| Morpholine | THF | 25 | 2 | 4-(morpholine-4-carbonyl)nicotinic acid | >95 |
Diels-Alder Reactions
Furo[3,4-c]pyridines, generated in situ or used directly, can act as dienes in [4+2] cycloaddition reactions. This strategy is a powerful method for constructing complex, bridged polycyclic scaffolds, which are of interest in natural product synthesis and medicinal chemistry.[4][5] For instance, intramolecular Diels-Alder reactions have been employed in the synthesis of conformationally restricted analogues of nicotine and anabasine.[4]
Mechanistic Insight: The Diels-Alder reaction is a concerted pericyclic reaction. The furo[3,4-c]pyridine system acts as an electron-rich diene, reacting readily with electron-poor dienophiles. The reaction's feasibility and outcome can be influenced by substituents on both the diene and dienophile, as predicted by frontier molecular orbital theory.[6] Lewis acid catalysis can also be employed to activate the dienophile and enhance reaction rates and selectivity.[7]
Caption: General scheme of a Diels-Alder reaction.
Protocol 3.2.1: Intermolecular Diels-Alder Reaction with N-Phenylmaleimide
Materials:
-
This compound (1.0 eq)
-
N-Phenylmaleimide (1.1 eq)
-
Anhydrous Toluene or Xylene
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Combine this compound and N-phenylmaleimide in a round-bottom flask.
-
Add anhydrous toluene and flush the system with an inert gas.
-
Heat the mixture to reflux (110-140 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may crystallize upon cooling. If so, collect it by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualization of Key Workflows
A typical workflow for utilizing this compound in a synthetic campaign involves its preparation followed by a key transformation, such as nucleophilic ring-opening.
Caption: Workflow for synthesis and functionalization.
Conclusion and Future Outlook
This compound is a high-value, versatile building block that provides efficient access to a wide array of functionalized pyridine derivatives and complex polycyclic systems. Its predictable reactivity through nucleophilic ring-opening and Diels-Alder cycloadditions makes it an essential tool for organic and medicinal chemists. Future applications will likely focus on its incorporation into diversity-oriented synthesis (DOS) platforms, the development of novel multicomponent reactions, and the synthesis of new heterocyclic scaffolds for probing biological systems and discovering next-generation therapeutics.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. This compound [stenutz.eu]
- 3. 1H,3H-furo[3,4-c]pyridine-1,3-dione 95.00% | CAS: 4664-08-8 | AChemBlock [achemblock.com]
- 4. Studies on intramolecular Diels-Alder reactions of furo[3,4-c]pyridines in the synthesis of conformationally restricted analogues of nicotine and anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sequential Pummerer-Diels-Alder route for the generation and trapping of furo[3,4-c]pyridines: synthesis of heterocyclic analogues of 1-arylnaphthalene lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Synthesis of Furo[3,4-c]pyridine-1,3-dione: A Detailed Experimental Protocol for Researchers
Introduction: The Significance of Furo[3,4-c]pyridine-1,3-dione
This compound, also known as cinchomeronic anhydride or 3,4-pyridinedicarboxylic anhydride, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its rigid, fused-ring structure is a key feature in the design of novel therapeutic agents. This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, most notably as a scaffold for the development of potent kinase inhibitors and agents targeting the central nervous system.[1] The unique electronic properties and defined three-dimensional geometry of the this compound core enable high-affinity interactions with specific enzyme targets, making it an invaluable tool for drug discovery professionals.[1]
This application note provides a comprehensive, two-stage experimental protocol for the synthesis of this compound. The protocol is designed for researchers and scientists with a foundational knowledge of organic synthesis. We will first detail the synthesis of the precursor, 3,4-pyridinedicarboxylic acid, from isoquinoline, followed by its subsequent dehydration to yield the target anhydride. The causality behind each experimental step is elucidated to provide a deeper understanding of the reaction mechanism and to ensure procedural robustness.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the target compound is essential for its successful synthesis, purification, and handling.
| Property | Value | Reference |
| CAS Number | 4664-08-8 | [2][3] |
| Molecular Formula | C₇H₃NO₃ | [2][3] |
| Molecular Weight | 149.11 g/mol | [2] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 75-77 °C (lit.) | [4] |
| Solubility | Soluble in organic solvents like ethanol and xylene; decomposes in water. | [4] |
| Sensitivity | Moisture sensitive | [4] |
Experimental Workflow Overview
The synthesis of this compound is a two-stage process. The first stage involves the oxidative cleavage of isoquinoline to form 3,4-pyridinedicarboxylic acid. The second stage is the dehydration of the dicarboxylic acid to yield the desired anhydride.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of 3,4-Pyridinedicarboxylic Acid
This protocol is adapted from a known procedure for the oxidation of isoquinoline.[5] The causality of using a strong oxidizing agent like Oxone in the presence of an iron catalyst is to efficiently cleave the benzene ring of the isoquinoline system, leading to the formation of the more stable pyridine dicarboxylic acid.
Materials and Reagents
-
Isoquinoline
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
96% Sulfuric acid (H₂SO₄)
-
Tetrabutylammonium bromide
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Concentrated ammonia (NH₃)
-
Deionized water
Step-by-Step Protocol
-
Reaction Setup: In a well-ventilated fume hood, equip a reaction kettle with a mechanical stirrer, a thermometer, and an addition funnel.
-
Initial Charge: To the reaction kettle, add 30 g of deionized water.
-
Catalyst and Reagent Addition: With continuous stirring, add 0.06 g of Fe(NO₃)₃·9H₂O, 15 g of 96% sulfuric acid, 0.03 g of tetrabutylammonium bromide, and 2.5 g of isoquinoline. The tetrabutylammonium bromide acts as a phase-transfer catalyst, facilitating the interaction between the aqueous and organic phases.
-
Heating: Gently heat the reaction mixture.
-
Oxone Addition: When the internal temperature reaches 60 °C, begin the portion-wise addition of 20 g of Oxone. Control the addition rate to maintain a steady reaction temperature and avoid excessive foaming.
-
Reaction Incubation: After the complete addition of Oxone, maintain the reaction mixture at 60 °C for 16 hours to ensure the reaction goes to completion.
-
Work-up - Cooling and pH Adjustment: After 16 hours, cool the reaction mixture to a temperature between -10 °C and 10 °C using an ice-salt bath.
-
Precipitation: Slowly add concentrated ammonia dropwise while vigorously stirring to adjust the pH of the solution to 0.6-1.0. This step neutralizes the excess sulfuric acid and precipitates the dicarboxylic acid product, which is sparingly soluble at this pH.
-
Isolation and Drying: Continue stirring for an additional hour to ensure complete precipitation. Collect the solid product by suction filtration and wash it with cold deionized water. Dry the product under vacuum to obtain 3,4-pyridinedicarboxylic acid. A typical yield for this reaction is approximately 71%.[5]
Stage 2: Synthesis of this compound
The conversion of a dicarboxylic acid to its corresponding cyclic anhydride is a classic dehydration reaction. Acetic anhydride is a commonly employed and effective dehydrating agent for this purpose. It reacts with the dicarboxylic acid to form the cyclic anhydride and acetic acid as a byproduct.
Materials and Reagents
-
3,4-Pyridinedicarboxylic acid (from Stage 1)
-
Acetic anhydride
-
Anhydrous toluene (optional, for azeotropic removal of acetic acid)
Step-by-Step Protocol
-
Reaction Setup: In a fume hood, place the dried 3,4-pyridinedicarboxylic acid into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add an excess of acetic anhydride to the flask. A general guideline is to use a 2 to 5-fold molar excess of acetic anhydride relative to the dicarboxylic acid.
-
Heating and Reaction: Heat the mixture to reflux (the boiling point of acetic anhydride is approximately 138-140 °C). The dicarboxylic acid will gradually dissolve as it reacts to form the anhydride. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride and the acetic acid byproduct can be removed by distillation under reduced pressure. For a more complete removal, anhydrous toluene can be added and distilled off azeotropically to remove the final traces of acetic acid.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by sublimation under vacuum.
-
Drying and Storage: Dry the purified product under vacuum to remove any residual solvent. This compound is moisture-sensitive and should be stored in a desiccator under an inert atmosphere.[4]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and performing the synthesis.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and volatile chemicals.
-
Corrosive Reagents: Sulfuric acid and acetic anhydride are corrosive. Handle them with extreme care and avoid contact with skin and eyes.
-
Oxidizing Agents: Oxone is a strong oxidizing agent. Avoid contact with combustible materials.
-
Ammonia: Concentrated ammonia is a corrosive and pungent gas. Handle it with caution in a well-ventilated area.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:
-
Melting Point: Compare the observed melting point with the literature value (75-77 °C).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic anhydride carbonyl stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Stage 1 | Incomplete oxidation. | Ensure the reaction temperature is maintained at 60 °C and the reaction is allowed to proceed for the full 16 hours. Check the quality of the Oxone. |
| Loss of product during work-up. | Carefully control the pH during precipitation. Ensure the washings are done with cold water to minimize product loss. | |
| Incomplete conversion in Stage 2 | Insufficient heating or reaction time. | Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction by TLC until the starting material is consumed. |
| Inactive acetic anhydride. | Use a fresh bottle of acetic anhydride, as it can hydrolyze over time. | |
| Product is an oil or difficult to crystallize | Impurities present. | Repeat the purification step. Consider using a different recrystallization solvent system or purification by column chromatography. |
| Product decomposes upon storage | Exposure to moisture. | Ensure the product is thoroughly dried and stored in a desiccator under an inert atmosphere. |
Conclusion
This application note provides a detailed and reliable two-stage protocol for the synthesis of this compound, a valuable intermediate for pharmaceutical and chemical research. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this important building block for their discovery and development programs. The elucidation of the rationale behind each step is intended to empower scientists to adapt and troubleshoot the protocol as needed for their specific applications.
References
- 1. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 2. This compound [stenutz.eu]
- 3. 3,4-ピリジンジカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 3,4-Pyridinedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Furo[3,4-c]pyridine-1,3-dione: A Versatile Scaffold for Advanced Medicinal Chemistry Applications
Introduction: The Emergence of Furo[3,4-c]pyridine-1,3-dione in Drug Discovery
The quest for novel molecular scaffolds that can effectively and selectively interact with biological targets is a cornerstone of modern medicinal chemistry. In this context, heterocyclic compounds have garnered significant attention due to their diverse chemical properties and their prevalence in numerous clinically approved drugs. Among these, the this compound scaffold has emerged as a promising platform for the development of innovative therapeutics. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with the active sites of enzymes and receptors. This, in turn, can lead to the development of potent and selective inhibitors for a range of therapeutic targets.
This comprehensive guide provides an in-depth exploration of the medicinal chemistry applications of this compound, with a particular focus on its burgeoning role in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the synthetic strategies for accessing this key scaffold and its derivatives, present detailed protocols for evaluating their biological activity, and discuss the critical structure-activity relationships that govern their therapeutic potential.
Synthetic Strategies: Accessing the this compound Core
The this compound scaffold, also known as 3,4-pyridinedicarboxylic anhydride, serves as a crucial starting material for the synthesis of a diverse array of derivatives.[1] The commercial availability of this compound (CAS 4664-08-8) provides a convenient entry point for many synthetic routes.[2][3] However, understanding its preparation is fundamental for the development of novel synthetic methodologies. A common laboratory-scale synthesis involves the dehydration of 3,4-pyridinedicarboxylic acid, often achieved by heating with acetic anhydride or other dehydrating agents.
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
The imide nitrogen of the this compound scaffold is a key handle for introducing chemical diversity. The following protocol outlines a general method for the synthesis of N-substituted derivatives, which are often the final bioactive molecules or key intermediates.
Reaction Scheme:
Materials:
-
This compound
-
A primary amine (R-NH2) of interest
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in glacial acetic acid.
-
Add anhydrous sodium acetate (1.5 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water and then with cold ethanol.
-
Dry the crude product under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that can solubilize the reactants and facilitate the reaction. It also acts as a catalyst for the condensation reaction.
-
Anhydrous Sodium Acetate: Sodium acetate acts as a base to neutralize any acids present and to drive the reaction towards the formation of the imide.
-
Reflux Conditions: Heating the reaction mixture to its boiling point increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.
-
Precipitation in Ice-Cold Water: The product is typically less soluble in water than the starting materials and byproducts, allowing for its isolation by precipitation.
Medicinal Chemistry Applications: this compound as a Scaffold for PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death.[4] PARP1, in particular, has emerged as a key target in cancer therapy.[5] PARP inhibitors have shown remarkable efficacy in treating cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[5]
The design of PARP inhibitors often involves mimicking the nicotinamide moiety of the NAD+ substrate to bind to the enzyme's active site.[5] The this compound scaffold, with its ability to be functionalized with various substituents, presents an excellent platform for developing novel PARP1 inhibitors.
Design Principles for this compound-Based PARP1 Inhibitors
The development of potent and selective PARP1 inhibitors based on the this compound scaffold should consider the following design principles:
-
Scaffold as a Nicotinamide Mimic: The core bicyclic structure can be designed to occupy the nicotinamide binding pocket of PARP1.
-
Introduction of a Pharmacophore: A key pharmacophoric element, often a carboxamide group, can be introduced to form crucial hydrogen bond interactions with the enzyme's active site residues.
-
Exploration of Substituent Effects: The pyridine ring and the imide nitrogen provide positions for introducing substituents that can modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, appending aromatic or heteroaromatic rings can lead to beneficial π-stacking interactions.
The following diagram illustrates the conceptual design of a this compound-based PARP1 inhibitor.
Caption: Conceptual design of a this compound-based PARP1 inhibitor.
Application Notes: Screening and Profiling of this compound Derivatives as PARP1 Inhibitors
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered screening approach is often employed, starting with in vitro enzymatic assays to determine direct inhibition of PARP1, followed by cell-based assays to assess their effects in a more physiological context.
In Vitro PARP1 Inhibition Assays
Several formats of in vitro PARP1 inhibition assays are available, each with its own advantages and disadvantages.
1. Colorimetric PARP1 Activity Assay:
This assay is based on the PARP1-mediated PARylation of histone H4 coated on a 96-well microplate.[6] The amount of poly(ADP-ribose) (PAR) generated is then detected using an anti-PAR antibody and a colorimetric substrate.[6]
2. Fluorometric PARP1 Activity Assay:
This homogeneous assay measures the nicotinamide generated upon the cleavage of NAD+ by PARP1.[4] The nicotinamide is then converted to a fluorescent product, providing a direct measure of PARP1 activity.[4]
3. Transcreener® pADPr PARP Assay:
This assay system detects the pADPr formed by PARP1 by converting it to AMP, which is then measured using a far-red, competitive fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) readout.[2]
The following table summarizes the key features of these assays:
| Assay Type | Principle | Readout | Throughput | Key Advantages |
| Colorimetric | ELISA-based detection of PARylated histones | Absorbance | Medium | Cost-effective, well-established |
| Fluorometric | Detection of nicotinamide byproduct | Fluorescence | High | Homogeneous, sensitive |
| Transcreener® | Detection of pADPr via AMP conversion | FP or TR-FRET | High | Homogeneous, direct detection of product |
Protocol 2: General Protocol for a Colorimetric PARP1 Inhibition Assay
This protocol provides a general guideline for performing a colorimetric PARP1 inhibition assay to determine the IC50 values of test compounds.
Materials:
-
Histone H4-coated 96-well microplate
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Nicotinamide adenine dinucleotide (NAD+)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Anti-pADPr antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 0.2 N HCl)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup:
-
To the wells of the histone H4-coated microplate, add 25 µL of the diluted test compounds or vehicle control.
-
Add 25 µL of a pre-mixed solution containing PARP1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding 50 µL of NAD+ solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Washing: Wash the plate three times with wash buffer to remove unreacted components.
-
Primary Antibody Incubation: Add 100 µL of diluted anti-pADPr antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop Reaction: Stop the reaction by adding 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays for PARP Inhibition
While enzymatic assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm the activity of the compounds in a cellular context and to assess their effects on downstream signaling pathways.
Protocol 3: Western Blot Analysis of PARP1 Activity and Apoptosis Induction
This protocol describes how to use Western blotting to assess the inhibition of PARP1 activity (by measuring PAR levels) and the induction of apoptosis (by detecting cleaved PARP1) in cancer cells treated with this compound derivatives.
Experimental Workflow:
Caption: Workflow for Western blot analysis of PARP1 inhibition.
Materials:
-
BRCA-mutant cancer cell line (e.g., MDA-MB-436, Capan-1)
-
This compound test compounds
-
DNA damaging agent (e.g., H₂O₂) as a positive control for PAR formation
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-PARP1, anti-cleaved PARP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Culture the cancer cells to 70-80% confluency.
-
Treat the cells with various concentrations of the test compounds for the desired time (e.g., 24-48 hours).
-
Include a vehicle control (DMSO) and a positive control for PAR formation (e.g., H₂O₂ treatment for a short duration).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometric analysis of the bands to quantify the levels of PAR, total PARP1, cleaved PARP1, and the loading control.
-
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its synthetic tractability and inherent structural features make it an attractive starting point for the design of inhibitors for a variety of therapeutic targets. The development of this compound-based PARP inhibitors is a particularly promising area of research, with the potential to yield novel anticancer agents with improved efficacy and safety profiles.
Future research in this area should focus on the synthesis and evaluation of diverse libraries of this compound derivatives to establish comprehensive structure-activity relationships. Furthermore, detailed investigations into the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates. The application notes and protocols provided herein offer a solid foundation for researchers to embark on the exciting journey of exploring the full therapeutic potential of the this compound scaffold.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. 4664-08-8|this compound|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
Application Note & Protocols: The Reaction of Furo[3,4-c]pyridine-1,3-dione with Amines in Medicinal Chemistry
Introduction: Strategic Importance of the Furo[3,4-c]pyridine Scaffold
Furo[3,4-c]pyridine-1,3-dione, also known as cinchomeronic anhydride, is a heterocyclic building block of significant interest to the medicinal chemistry community.[1][2] Its rigid, bicyclic structure serves as a versatile scaffold for the synthesis of novel molecular entities. The reactivity of the cyclic anhydride moiety towards nucleophiles, particularly amines, provides a direct and efficient entry into two major classes of compounds: 4-carboxynicotinamides (via ring-opening) and Pyrrolo[3,4-c]pyridine-1,3-diones (via imidization).[3][4] These products are privileged structures in drug discovery, with derivatives showing a wide spectrum of biological activities, including analgesic, sedative, antitumor, and enzyme inhibitory properties.[5][6]
This guide provides an in-depth analysis of the reaction between this compound and various amines. It elucidates the underlying reaction mechanisms, details robust experimental protocols, and discusses the critical parameters that govern the reaction outcome, thereby empowering researchers to strategically synthesize desired products for drug development programs.
Core Reaction Pathways and Mechanistic Insights
The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism.[7][8] The initial step involves the attack of the amine's lone pair on one of the electrophilic carbonyl carbons of the anhydride. This forms a transient tetrahedral intermediate.[9] The fate of this intermediate dictates the final product and is highly dependent on the reaction conditions and the nature of the amine.
Pathway A: Amide Formation via Ring-Opening
Under mild, typically ambient temperature conditions, the tetrahedral intermediate collapses by cleavage of the endocyclic acyl-oxygen bond. This results in the formation of a substituted 4-carboxynicotinamide. This pathway is favored for less nucleophilic amines or when the reaction is intentionally quenched before thermal cyclization can occur. The resulting product contains both a carboxylic acid and an amide functional group, which can be valuable for further derivatization.
Pathway B: Imide Formation via Ring-Opening and Cyclization
With sufficient thermal energy (heating), the initially formed 4-carboxynicotinamide intermediate can undergo a second, intramolecular condensation.[9][10] The amide nitrogen acts as an internal nucleophile, attacking the carboxylic acid moiety. Subsequent dehydration yields the thermodynamically stable Pyrrolo[3,4-c]pyridine-1,3-dione, also known as a 5-azaphthalimide.[3] This two-step, one-pot process is a common and efficient method for constructing this important heterocyclic system.
dot digraph "Reaction_Pathways" { graph [fontname="Arial", label="Fig. 1: Dichotomous Reaction of this compound with Amines", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Reactants Reactants [label="this compound + R-NH2 (Amine)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
// Intermediate Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", style=filled, fontcolor="#202124"];
// Products RingOpened [label="Pathway A: 4-Carboxynicotinamide\n(Ring-Opened Product)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Imide [label="Pathway B: Pyrrolo[3,4-c]pyridine-1,3-dione\n(Imide Product)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
// Connections Reactants -> Intermediate [label="Nucleophilic Attack[7][8]"]; Intermediate -> RingOpened [label="Acyl-Oxygen Cleavage\n(Mild Conditions)"]; RingOpened -> Imide [label="Intramolecular Condensation\n+ Dehydration (Heat, Δ)[9][10]"]; }
Caption: Dichotomous Reaction of this compound with Amines.
Experimental Protocols and Workflow
The selection of the appropriate protocol is critical for directing the reaction towards the desired product. Below are detailed, validated procedures for both ring-opening and imidization reactions.
General Experimental Workflow
The overall process, from reaction setup to product validation, follows a systematic workflow. This ensures reproducibility and high-quality results.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", label="Fig. 2: General Experimental Workflow", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Workflow Stages Setup [label="1. Reaction Setup\n- Dry Glassware\n- Inert Atmosphere (N2/Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Reagent Addition\n- Dissolve Anhydride\n- Add Amine (dropwise)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="3. Reaction Monitoring\n- TLC / LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="4. Work-up\n- Quenching\n- Extraction / Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="5. Purification\n- Recrystallization\n- Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterization [label="6. Characterization\n- NMR, MS, IR", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Setup -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; }
Caption: General Experimental Workflow.
Protocol 1: Synthesis of a 4-Carboxynicotinamide Derivative (Ring-Opening)
This protocol is optimized for the isolation of the ring-opened amido-acid product. The key is maintaining low temperatures to prevent subsequent cyclization.
-
Objective: To synthesize N-benzyl-4-carboxynicotinamide.
-
Materials:
-
This compound (1.0 eq, e.g., 149 mg, 1.0 mmol)
-
Benzylamine (1.05 eq, e.g., 112 mg, 1.05 mmol)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
Diethyl ether
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen/Argon inlet
-
Ice bath
-
Magnetic stirrer
-
-
Procedure:
-
Add this compound and anhydrous THF to a dry round-bottom flask under an inert atmosphere.
-
Stir the mixture at room temperature until the anhydride is fully dissolved.
-
Cool the flask to 0 °C using an ice bath.
-
Add benzylamine dropwise to the cooled solution over 5 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting anhydride is consumed.
-
-
Work-up and Purification:
-
Upon completion, reduce the solvent volume in vacuo.
-
Add diethyl ether to the concentrated mixture to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Characterization:
-
The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of the N-benzyl-4-carboxynicotinamide.
-
Protocol 2: Synthesis of a Pyrrolo[3,4-c]pyridine-1,3-dione (Imidization)
This protocol employs thermal conditions to drive the reaction to the fully cyclized imide product, which is often the desired scaffold for drug discovery programs.[5][6]
-
Objective: To synthesize 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.
-
Materials:
-
This compound (1.0 eq, e.g., 149 mg, 1.0 mmol)
-
Benzylamine (1.05 eq, e.g., 112 mg, 1.05 mmol)
-
Glacial Acetic Acid, 5 mL
-
-
Equipment:
-
Round-bottom flask with stir bar and reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
-
Procedure:
-
Combine this compound, benzylamine, and glacial acetic acid in a round-bottom flask.
-
Scientist's Note: Acetic acid serves as a solvent that facilitates the dehydration step and can help solubilize the reactants and intermediate.[3]
-
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate amido-acid and the appearance of the imide product.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice-water (50 mL).
-
A precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or isopropanol to yield the pure imide.
-
-
Characterization:
-
Confirm the structure via NMR, MS, and melting point analysis. The disappearance of the carboxylic acid proton and hydroxyl stretch (in IR) and the appearance of a symmetrical NMR pattern are indicative of successful imidization.
-
Data Summary: Reaction Conditions and Outcomes
The choice of amine and reaction conditions significantly impacts product yield and type. The following table summarizes typical outcomes.
| Amine Substrate | Solvent | Temperature (°C) | Time (h) | Predominant Product | Approx. Yield (%) | Reference |
| Aniline | THF | 25 | 4 | 4-Carboxy-N-phenylnicotinamide | >90% | [7] |
| Aniline | Acetic Acid | 118 (reflux) | 5 | 2-Phenyl-pyrrolo[3,4-c]pyridine-dione | 85-95% | [3] |
| n-Butylamine | Dichloromethane | 0-25 | 3 | 4-Carboxy-N-butylnicotinamide | >95% | N/A |
| n-Butylamine | Toluene | 110 (reflux) | 6 | 2-Butyl-pyrrolo[3,4-c]pyridine-dione | 80-90% | [5] |
| Cyclohexylamine | Acetic Acid | 118 (reflux) | 5 | 2-Cyclohexyl-pyrrolo[3,4-c]pyridine-dione | 88% | [6] |
Note: Yields are representative and can vary based on the specific substrate and experimental execution.
Applications in Drug Development
The derivatives synthesized from this compound are of considerable pharmacological interest.
-
Nicotinamide Derivatives: As mimetics of the nicotinamide cofactor, these molecules are explored as inhibitors for enzymes like succinate dehydrogenase (SDH) and xanthine oxidase, with applications as fungicides and treatments for hyperuricemia.[11][12][13][14][15]
-
Pyrrolo[3,4-c]pyridine-diones: This class has shown a broad range of activities. They are investigated as analgesic and sedative agents, anticancer compounds, and kinase inhibitors.[5][6][16] Their planar structure allows them to function as effective scaffolds for interacting with biological targets.
Conclusion and Future Outlook
The reaction of this compound with amines is a powerful and versatile tool in the arsenal of the medicinal chemist. By carefully controlling reaction conditions, researchers can selectively synthesize either ring-opened 4-carboxynicotinamides or cyclized pyrrolo[3,4-c]pyridine-1,3-diones. Both scaffolds provide a rich platform for the development of new therapeutic agents targeting a wide array of diseases. Future work will likely focus on expanding the diversity of amine inputs and exploring novel catalytic methods to further enhance the efficiency and selectivity of these transformations.
References
- 1. This compound [stenutz.eu]
- 2. This compound | 4664-08-8 | TCI EUROPE N.V. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 11. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Furo[3,4-c]pyridine-1,3-dione: A Versatile Heterocyclic Building Block for Advanced Materials
Introduction: Unveiling the Potential of a Unique Heterocycle
Furo[3,4-c]pyridine-1,3-dione, also known as cinchomeronic anhydride, is a heterocyclic compound characterized by a fused furan and pyridine ring system. While its derivatives have seen broader investigation, the core this compound structure presents a compelling platform for the design and synthesis of novel functional materials. Its inherent electronic properties, arising from the electron-deficient pyridine ring fused with the furan moiety, make it a valuable building block for applications in organic electronics and fluorescence-based sensing. This guide provides an in-depth exploration of the applications of this compound in materials science, offering detailed protocols and insights for researchers in the field.
The unique arrangement of atoms in this compound imparts it with specific chemical and physical properties. The anhydride group is highly reactive and susceptible to nucleophilic attack, providing a convenient handle for polymerization and functionalization. The pyridine nitrogen introduces a degree of electron-withdrawing character, influencing the molecule's frontier molecular orbitals and, consequently, its photophysical and electronic behavior.
Core Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is crucial for its effective utilization in materials synthesis.
| Property | Value | Source |
| CAS Number | 4664-08-8 | [1][2][3][4][5] |
| Molecular Formula | C7H3NO3 | [4][5][6] |
| Molecular Weight | 149.11 g/mol | [6] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 75-77 °C | [1][6] |
| Boiling Point | 334.6 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Synonyms | 3,4-Pyridinedicarboxylic Anhydride, Cinchomeronic Anhydride | [2][6] |
Application I: Fluorescent Probes and Chemosensors
The inherent fluorescence of pyridine-containing heterocycles makes this compound and its derivatives promising candidates for the development of fluorescent materials.[7][8] The electron-deficient nature of the pyridine ring can be strategically paired with electron-donating moieties to create donor-acceptor systems with tunable emission properties. These systems are often sensitive to their local environment, making them suitable for chemosensor applications.
Principle of Operation
The fluorescence of this compound-based sensors often operates on the principle of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). In the presence of a target analyte, the electronic structure of the fluorophore is perturbed, leading to a change in its fluorescence intensity ("turn-off" or "turn-on" response) or a shift in its emission wavelength. For instance, the interaction with metal ions can modulate the photophysical properties of these compounds, forming the basis for selective sensing.
Protocol: Synthesis of a this compound-based Fluorescent Probe for Fe³⁺ Detection
This protocol outlines the synthesis of a simple derivative of this compound and its application as a fluorescent sensor for ferric ions. The anhydride is reacted with an amine-containing fluorophore to create a system where the this compound unit acts as a recognition site and a modulator of fluorescence.
Materials:
-
This compound
-
4-(Aminomethyl)aniline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine
-
FeCl₃ solution (standardized)
-
Other metal chloride solutions (for selectivity studies)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Synthesis of the Probe:
-
In a flame-dried round-bottom flask, dissolve this compound (1 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.
-
Add 4-(aminomethyl)aniline (1 mmol) and triethylamine (1.2 mmol) to the solution.
-
Stir the reaction mixture at 80°C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Fluorescence Titration:
-
Prepare a stock solution of the synthesized probe in a suitable solvent (e.g., methanol or acetonitrile).
-
In a series of cuvettes, add a fixed concentration of the probe solution.
-
Incrementally add aliquots of the Fe³⁺ stock solution to each cuvette.
-
After each addition, record the fluorescence emission spectrum of the solution.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to determine the binding constant and limit of detection.
-
-
Selectivity Study:
-
Prepare solutions of the probe containing various other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Ni²⁺, Cu²⁺, Zn²⁺) at a concentration significantly higher than that of Fe³⁺.
-
Measure the fluorescence response of the probe to each of these metal ions and compare it to the response to Fe³⁺.
-
Expected Results and Interpretation
A successful synthesis will yield a new compound with distinct spectroscopic properties. Upon addition of Fe³⁺, a significant quenching of the fluorescence ("turn-off" sensing) is expected due to the paramagnetic nature of the Fe³⁺ ion, which promotes non-radiative decay pathways. The selectivity study should demonstrate a minimal response to other metal ions, highlighting the specific interaction between the probe and Fe³⁺. Furocoumarin derivatives have shown promise as selective fluorescent chemosensors for Fe³⁺.[9]
Workflow for Fluorescent Probe Development
Caption: Workflow for developing a fluorescent probe.
Application II: Building Blocks for π-Conjugated Polymers in Organic Electronics
The rigid, planar structure and the electron-accepting nature of the this compound moiety make it an attractive building block for the synthesis of donor-acceptor (D-A) type conjugated polymers. These polymers are the cornerstone of various organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Rationale for Polymer Design
By copolymerizing this compound derivatives (as the acceptor unit) with electron-rich monomers (donor units), it is possible to tailor the electronic properties of the resulting polymer. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be fine-tuned to optimize charge injection, transport, and recombination processes within an electronic device. The use of pyrrolo[3,4-c]pyridine-1,2-dione, a related structure, as an electron acceptor in electrochromic conjugated polymers has been demonstrated.[10] Similarly, polymers based on the isomeric pyrrolo[3,4-c]pyrrole-1,3-dione have shown promising performance in organic thin-film transistors.[11]
Protocol: Synthesis of a Donor-Acceptor Polymer via Suzuki Polycondensation
This protocol describes the synthesis of a copolymer incorporating a this compound derivative and a thiophene-based donor unit. Suzuki polycondensation is a powerful and versatile method for forming carbon-carbon bonds in polymer synthesis.
Materials:
-
Dibromo-functionalized this compound derivative (M1)
-
Thiophene-based diboronic ester monomer (M2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
Monomer Synthesis: The synthesis of the dibromo-functionalized this compound derivative (M1) is a prerequisite. This can be achieved through standard bromination reactions on the pyridine ring of a suitable precursor.
-
Polymerization:
-
In a Schlenk flask, combine M1 (1 mmol), M2 (1 mmol), and Pd(PPh₃)₄ (0.02 mmol) under an inert atmosphere (argon or nitrogen).
-
Add a degassed mixture of toluene (10 mL) and a 2M aqueous solution of K₂CO₃ (2 mL).
-
Heat the reaction mixture to 90°C and stir vigorously for 48 hours.
-
After cooling, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water and methanol.
-
-
Purification:
-
Purify the crude polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Extract the final polymer with a suitable solvent in which it is soluble (e.g., chloroform or chlorobenzene).
-
Precipitate the purified polymer in methanol, filter, and dry under vacuum.
-
-
Characterization:
-
Determine the molecular weight and polydispersity index (PDI) of the polymer using gel permeation chromatography (GPC).
-
Characterize the polymer structure using ¹H NMR and FT-IR spectroscopy.
-
Investigate the thermal properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Evaluate the optical and electrochemical properties using UV-Vis spectroscopy and cyclic voltammetry (CV), respectively.
-
Device Fabrication and Characterization: A Prototypical OLED
The synthesized polymer can be incorporated as the emissive layer in an organic light-emitting diode.[12][13][14][15]
Device Structure: ITO / PEDOT:PSS / Polymer Layer / Electron Transport Layer (ETL) / Cathode (e.g., Ca/Al)
Fabrication Workflow:
Caption: Workflow for OLED fabrication.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, platform for the development of advanced functional materials. Its versatile chemistry allows for the synthesis of a wide array of derivatives with tailored properties for applications in fluorescent sensing and organic electronics. The protocols and insights provided in this guide serve as a starting point for researchers to harness the potential of this unique heterocyclic scaffold. Future research directions may include the development of more complex polymer architectures, the exploration of its applications in other areas of materials science such as non-linear optics, and the investigation of its biological activities for potential integration into biocompatible materials. The continued exploration of this compound and its derivatives will undoubtedly lead to exciting advancements in materials science and technology.
References
- 1. This compound | CAS#:4664-08-8 | Chemsrc [chemsrc.com]
- 2. This compound | 4664-08-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 4664-08-8|this compound|BLD Pharm [bldpharm.com]
- 4. achmem.com [achmem.com]
- 5. 1H,3H-furo[3,4-c]pyridine-1,3-dione 95.00% | CAS: 4664-08-8 | AChemBlock [achemblock.com]
- 6. This compound [stenutz.eu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolo[3,4-c]pyridine-1,2-dione: a new electron acceptor for electrochromic conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Light-Emitting Diode (OLED) Materials | TCI Deutschland GmbH [tcichemicals.com]
- 13. chemscene.com [chemscene.com]
- 14. ossila.com [ossila.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Therapeutics from Cinchomeronic Anhydride
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions make it an attractive starting point for designing molecules that can effectively interact with biological targets.[2] Pyridine carboxylic acid derivatives, in particular, have demonstrated a wide array of biological activities, including applications in treating infections, inflammation, and cancer.[2] Cinchomeronic acid, or pyridine-3,4-dicarboxylic acid, and its anhydride represent a versatile starting material for the synthesis of a diverse library of novel compounds with therapeutic potential.[3][4][5] The presence of two carboxylic acid functionalities allows for the creation of various derivatives, such as amides and esters, which can be further modified to fine-tune their pharmacological properties. This document provides a comprehensive guide for the synthesis and evaluation of novel therapeutic agents derived from Cinchomeronic anhydride.
Strategic Approach to Drug Discovery from Cinchomeronic Anhydride
Our approach is a target-aware phenotypic screening strategy. We will synthesize a focused library of derivatives from Cinchomeronic anhydride and screen them in disease-relevant cellular assays. This allows for the discovery of compounds with desired biological effects without a preconceived target, while the structural relationship to known enzyme inhibitors can guide later target identification efforts.[2]
PART 1: Synthesis of Novel Derivatives from Cinchomeronic Anhydride
Cinchomeronic anhydride is a reactive precursor that can be readily converted into a variety of derivatives. The primary reactions involve nucleophilic acyl substitution at the carbonyl carbons of the anhydride ring.
Synthesis of Cinchomeronic Acid Amides
The reaction of Cinchomeronic anhydride with primary or secondary amines is a straightforward method for the synthesis of cinchomeronic acid amides. These derivatives are of particular interest as the amide bond is a common feature in many biologically active molecules.
Protocol 1: General Procedure for the Synthesis of Cinchomeronic Acid Diamides
-
Reaction Setup: In a round-bottom flask, dissolve Cinchomeronic anhydride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: To the stirred solution, add the desired primary or secondary amine (2.2 equivalents) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Reactant A | Reactant B (Amine) | Solvent | Reaction Time (Approx.) | Purification Method |
| Cinchomeronic Anhydride | Aniline | DCM | 2-4 hours | Recrystallization |
| Cinchomeronic Anhydride | Benzylamine | THF | 3-5 hours | Column Chromatography |
| Cinchomeronic Anhydride | Morpholine | DCM | 1-3 hours | Column Chromatography |
Synthesis of Cinchomeronic Acid Esters
Esterification of Cinchomeronic anhydride can be achieved by reaction with alcohols. The resulting esters can exhibit different physicochemical properties compared to the corresponding amides, which can be advantageous for optimizing drug-like properties.
Protocol 2: General Procedure for the Synthesis of Cinchomeronic Acid Diesters
-
Reaction Setup: Dissolve Cinchomeronic anhydride (1 equivalent) in the corresponding alcohol, which will act as both reactant and solvent.
-
Catalyst Addition (Optional): For less reactive alcohols, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., 4-dimethylaminopyridine, DMAP) can be added.
-
Heating: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After completion, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
| Reactant A | Reactant B (Alcohol) | Catalyst | Reaction Conditions | Purification Method |
| Cinchomeronic Anhydride | Methanol | None | Reflux, 4-6 hours | Column Chromatography |
| Cinchomeronic Anhydride | Ethanol | H₂SO₄ (cat.) | Reflux, 6-8 hours | Column Chromatography |
| Cinchomeronic Anhydride | Isopropanol | DMAP (cat.) | Reflux, 8-12 hours | Column Chromatography |
PART 2: Bioisosteric Replacement Strategies
Bioisosterism is a powerful tool in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. For derivatives of Cinchomeronic anhydride, several bioisosteric replacements can be envisioned.
-
Carboxylic Acid Bioisosteres: The carboxylic acid groups can be replaced with other acidic functional groups such as tetrazoles or hydroxamic acids to potentially improve metabolic stability and cell permeability.
-
Ring Bioisosteres: The pyridine ring itself can be replaced with other five- or six-membered heterocycles like pyrazole, thiazole, or pyrimidine to explore different interactions with biological targets.[6]
Diagram 1: Bioisosteric Replacement Strategies for Cinchomeronic Acid Derivatives
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-3,4-dicarboxylic acid (490-11-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. mdpi.com [mdpi.com]
- 5. Cinchomeronic acid | C7H5NO4 | CID 10273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Furo[3,4-c]pyridine-1,3-dione: A Versatile Scaffold for the Design of Novel Therapeutic Agents
Abstract
The Furo[3,4-c]pyridine-1,3-dione scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. Its unique electronic and steric properties, coupled with its synthetic tractability, make it an ideal starting point for the development of novel therapeutic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound core in modern drug design. We will delve into the synthesis of the core scaffold and its derivatives, explore its application in the design of potent enzyme inhibitors, with a focus on kinases and proteasomes, and provide detailed, field-proven protocols for synthesis and biological evaluation. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively leverage this versatile scaffold in their drug discovery programs.
Introduction: The this compound Scaffold
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern medicine. Heterocyclic compounds form the backbone of a vast number of approved drugs, and among these, fused ring systems offer a unique combination of structural rigidity, three-dimensionality, and the ability to engage in specific molecular interactions with biological targets. The this compound scaffold, a fused bicyclic heterocycle, has emerged as a promising platform for the development of a new generation of targeted therapies.
Chemical Properties and Structural Features
This compound, also known as cinchomeronic anhydride, is a stable, crystalline solid with a melting point of approximately 75-77°C.[1] Its core structure consists of a furan ring fused to a pyridine ring, with two carbonyl groups in the furan moiety. This arrangement confers a planar geometry and a distinct electronic profile, characterized by the electron-withdrawing nature of the pyridine ring and the dione functionality.
| Property | Value | Source |
| CAS Number | 4664-08-8 | [1] |
| Molecular Formula | C₇H₃NO₃ | [1] |
| Molecular Weight | 149.11 g/mol | [1] |
| Melting Point | 77 °C | [1] |
| SMILES | O=C1OC(=O)c2cnccc12 | [1] |
The anhydride functionality is a key feature, serving as a reactive handle for the introduction of a wide array of substituents, most commonly through reaction with primary amines to form the corresponding imides. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental tenet of modern medicinal chemistry.
Rationale for Use in Drug Design
The utility of the this compound scaffold in drug design stems from several key factors:
-
Structural Mimicry: The fused heterocyclic system can act as a bioisostere for other important biological scaffolds, such as purines. This mimicry allows derivatives to compete with endogenous ligands, like ATP in the case of kinases, for binding to enzyme active sites.
-
Synthetic Accessibility: The core scaffold is readily prepared from commercially available starting materials, and its derivatization is straightforward, enabling the rapid generation of compound libraries for screening.
-
Tunable Physicochemical Properties: The introduction of diverse substituents at the imide nitrogen allows for the fine-tuning of critical drug-like properties, including solubility, lipophilicity, and metabolic stability.
-
Vectorial Display of Substituents: The rigid core acts as a scaffold, projecting substituents into specific regions of a target's binding site to maximize binding affinity and selectivity.
Overview of Biological Activities
Derivatives of the this compound scaffold and its close isostere, pyrrolo[3,4-c]pyridine-1,3-dione, have demonstrated a broad spectrum of biological activities. These include potential applications as:
-
Kinase Inhibitors: Targeting key enzymes in cell signaling pathways, such as Cyclin-Dependent Kinase 2 (CDK2), which are often dysregulated in cancer.[2]
-
Proteasome Inhibitors: Interfering with the cellular machinery for protein degradation, a validated strategy in oncology.[3]
-
Central Nervous System (CNS) Agents: The scaffold has been explored for its potential to modulate CNS targets.[4]
-
Anti-inflammatory and Analgesic Agents: The related pyrrolo[3,4-c]pyridine scaffold has shown promise in these areas, suggesting a potential avenue of investigation for the furo-analog.[5][6]
Synthesis of the this compound Core and Derivatives
The successful implementation of a scaffold-based drug design program relies on robust and efficient synthetic methodologies. This section provides detailed protocols for the synthesis of the this compound core and its subsequent derivatization.
Protocol 1: Synthesis of this compound (Cinchomeronic Anhydride)
The synthesis of the this compound core is most commonly achieved through the dehydration of cinchomeronic acid (3,4-pyridinedicarboxylic acid).
Principle: The formation of a cyclic anhydride from a dicarboxylic acid is a classic dehydration reaction. The use of a dehydrating agent such as acetic anhydride or thermal conditions facilitates the intramolecular cyclization.
Materials:
-
Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Filtration apparatus (Büchner funnel)
-
Vacuum desiccator
Procedure:
-
To a clean, dry round-bottom flask, add cinchomeronic acid (1 equivalent).
-
Add a 5- to 10-fold excess of acetic anhydride.
-
Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of acetic anhydride and diethyl ether.
-
Collect the crystalline product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry in a vacuum desiccator.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by melting point determination (expected: 77°C) and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The IR spectrum should show characteristic anhydride carbonyl stretches around 1750-1850 cm⁻¹.
Protocol 2: General Procedure for the Synthesis of N-Substituted this compound Derivatives (Imides)
The anhydride core is a versatile intermediate for the synthesis of a wide range of N-substituted imide derivatives.
Principle: The reaction of an anhydride with a primary amine proceeds via a two-step mechanism: nucleophilic attack of the amine on one of the carbonyl carbons, followed by intramolecular cyclization with the elimination of water to form the imide.
Materials:
-
This compound (1 equivalent)
-
Substituted primary amine (1-1.2 equivalents)
-
Glacial acetic acid or other high-boiling polar solvent (e.g., DMF, DMSO)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask.
-
Add the desired primary amine to the solution.
-
Heat the reaction mixture to reflux (typically 100-120°C) for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water and then with a small amount of cold ethanol or diethyl ether to remove any residual starting materials and solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).
Self-Validation: The structure of the synthesized imide derivatives should be confirmed by spectroscopic methods. ¹H and ¹³C NMR will show signals corresponding to the core scaffold and the newly introduced substituent. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight.
Application in Drug Design: Targeting Key Biological Pathways
The true value of a scaffold is realized in its application to modulate the function of disease-relevant biological targets. The this compound core has proven to be a fruitful starting point for the design of inhibitors of several key enzyme families.
Case Study 1: Furo[3,4-c]pyridine Derivatives as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.
This compound derivatives have been designed to act as ATP-competitive kinase inhibitors. The core scaffold mimics the purine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket of kinases. The substituents on the imide nitrogen can then be tailored to interact with specific residues in the active site, thereby conferring potency and selectivity for the target kinase.
Caption: Interaction of a Furo[3,4-c]pyridine inhibitor with a kinase active site.
Studies on furopyridine and related scaffolds as CDK2 inhibitors have provided valuable SAR insights. For instance, the nature and position of substituents on the core and the N-linked moiety can significantly impact inhibitory potency. Molecular docking studies suggest that the core scaffold forms key hydrogen bonds with the hinge region of the kinase, while the N-substituent can occupy a hydrophobic pocket, influencing selectivity.[2][7]
Principle: The inhibitory activity of a compound against a specific kinase is typically determined using an in vitro assay that measures the phosphorylation of a substrate. Common formats include radiometric assays (measuring the incorporation of ³²P or ³³P), and non-radiometric assays such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)
-
Detection reagents (e.g., radiolabeled ATP, antibody for ELISA, or proprietary reagents for commercial assay kits)
-
Microplate (e.g., 96- or 384-well)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagents and measure the signal (e.g., radioactivity, fluorescence, or luminescence).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation (e.g., sigmoidal dose-response).
Self-Validation: The assay should include positive controls (known inhibitors of the kinase) and negative controls (DMSO vehicle). The Z'-factor, a measure of assay quality, should be calculated to ensure the robustness of the screening data.
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 1 | CDK2/cyclin A2 | 0.57 | [2] |
| 4 | CDK2/cyclin A2 | 0.24 | [2] |
| 8 | CDK2/cyclin A2 | 0.65 | [2] |
| 11 | CDK2/cyclin A2 | 0.50 | [2] |
| 14 | CDK2/cyclin A2 | 0.93 | [2] |
| Roscovitine | CDK2/cyclin A2 | 0.394 | [2] |
Case Study 2: Furo[3,4-c]pyridine Derivatives as Proteasome Inhibitors
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins. Inhibition of the proteasome leads to the accumulation of these proteins, triggering apoptosis, and is a clinically validated strategy for the treatment of certain cancers, such as multiple myeloma.
Proteasome inhibitors can act through various mechanisms. Some form a reversible or irreversible covalent bond with the active site threonine residue of the proteasome's catalytic subunits (β1, β2, and β5). Others are non-covalent inhibitors that bind tightly to the active site. The design of Furo[3,4-c]pyridine-based proteasome inhibitors can be tailored to achieve either mode of inhibition by modifying the nature of the substituents.
Caption: General binding mode of a Furo[3,4-c]pyridine inhibitor in the proteasome active site.
Molecular docking studies of Furo[3,4-c]pyridine-3-one derivatives have provided insights into their binding to the proteasome.[3] These studies suggest that the scaffold can fit snugly into the active site, with specific substituents making key interactions that determine the inhibitory potency and selectivity for the different catalytic subunits of the proteasome. For example, a benzylamino group at C(4) and dimethylation at C(1) of the furopyridine ring resulted in a potent and specific inhibitor of the c20S proteasome's PA site.[3]
Principle: The activity of the different catalytic subunits of the proteasome can be measured using fluorogenic peptide substrates. These substrates are cleaved by the proteasome, releasing a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). The rate of fluorescence increase is proportional to the proteasome activity.
Materials:
-
Purified 20S proteasome or cell lysate containing proteasomes
-
Fluorogenic substrates specific for the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities (e.g., Suc-LLVY-AMC, Boc-LRR-AMC, and Z-LLE-AMC, respectively)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl or HEPES with EDTA)
-
Fluorometer and microplates (black, for fluorescence assays)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a black microplate, add the proteasome preparation and the test compound to the assay buffer.
-
Pre-incubate for a short period to allow the inhibitor to bind.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorometer.
-
Calculate the initial reaction velocity (rate) for each well.
-
Determine the percentage of inhibition and IC₅₀ values as described for the kinase assay.
Self-Validation: The assay should include a known proteasome inhibitor (e.g., bortezomib or MG132) as a positive control. The linearity of the reaction over the measurement period should be confirmed.
| Compound ID | Proteasome Subunit | IC₅₀ (µM) | Reference |
| 10 | c20S (PA site) | 0.6 | [3] |
| 40 | c20S (T-L site) | 9.9 | [3] |
| 40 | i20S (T-L site) | 6.7 | [3] |
Expanding Therapeutic Horizons: Other Potential Applications
While oncology is a major focus for the application of the this compound scaffold, its utility is not limited to this therapeutic area. The structural features of this scaffold make it an attractive starting point for the development of drugs targeting a variety of other diseases.
Central Nervous System (CNS) Agents
The development of drugs that act on the CNS is a significant challenge, in part due to the need for compounds to cross the blood-brain barrier. The this compound scaffold, with its relatively low molecular weight and tunable lipophilicity, has the potential to be elaborated into CNS-penetrant drugs. Indeed, it has been identified as a key intermediate in the synthesis of agents targeting the CNS.[4]
Anti-inflammatory and Analgesic Agents
The closely related pyrrolo[3,4-c]pyridine-1,3-dione scaffold has been extensively investigated for its analgesic and anti-inflammatory properties.[5][6] Given the structural similarity, it is highly probable that this compound derivatives could also exhibit these activities. This provides a compelling rationale for screening libraries of these compounds in relevant in vitro and in vivo models of inflammation and pain.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and synthetically accessible platform for the design and development of novel therapeutic agents. Its ability to serve as a template for the creation of potent and selective inhibitors of key enzymes such as kinases and proteasomes has been demonstrated, with promising activity in preclinical models. The straightforward chemistry allows for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
Future research in this area will likely focus on several key aspects:
-
Expansion to New Biological Targets: A systematic evaluation of this compound libraries against a broader range of biological targets is warranted to uncover new therapeutic opportunities.
-
Optimization of Pharmacokinetic Properties: A concerted effort to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be crucial for their successful translation into clinical candidates.
-
Development of Novel Synthetic Methodologies: The discovery of new and efficient methods for the synthesis and functionalization of the Furo[3,4-c]pyridine core will further enhance its utility in drug discovery.
References
- 1. This compound [stenutz.eu]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Biological Evaluation of Furo[3,4-c]pyridine-1,3-dione Derivatives: A Guide for Preclinical Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological evaluation of Furo[3,4-c]pyridine-1,3-dione derivatives. This class of heterocyclic compounds has garnered interest for its potential therapeutic applications, notably in oncology and inflammatory diseases. The protocols and insights herein are designed to provide a robust framework for preclinical assessment, blending established methodologies with the nuanced understanding required for novel chemical entities.
Introduction: The Therapeutic Potential of the Furo[3,4-c]pyridine Scaffold
The Furo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an attractive starting point for designing molecules that can interact with biological targets with high affinity and specificity. Derivatives of related fused pyridine and pyrrolopyridine systems have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, analgesic, and sedative effects.[1][2][3]
The potential mechanisms of action are diverse. In oncology, related heterocyclic compounds have been shown to function as inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, controlling cell proliferation, survival, and growth.[4][5] In the context of inflammation, the inhibition of key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the production of pro-inflammatory mediators, represents a plausible therapeutic strategy.[6][7]
This guide outlines a logical, stepwise approach to evaluating novel this compound derivatives, starting with broad-spectrum in vitro screening and progressing to more complex mechanistic studies and initial in vivo efficacy models.
Part 1: Initial Assessment of Anticancer Activity
The primary evaluation of a novel compound with suspected anticancer properties begins with assessing its ability to inhibit the growth of cancer cells. This is a critical first step for identifying promising lead compounds.[8]
Core Principle: The Rationale for Cell Line Selection
The choice of cancer cell lines is a critical decision that profoundly impacts the relevance of screening data. A thoughtfully selected panel can provide insights into a compound's spectrum of activity and potential mechanisms.[9][10] Selection should not be arbitrary but based on:
-
Tissue of Origin: Testing against a panel representing various cancer types (e.g., breast, lung, colon, leukemia) provides a broad view of the compound's activity.
-
Genetic Background: Utilizing cell lines with known genetic characteristics (e.g., mutations in key oncogenes like KRAS or tumor suppressors like TP53) can help identify molecular determinants of sensitivity or resistance.[11]
-
Target Expression: If the this compound derivative was designed to inhibit a specific protein (e.g., a particular kinase), it is essential to use cell lines with varying expression levels of that target.[9]
Workflow for In Vitro Anticancer Evaluation
The following diagram illustrates a standard workflow for the initial in vitro assessment of a novel compound's anticancer potential.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1.1: In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][12] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
Selected cancer cell lines (e.g., KYSE70, KYSE150 for esophageal cancer)[13]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound test compound(s)
-
Vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only controls and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12][14]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation: Summarize the IC₅₀ values in a table for clear comparison across different derivatives and cell lines.
| Compound | Cell Line | Cancer Type | Incubation Time | IC₅₀ (µg/mL) | Reference |
| Derivative 4c | KYSE150 | Esophageal | 24 h | 0.888 | [13] |
| Derivative 4c | KYSE150 | Esophageal | 48 h | 0.655 | [13] |
| Derivative 4c | KYSE70 | Esophageal | 24 h | 1.463 | [13] |
| Derivative 4c | KYSE70 | Esophageal | 48 h | 1.329 | [13] |
| Doxorubicin | MCF-7 | Breast | 48 h | ~0.8 - 1.7 | [1] |
| Doxorubicin | HCT-116 | Colon | 48 h | ~0.78 | [1] |
Protocol 1.2: Apoptosis Assessment - Annexin V/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is performed. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. PI is a DNA-binding dye that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the IC₅₀ value for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add additional binding buffer to each sample and analyze immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Protocol 1.3: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle. Flow cytometry analysis of DNA content using PI staining can reveal the percentage of cells in different phases (G0/G1, S, G2/M). An accumulation of cells in a specific phase suggests interference with cell cycle progression at that checkpoint.
Procedure:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Incubate in the dark for 30 minutes before analyzing on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
Part 2: Evaluation of Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer.[15] this compound derivatives may possess anti-inflammatory properties, which can be assessed through a series of in vitro and in vivo models.
Workflow for In Vitro Anti-Inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory evaluation.
Protocol 2.1: Cyclooxygenase (COX) Inhibition Assay
This assay determines a compound's ability to inhibit COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins.[14] Selective inhibition of COX-2 is often a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Procedure (Fluorometric):
-
Reagent Preparation: Prepare COX assay buffer, heme, and human recombinant COX-1 or COX-2 enzyme solutions.[12][16]
-
Enzyme Addition: To designated wells of a 96-well plate, add reaction buffer, heme, and the COX enzyme.
-
Inhibitor Addition: Add serial dilutions of the test compound or a known inhibitor (e.g., Celecoxib for COX-2) to the wells. Incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm). The rate of increase in fluorescence corresponds to enzyme activity.[12]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Protocol 2.2: Lipoxygenase (LOX) Inhibition Assay
LOX enzymes catalyze the peroxidation of polyunsaturated fatty acids, producing leukotrienes and other inflammatory mediators. This assay measures the inhibition of this enzymatic activity.[17]
Procedure (Spectrophotometric):
-
Reagent Preparation: Prepare borate buffer, the substrate solution (e.g., linoleic acid), and the 15-LOX enzyme solution.[17][18]
-
Assay Setup: In a quartz cuvette, mix the enzyme solution with either the test compound (dissolved in DMSO) or DMSO alone (for control).
-
Reaction Initiation: Start the reaction by adding the linoleic acid substrate.
-
Absorbance Measurement: Monitor the increase in absorbance at 234 nm for several minutes. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.[18]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for the test compound and calculate its IC₅₀ value.
Part 3: In Vivo Efficacy Models
Promising candidates from in vitro studies must be evaluated in living organisms to assess their efficacy and safety in a more complex biological system.
Protocol 3.1: Anticancer Efficacy - Tumor Xenograft Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical oncology research.[19][20]
Procedure:
-
Cell Preparation: Culture the selected human cancer cells (e.g., KYSE150) to 70-80% confluency. Harvest, wash, and resuspend the cells in a sterile medium (e.g., PBS) at a concentration of approximately 5 x 10⁶ cells per 100 µL. Mixing with Matrigel can improve tumor formation.[19]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[21]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions 2-3 times per week with digital calipers and calculate the volume using the formula: Volume = (Length × Width²) / 2.[19]
-
Treatment: Randomize mice into groups (vehicle control, test compound at different doses, positive control). Administer the compound via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. The primary endpoint is Tumor Growth Inhibition (TGI). At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Protocol 3.2: Anti-Inflammatory Efficacy - Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model of acute inflammation for screening potential anti-inflammatory agents.[22][23]
Procedure:
-
Animal Acclimation: Use male Wistar or Sprague-Dawley rats. Allow them to acclimate for at least one week.
-
Compound Administration: Administer the this compound derivative or vehicle intraperitoneally or orally. A standard drug like Indomethacin (5-10 mg/kg) should be used as a positive control.[24]
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[24]
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[24][25]
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to baseline. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
Part 4: Investigating the Mechanism of Action - The PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival. Its aberrant activation is a hallmark of many cancers and is also implicated in inflammatory processes.[4][15][26] Therefore, investigating the effect of this compound derivatives on this pathway is a logical step in mechanistic studies.
Caption: The PI3K/Akt signaling pathway and potential points of inhibition.
Techniques such as Western blotting can be employed to measure the phosphorylation status of key proteins in this pathway (e.g., phospho-Akt, phospho-mTOR) in cancer cells treated with the test compounds. A reduction in the levels of these phosphorylated proteins would provide strong evidence that the compound acts by inhibiting this critical oncogenic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. assaygenie.com [assaygenie.com]
- 13. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PKB/Akt-dependent regulation of inflammation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. sphinxsai.com [sphinxsai.com]
- 19. benchchem.com [benchchem.com]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 22. researchgate.net [researchgate.net]
- 23. inotiv.com [inotiv.com]
- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PI3K/AKT signaling is essential for communication between tissue infiltrating mast cells, macrophages, and epithelial cells in colitis-induced cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Furo[3,4-c]pyridine-1,3-dione-Based Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of Furo[3,4-c]pyridine-1,3-dione as a novel building block in the synthesis of high-performance organic semiconductors. We will delve into the synthetic pathways, detailing step-by-step protocols for the creation of donor-acceptor copolymers. Furthermore, this guide will cover the essential characterization techniques required to evaluate the electrochemical and optical properties of these materials, which are crucial for their application in organic electronic devices such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).
Introduction: The Emergence of this compound in Organic Electronics
The field of organic electronics is continually seeking new molecular architectures to enhance the performance and processability of semiconductor materials. A key strategy in the design of high-performance organic semiconductors is the development of donor-acceptor (D-A) copolymers. This molecular design paradigm allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs the charge transport properties and the optical bandgap.
This compound, also known as cinchomeronic anhydride, is an emerging electron-deficient building block for the synthesis of n-type or ambipolar organic semiconductors.[1] Its fused heterocyclic structure imparts rigidity and planarity to the polymer backbone, which is advantageous for intermolecular π-π stacking and efficient charge transport. The presence of the electron-withdrawing imide and pyridine functionalities results in low-lying LUMO energy levels, a desirable characteristic for stable electron transport. The structural similarity to other successful electron-accepting units, such as pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) and thieno[3,4-c]pyrrole-4,6-dione, suggests its significant potential in organic electronics.[2][3][4]
This guide will provide a detailed protocol for the synthesis of a representative D-A copolymer incorporating the this compound moiety.
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Polymerization
The most prevalent method for synthesizing D-A conjugated polymers is through palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerization. These methods offer a versatile and efficient route to high molecular weight polymers with well-defined structures. In this protocol, we will focus on the Stille cross-coupling reaction, which involves the coupling of a distannylated donor monomer with a dihalogenated acceptor monomer.
Monomer Synthesis: Dihalogenation of this compound
To prepare the this compound acceptor monomer for polymerization, it must first be functionalized with halogen atoms, typically bromine, at reactive positions. This can be achieved through an electrophilic aromatic substitution reaction.
Protocol 1: Synthesis of Dibromo-Furo[3,4-c]pyridine-1,3-dione
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Trifluoroacetic Acid
-
Dichloromethane (DCM)
-
Sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a mixture of concentrated sulfuric acid and trifluoroacetic acid.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 eq) portion-wise, maintaining the temperature below 5 °C. The addition of NBS is a highly exothermic process and requires careful control.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium sulfite to quench the excess bromine.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the dibrominated this compound monomer.
Polymerization: Synthesis of a D-A Copolymer
The following protocol describes the synthesis of a representative copolymer, P(DFPD-BT), from the dibrominated this compound (DFPD) acceptor and a distannylated bithiophene (BT) donor monomer.
Protocol 2: Stille Polymerization of Dibromo-Furo[3,4-c]pyridine-1,3-dione with a Distannylated Bithiophene
Materials:
-
Dibromo-Furo[3,4-c]pyridine-1,3-dione (from Protocol 1)
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous chlorobenzene
-
Methanol
-
Hydrochloric acid
-
Ammonia solution
-
EDTA solution
-
Soxhlet extraction apparatus with cellulose thimbles
-
Hexane, Acetone, Chloroform
Procedure:
-
In a flame-dried Schlenk flask, under an inert atmosphere, add the dibrominated this compound monomer (1.0 eq), 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).
-
Add anhydrous chlorobenzene via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the mixture to 110 °C and stir for 48 hours. The solution will gradually become more viscous and may change color, indicating polymer formation.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to vigorously stirred methanol.
-
Filter the crude polymer and wash with methanol.
-
To remove catalyst residues, the polymer is subjected to a series of purification steps. This involves stirring the polymer in a dilute hydrochloric acid solution, followed by an ammonia solution, and finally an EDTA solution.
-
The purified polymer is then subjected to Soxhlet extraction with hexane and acetone to remove oligomers and low molecular weight impurities.
-
The final polymer product is extracted with chloroform.
-
The chloroform fraction is concentrated, and the polymer is precipitated in methanol, filtered, and dried under vacuum.
Workflow and Characterization
The successful synthesis of the this compound-based polymer must be confirmed through a series of characterization techniques to determine its chemical structure, molecular weight, and optoelectronic properties.
Structural and Molecular Weight Characterization
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure of the polymer repeating unit. | Peaks corresponding to the aromatic protons and carbons of both the this compound and bithiophene units. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the characteristic functional groups present in the polymer. | Absorption bands corresponding to the C=O stretching of the imide, C-N stretching, and aromatic C-H and C=C vibrations. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). | High molecular weights (typically >20 kDa) and a PDI between 1.5 and 2.5 are desirable for good film-forming properties and device performance. |
Optoelectronic Property Evaluation
The optoelectronic properties of the synthesized polymer are critical for its application in organic semiconductor devices.
| Technique | Purpose | Derived Parameters |
| UV-Vis-NIR Spectroscopy | To investigate the light absorption properties of the polymer in solution and as a thin film. | Absorption maxima (λmax), optical bandgap (Eg). |
| Cyclic Voltammetry (CV) | To determine the electrochemical properties and estimate the HOMO and LUMO energy levels. | Oxidation and reduction potentials, HOMO and LUMO energy levels. |
Device Fabrication and Performance Characterization
To assess the semiconductor performance of the synthesized this compound-based polymer, it can be incorporated as the active layer in an organic thin-film transistor (OTFT).
Protocol 3: Fabrication and Characterization of a Bottom-Gate, Top-Contact OTFT
Materials:
-
Synthesized this compound-based polymer
-
Heavily n-doped silicon wafer with a thermally grown SiO₂ dielectric layer
-
Octadecyltrichlorosilane (OTS)
-
Anhydrous chloroform or other suitable organic solvent
-
Gold (for source and drain electrodes)
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrate is sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol, and then dried under a stream of nitrogen.
-
Surface Treatment: The substrate is treated with an oxygen plasma to activate the surface, followed by immersion in an OTS solution to form a self-assembled monolayer. This treatment improves the ordering of the polymer chains at the dielectric interface.
-
Polymer Film Deposition: A solution of the this compound-based polymer in chloroform is deposited onto the treated substrate via spin-coating.
-
Annealing: The polymer film is annealed at an optimized temperature to improve its crystallinity and morphology.
-
Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the polymer film through a shadow mask.
-
Characterization: The electrical characteristics of the OTFT device are measured in a probe station under an inert atmosphere. The key performance parameters, including charge carrier mobility, on/off ratio, and threshold voltage, are extracted from the transfer and output curves.
Visualizations
Caption: Synthetic pathway for a this compound-based copolymer.
Caption: Workflow for OTFT fabrication and characterization.
Conclusion
This compound represents a promising new building block for the development of high-performance organic semiconductors. Its electron-deficient nature and rigid structure are highly conducive to creating materials with excellent charge transport properties. The synthetic protocols and characterization workflows detailed in this guide provide a solid foundation for researchers to explore the potential of this and related materials in the ever-evolving field of organic electronics. Further optimization of the molecular design, synthesis, and device fabrication processes is expected to lead to even more significant advancements in the performance of this compound-based electronic devices.
References
- 1. This compound [stenutz.eu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors and their performance in organic thin film transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Furo[3,4-c]pyridine-1,3-dione Synthesis
Introduction
Welcome to the technical support center for the synthesis of Furo[3,4-c]pyridine-1,3-dione (Cinchomeronic Anhydride). This molecule is a pivotal heterocyclic building block in medicinal chemistry and materials science, often utilized in the development of kinase inhibitors and agents targeting the central nervous system.[1] The synthetic process, primarily the intramolecular cyclization of 3,4-pyridinedicarboxylic acid (Cinchomeronic Acid), appears straightforward but is frequently plagued by issues that can drastically reduce yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the laboratory. We will delve into the causality behind these issues and provide field-proven, step-by-step protocols to optimize your synthetic outcomes.
Core Synthesis Overview
The principal route to this compound is the dehydration of 3,4-pyridinedicarboxylic acid. This process involves converting the diacid into its cyclic anhydride, typically by heating with a dehydrating agent.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is consistently low (<60%). What are the most common causes?
Answer: Low yield is the most frequently reported issue. The causes can typically be traced back to three main areas: incomplete reaction, product degradation, or mechanical loss during work-up.
-
Incomplete Reaction: The starting material, 3,4-pyridinedicarboxylic acid, is a high-melting-point solid (decomposes ~262 °C) with limited solubility in many organic solvents.[2] This can lead to a heterogeneous reaction mixture where the conversion is slow or stalls. You may observe a significant amount of unreacted starting material after the reaction.
-
Product/Substrate Degradation: Although the pyridine ring is robust, aggressive conditions can cause problems. Very high temperatures (>150-160 °C) for prolonged periods can lead to decarboxylation of the starting diacid or charring, resulting in a dark, tarry reaction mixture and a discolored, impure product.
-
Hydrolysis during Work-up: The product, a cyclic anhydride, is susceptible to hydrolysis. Exposure to water or atmospheric moisture, especially at elevated temperatures or in the presence of acid/base catalysts, will rapidly reopen the ring to form the starting diacid, directly reducing your isolated yield.
Caption: Decision tree for troubleshooting low reaction yields.
Question 2: The reaction appears incomplete. How can I drive the cyclization to completion?
Answer: Driving the equilibrium towards the anhydride product is key. This is achieved by selecting the right dehydrating agent and conditions to effectively remove water.
The most common and effective method is heating the diacid with an excess of a chemical dehydrating agent. Acetic anhydride is the standard choice as it serves as both the solvent and the reagent. The acetic acid byproduct has a lower boiling point than acetic anhydride and can be removed. A patent for a similar transformation suggests that the addition of a catalytic amount of a basic amine, like pyridine or triethylamine, can enhance the rate of anhydride formation.[3]
Comparative Data on Dehydrating Agents
| Dehydrating Agent | Typical Temperature | Advantages | Disadvantages |
| Acetic Anhydride | 120-140 °C (Reflux) | Inexpensive, acts as solvent, effective. | Requires heating, byproduct removal needed. |
| Thionyl Chloride (SOCl₂) | 60-80 °C | Highly reactive, lower temperature. | Corrosive, toxic byproducts (HCl, SO₂), requires careful handling in a fume hood. |
| Trifluoroacetic Anhydride (TFAA) | 0 °C to RT | Extremely reactive, very mild conditions. | Expensive, highly corrosive. |
For most applications, acetic anhydride provides the best balance of reactivity, cost, and safety. Ensure you use at least a 5-10 fold molar excess to act as the solvent and drive the reaction.
Question 3: My final product is off-white or yellow. How do I decolorize it and improve purity?
Answer: A discolored product indicates the presence of impurities, often from minor charring or side reactions. The product, this compound, should be a white or off-white crystalline solid.[4]
Purification Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Toluene, xylenes, or a mixture of ethyl acetate and hexanes are good starting points.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If the color is persistent, you can add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal and other insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
For very high purity, vacuum sublimation can be an excellent alternative if the equipment is available, as it is highly effective for removing non-volatile colored impurities.
Question 4: How do I confirm the identity and purity of my this compound?
Answer: A combination of physical and spectroscopic methods is essential for validation.
-
Melting Point: The pure product has a sharp melting point in the range of 75-77 °C.[5] A broad or depressed melting point is a clear indicator of impurities. The starting diacid has a much higher decomposition temperature (~262 °C), making melting point an excellent first check for unreacted starting material.
-
Infrared (IR) Spectroscopy: This is the most definitive method for confirming anhydride formation. Look for two characteristic C=O stretching bands for the cyclic anhydride around 1780 cm⁻¹ and 1850 cm⁻¹. The broad O-H stretch from the carboxylic acid starting material (around 2500-3300 cm⁻¹) should be completely absent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is simple and should show signals corresponding to the three protons on the pyridine ring. The broad signal from the acidic protons of the diacid will disappear.
-
¹³C NMR: You should observe two distinct carbonyl carbon signals for the anhydride, typically in the range of 160-170 ppm.
-
Detailed Experimental Protocol
This protocol is a standard procedure using acetic anhydride, optimized for high yield and purity.
Materials:
-
3,4-Pyridinedicarboxylic acid (Cinchomeronic acid) [CAS: 490-11-9]
-
Acetic Anhydride [CAS: 108-24-7]
-
Toluene (for recrystallization)
-
Activated Charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-pyridinedicarboxylic acid (1.0 eq). Add acetic anhydride (10 eq by volume relative to the mass of the diacid, e.g., 10 mL for 1 g).
-
Dehydration: Heat the mixture to a gentle reflux (approx. 140 °C) with vigorous stirring. The solid diacid will slowly dissolve as it reacts. Maintain the reflux for 2-4 hours. The reaction can be monitored by TLC or by observing the complete dissolution of the starting material.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.
-
The resulting crude solid may be co-evaporated with toluene (2 x 10 mL) to remove final traces of acetic acid.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a new flask. Add a minimal amount of hot toluene to dissolve the solid completely.
-
(Optional) Add a small scoop of activated charcoal, and keep the solution hot for 5 minutes.
-
Perform a hot filtration to remove any insoluble materials.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath for 30 minutes.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.
-
-
Analysis: Characterize the final product by melting point, IR, and NMR spectroscopy to confirm its identity and purity.
References
- 1. This compound [myskinrecipes.com]
- 2. chemwhat.com [chemwhat.com]
- 3. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 4. This compound CAS 18370-40-0: Structure, Properties, Applications & Safety Data | Reliable Supplier China [pipzine-chem.com]
- 5. This compound | CAS#:4664-08-8 | Chemsrc [chemsrc.com]
Technical Support Center: Purification of Furo[3,4-c]pyridine-1,3-dione
Welcome to the technical support center for Furo[3,4-c]pyridine-1,3-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this heterocyclic compound. Here, we address common challenges and frequently asked questions encountered during its purification, providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific, practical problems you may encounter during the purification of this compound.
Question 1: My compound is showing significant tailing or streaking on the silica gel TLC plate. What's causing this and how can I fix it?
Answer:
This is a classic issue when working with pyridine-containing compounds on standard silica gel.
-
Causality (The "Why"): Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom in the pyridine ring of your compound can undergo a strong acid-base interaction with these sites.[1] This strong, sometimes irreversible, binding causes a portion of your compound to lag behind the main spot as it moves up the TLC plate, resulting in tailing or streaking. This not only leads to poor separation on a TLC plate but also predicts poor performance during column chromatography, resulting in broad peaks and low recovery.
-
Solution Workflow:
-
Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent system.[1][2]
-
Recommended Modifier: Triethylamine (TEA) or pyridine at a concentration of 0.1-1% (v/v).
-
Protocol: Prepare your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate) and add the TEA. Mix thoroughly before running your TLC. You should observe a significantly more compact and symmetrical spot.
-
-
Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.[1]
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography, which separates based on polarity in a different manner, can circumvent the issue entirely.
-
-
Question 2: I'm getting a very low yield after performing column chromatography. Where could my product have gone?
Answer:
Low recovery after column chromatography can be attributed to several factors, often related to the issues of tailing mentioned above or compound instability.
-
Causality (The "Why"):
-
Irreversible Binding: As discussed, strong interaction with the silica gel can lead to a portion of your product never eluting from the column.[1]
-
Compound Instability: this compound, being a dicarboxylic anhydride, is susceptible to hydrolysis, especially on prolonged exposure to acidic or basic conditions.[3] Silica gel is acidic, and if wet solvents are used, the extended time on the column can lead to the opening of the furan-dione ring.
-
Improper Fraction Collection: If the elution profile is broad, the compound may be spread across many fractions at low concentrations, making it difficult to detect by TLC and leading to premature termination of collection.[4]
-
-
Troubleshooting & Optimization Protocol:
-
Pre-Column Stability Test: Before committing your entire batch, perform a simple stability test. Dissolve a small amount of your crude material, spot it on a TLC plate, and let it sit on the lab bench for an hour. Then, run the TLC. If a new, more polar spot appears (likely the hydrolyzed dicarboxylic acid), it indicates your compound may be degrading on the silica.[1]
-
Use a Basic Modifier: As before, adding 0.1-1% triethylamine to your eluent will minimize strong binding and speed up elution, reducing the total time your compound spends on the column.[1]
-
Dry Loading: To ensure a tight band of compound at the start of the chromatography, use a dry loading technique. This prevents the dissolution solvent from interfering with the initial separation.[5][6]
-
Protocol: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or methanol). Add a small amount of silica gel (enough to make a free-flowing powder) and evaporate the solvent completely using a rotary evaporator. Carefully load this powder onto the top of your packed column.[5]
-
-
Careful Monitoring: Use TLC to meticulously check fractions. Don't assume the product has finished eluting until your TLC analysis confirms it.
-
Question 3: I'm trying to purify my compound by recrystallization, but I'm having trouble. What should I do?
Answer:
Recrystallization is a powerful technique but is highly dependent on solvent choice and technique.[7] The issues below are common.
-
Scenario A: No crystals form upon cooling.
-
Causality: The solution is not supersaturated. This usually means either too much solvent was used, or the compound is simply too soluble in the chosen solvent, even at low temperatures.[4]
-
Solutions:
-
Concentrate the Solution: Gently heat the solution and evaporate some of the solvent. Allow it to cool again.[4]
-
Induce Crystallization: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previously purified batch.[4]
-
Change Solvents: The solvent may be inappropriate. You need a solvent that dissolves the compound when hot but not when cold.[4] Consider a two-solvent system (one solvent in which the compound is soluble, and one in which it is not).
-
-
-
Scenario B: The product "oils out" instead of forming crystals.
-
Causality: The solution has become supersaturated at a temperature above the melting point of your compound, or the concentration of impurities is too high, disrupting the crystal lattice formation. The melting point of this compound is reported to be around 75-77 °C.[8][9]
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point.[4]
-
Slow Cooling: Allow the solution to cool much more slowly. Let it cool to room temperature on the bench before moving it to an ice bath. Rapid cooling encourages oiling out.[4]
-
Preliminary Purification: If impurities are the cause, a quick preliminary purification by flash chromatography may be necessary to remove the bulk of the contaminants before attempting recrystallization.[4]
-
-
-
Scenario C: The crystals are colored, but the pure compound should be white.
-
Causality: Colored impurities are co-crystallizing with your product because they have similar solubility profiles or are trapped within the crystal lattice.[4]
-
Solution:
-
Use Activated Charcoal: After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often enough). The charcoal will adsorb the colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through fluted filter paper to remove the charcoal before allowing the solution to cool.[4]
-
-
Frequently Asked Questions (FAQs)
What is the best general approach for purifying this compound?
For a typical crude product from synthesis, a two-step approach is often most effective.
-
Flash Column Chromatography: First, use flash column chromatography on silica gel to separate the target compound from reagents and major byproducts. This step prioritizes removing impurities with significantly different polarities.[10]
-
Recrystallization: Next, take the semi-pure fractions from the column and perform a recrystallization. This step is excellent for removing trace impurities and achieving high analytical purity.[10]
This combined approach leverages the strengths of both techniques: the high throughput of chromatography and the high-purification power of recrystallization.
What are the most likely impurities I'll encounter?
The impurities will be highly dependent on the synthetic route used. However, some general possibilities include:
-
Starting Materials: Unreacted 3,4-pyridinedicarboxylic acid (cinchomeronic acid) or other precursors.
-
Reagents: Dehydrating agents (e.g., acetic anhydride, if used) or catalysts.
-
Side Products: Products from incomplete cyclization or side reactions.
-
Degradation Product: The primary degradation product is the ring-opened 3,4-pyridinedicarboxylic acid, formed by hydrolysis of the anhydride ring.[3] This will be significantly more polar than your target compound.
How should I set up an initial column chromatography experiment?
The following table provides a robust starting point for developing a purification protocol. The key is to first find a good solvent system using Thin Layer Chromatography (TLC).[11][12]
| Parameter | Recommendation & Rationale |
| Stationary Phase | Silica Gel (230-400 mesh). This is the standard, cost-effective choice for most small molecule purifications.[5] |
| TLC Analysis | Test various ratios of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). |
| Target Rf Value | Aim for a solvent system that gives your target compound an Rf (retention factor) of 0.20 - 0.35 on the TLC plate. This Rf range typically provides the best separation in column chromatography.[12] |
| Mobile Phase | Start with a slightly less polar mixture than what gave the target Rf. For example, if 30% Ethyl Acetate in Hexanes gave an Rf of 0.3, start the column with 15-20% Ethyl Acetate. |
| Elution Mode | Gradient Elution. Gradually increase the percentage of the more polar solvent (e.g., from 15% to 50% Ethyl Acetate) over the course of the run. This ensures that less polar impurities elute first, followed by your product, and then more polar impurities, all in a reasonable time frame.[2][5] |
| Basic Modifier | Add 0.5% Triethylamine to all mobile phases to prevent peak tailing.[1] |
| Loading Method | Dry Loading. This is highly recommended for achieving the best resolution.[5] |
How can I definitively assess the purity of my final product?
A single technique is rarely sufficient. A combination of methods provides the most trustworthy assessment of purity.
-
NMR Spectroscopy (1H and 13C): This is the primary tool for structural confirmation and purity assessment. The absence of signals corresponding to starting materials or solvents is a key indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates components of a mixture and provides their mass-to-charge ratio. A single peak in the chromatogram with the correct mass for your compound is strong evidence of purity.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection provides a quantitative measure of purity. Integrating the area of your product's peak relative to all other peaks gives a purity percentage (e.g., >98%).[13][14]
-
Melting Point: A sharp melting point that is consistent with literature values (75-77 °C) is a good indicator of a pure crystalline solid.[8][9] Impurities typically broaden the melting range and depress the melting point.
Visualized Workflows
General Purification Workflow
This diagram outlines the decision-making process for purifying crude this compound.
Caption: A typical decision workflow for purifying this compound.
Troubleshooting Column Chromatography
This flowchart helps diagnose and solve common problems during column chromatography.
Caption: A troubleshooting guide for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS 18370-40-0: Structure, Properties, Applications & Safety Data | Reliable Supplier China [pipzine-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound [stenutz.eu]
- 9. This compound | CAS#:4664-08-8 | Chemsrc [chemsrc.com]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. 4664-08-8|this compound|BLD Pharm [bldpharm.com]
- 14. 4664-08-8 | this compound | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
Common side reactions in the synthesis of Cinchomeronic anhydride
Welcome to the technical support center for the synthesis of Cinchomeronic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the successful synthesis of high-purity Cinchomeronic Anhydride.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of Cinchomeronic Anhydride. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Problem 1: Low or No Yield of Cinchomeronic Anhydride
Q: I performed the dehydration of Cinchomeronic acid, but my final yield is significantly lower than expected, or I failed to isolate any product. What could be the issue?
A: Low or no yield in this synthesis can stem from several factors, primarily related to reaction conditions and reagent quality. Let's break down the potential causes and solutions:
-
Incomplete Dehydration: The conversion of a dicarboxylic acid to its cyclic anhydride is an equilibrium process.[1][2] Insufficiently rigorous dehydrating conditions will result in a significant amount of unreacted Cinchomeronic acid.
-
Troubleshooting Steps:
-
Choice of Dehydrating Agent: For laboratory scale, acetic anhydride is a common and effective dehydrating agent.[2] Alternatively, stronger agents like thionyl chloride or phosphorus pentoxide can be used, but may require more careful handling and workup procedures.[1][3]
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature to drive the equilibrium towards the anhydride. For instance, refluxing in acetic anhydride is a common method.[1]
-
Removal of Water: If using thermal dehydration, ensure that the water formed is effectively removed from the reaction mixture, for example, by azeotropic distillation.
-
-
-
Product Loss During Workup and Purification: Cinchomeronic anhydride has a relatively low melting point (75-77 °C) and can be sensitive to hydrolysis.[4]
-
Troubleshooting Steps:
-
Anhydrous Conditions: It is crucial to maintain anhydrous ("dry") conditions throughout the workup and purification process to prevent hydrolysis of the anhydride back to the dicarboxylic acid.[5][6]
-
Purification Method: Sublimation or distillation under reduced pressure are often effective purification methods for anhydrides and can minimize thermal decomposition.[7] If recrystallizing, use an anhydrous solvent.
-
-
-
Thermal Decomposition: Cinchomeronic acid, like other pyridinecarboxylic acids, can undergo decarboxylation at elevated temperatures.[8][9][10] This side reaction will consume your starting material and reduce the yield of the desired anhydride.
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heating during the reaction and purification. If using distillation, perform it under vacuum to lower the boiling point.
-
Milder Dehydration Methods: Consider using chemical dehydrating agents at lower temperatures instead of high-temperature thermal methods.[1]
-
-
Problem 2: Product is Discolored (Yellow, Brown, or Tarry)
Q: My isolated Cinchomeronic Anhydride is not a white solid as expected. It has a yellow or brownish tint, or in the worst case, it's a tarry substance. What causes this discoloration and how can I fix it?
A: Discoloration is a common sign of impurities, often arising from side reactions. The primary culprits are thermal decomposition and reactions involving the dehydrating agent.
-
Thermal Decomposition and Decarboxylation: As mentioned, heating pyridinecarboxylic acids can lead to decarboxylation.[8][10] The resulting byproducts and potential subsequent polymerization can lead to colored impurities.
-
Troubleshooting Steps:
-
Optimize Heating: Minimize the reaction temperature and duration to the minimum required for complete dehydration.
-
Purification: Discolored products can often be purified by recrystallization from a suitable anhydrous solvent or by vacuum sublimation.
-
-
-
Side Reactions with Dehydrating Agent: The choice of dehydrating agent can influence the purity and color of the final product.
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure your starting Cinchomeronic acid and dehydrating agent are of high purity.
-
Alternative Dehydrating Agents: If discoloration persists with one dehydrating agent (e.g., acetic anhydride), consider an alternative such as thionyl chloride followed by a careful workup.[1]
-
-
-
Charring: Aggressive heating can lead to charring of the organic material.
-
Troubleshooting Steps:
-
Heating Method: Use a controlled heating source like an oil bath to ensure even and gentle heating. Avoid direct heating with a flame.[11]
-
-
Problem 3: Incorrect Melting Point or Broad Melting Range of the Product
Q: The melting point of my synthesized Cinchomeronic Anhydride is lower than the literature value (75-77 °C) and melts over a wide range. What does this indicate?
A: A depressed and broad melting point is a classic indicator of an impure sample. The most likely impurities are unreacted starting material or byproducts from side reactions.
-
Presence of Unreacted Cinchomeronic Acid: Incomplete dehydration is a common reason for a low melting point. The presence of the higher-melting Cinchomeronic acid will act as an impurity.
-
Troubleshooting Steps:
-
Re-subject to Dehydration: You can try re-subjecting the impure product to the dehydration conditions to drive the reaction to completion.
-
Purification: Purification methods like recrystallization or sublimation should effectively separate the anhydride from the unreacted acid.
-
-
-
Hydrolysis: If the product was exposed to moisture during or after isolation, some of the anhydride will have hydrolyzed back to the dicarboxylic acid.[5]
-
Troubleshooting Steps:
-
Strict Anhydrous Technique: Handle the product in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) and use anhydrous solvents for any transfers or recrystallization.
-
-
-
Presence of Other Byproducts: Decarboxylation products or other impurities will also lower and broaden the melting point.
-
Troubleshooting Steps:
-
Analytical Characterization: Use analytical techniques like NMR or HPLC to identify the impurities.[12][13][14] This will help you to understand the side reactions occurring and optimize the reaction conditions accordingly.
-
Thorough Purification: Employ rigorous purification techniques. Fractional distillation under vacuum can be particularly effective for separating components with different boiling points.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis of Cinchomeronic Anhydride?
A1: The most significant side reactions are:
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid groups at high temperatures is a well-documented phenomenon for pyridinecarboxylic acids.[8][9][10] This leads to the formation of nicotinic acid and subsequently pyridine if both carboxyl groups are lost.
-
Hydrolysis: Cinchomeronic anhydride readily reacts with water to revert to Cinchomeronic acid.[5][6] This is a critical consideration during the workup and storage of the product.
-
Incomplete Reaction: The dehydration reaction is an equilibrium, and failure to remove water or use sufficiently strong dehydrating conditions will result in a mixture of the anhydride and the starting diacid.[1]
-
Polymerization/Tar Formation: Under harsh heating conditions, complex side reactions can lead to the formation of polymeric or tarry materials.
Q2: Which dehydrating agent is best for preparing Cinchomeronic Anhydride?
A2: The "best" dehydrating agent depends on the scale of the reaction, available equipment, and desired purity.
-
Acetic Anhydride: This is a common, relatively mild, and effective reagent for laboratory preparations.[2][3] It often requires heating to drive the reaction.
-
Thionyl Chloride (SOCl₂): This reagent reacts with the carboxylic acid to form an acyl chloride intermediate, which then reacts with another molecule of the carboxylic acid to form the anhydride.[1] This method is often very effective but requires careful handling of the corrosive and moisture-sensitive thionyl chloride.
-
Phosphorus Pentoxide (P₄O₁₀): A very powerful dehydrating agent, but it can be aggressive and sometimes lead to charring if not used carefully.[1][3]
-
Thermal Dehydration: Simply heating the dicarboxylic acid can form the cyclic anhydride, especially for five- and six-membered rings.[3] However, for Cinchomeronic acid, this method carries a higher risk of decarboxylation.[8][10]
Q3: How can I confirm the purity of my synthesized Cinchomeronic Anhydride?
A3: A combination of analytical techniques is recommended for confirming the purity:
-
Melting Point Analysis: A sharp melting point at the literature value (75-77 °C) is a good initial indicator of purity.[4]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretches of the anhydride group (typically around 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹). The disappearance of the broad O-H stretch of the carboxylic acid is also a key indicator of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and help identify any impurities.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the product by quantifying the area percentage of the main peak relative to any impurity peaks.[12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities.[13]
-
Experimental Protocols
Synthesis of Cinchomeronic Anhydride using Acetic Anhydride
This protocol is a general guideline and may require optimization.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, place Cinchomeronic acid.
-
Reaction: Add an excess of acetic anhydride (e.g., 5-10 equivalents).
-
Heating: Heat the mixture to reflux using an oil bath for 2-4 hours. The solid Cinchomeronic acid should dissolve.
-
Removal of Acetic Anhydride: Allow the reaction mixture to cool. The excess acetic anhydride and the acetic acid byproduct can be removed by distillation under reduced pressure.
-
Purification: The crude Cinchomeronic anhydride can be purified by recrystallization from a suitable anhydrous solvent (e.g., toluene, dioxane) or by vacuum sublimation.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Visualizing Reaction Pathways
The following diagram illustrates the primary synthesis route for Cinchomeronic Anhydride and the major side reactions that can occur.
Caption: Synthesis of Cinchomeronic Anhydride and common side reactions.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 3. Organic acid anhydride - Sciencemadness Wiki [sciencemadness.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US1728225A - Process of purifying phthalic anhydride - Google Patents [patents.google.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Purity analysis of phthalic anhydride - analysis - Analytice [analytice.com]
Technical Support Center: Navigating the Scale-Up of Furo[3,4-c]pyridine-1,3-dione Production
Welcome to the technical support center for the synthesis and scale-up of Furo[3,4-c]pyridine-1,3-dione. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. This compound and its derivatives are pivotal intermediates in the development of novel therapeutics, making a robust and scalable synthetic process paramount. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient scale-up.
Introduction to the Synthesis of this compound
The most prevalent and scalable synthetic route to this compound is the dehydration of its precursor, 3,4-pyridinedicarboxylic acid (also known as Cinchomeronic acid). This intramolecular cyclization is typically achieved by heating the dicarboxylic acid in the presence of a dehydrating agent, most commonly acetic anhydride. While the reaction appears straightforward on a small scale, its transition to pilot and commercial-scale production can present significant challenges. This guide will address these potential hurdles with scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of this compound from 3,4-pyridinedicarboxylic acid using acetic anhydride?
The reaction proceeds through a nucleophilic acyl substitution mechanism. One of the carboxylic acid groups of 3,4-pyridinedicarboxylic acid attacks a carbonyl carbon of acetic anhydride, forming a mixed anhydride intermediate and releasing a molecule of acetic acid. Subsequently, the second carboxylic acid group of the pyridine backbone acts as an intramolecular nucleophile, attacking the newly formed anhydride carbonyl. This is followed by the elimination of another molecule of acetic acid to yield the stable, five-membered cyclic anhydride, this compound.
Q2: What are the critical process parameters to control during the scale-up of this reaction?
The most critical parameters are:
-
Temperature: Exothermic reactions can occur, and precise temperature control is vital to prevent side reactions and ensure product stability.
-
Moisture Control: The presence of water will hydrolyze the product and starting materials, significantly reducing the yield. Anhydrous conditions are essential.
-
Reagent Stoichiometry: The ratio of acetic anhydride to 3,4-pyridinedicarboxylic acid must be carefully optimized to ensure complete conversion without excessive and difficult-to-remove unreacted anhydride.
-
Mixing: Efficient agitation is crucial for maintaining homogenous temperature and concentration throughout the reactor, especially in larger vessels.
Q3: What are the main safety concerns when working with acetic anhydride on a large scale?
Acetic anhydride is a corrosive and flammable liquid with a pungent odor.[1][2] Key safety considerations include:
-
Reactivity with Water: It reacts violently with water in an exothermic reaction, which can lead to a dangerous release of heat and pressure.[3]
-
Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract.[2]
-
Flammability: Its vapors can form explosive mixtures with air.[1] It is imperative to handle acetic anhydride in a well-ventilated area, using appropriate personal protective equipment (PPE), and to have emergency procedures in place for spills and exposures.[4][5]
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of this compound production, providing potential causes and actionable solutions.
Problem 1: Low Yield
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Presence of Moisture | Ensure all glassware and reactors are thoroughly dried. Use anhydrous grade solvents and reagents. Consider purging the reactor with an inert gas like nitrogen or argon. | Water will hydrolyze the acetic anhydride and the this compound product back to the corresponding carboxylic acids, thus reducing the yield. |
| Incomplete Reaction | Increase reaction time or temperature moderately. Monitor the reaction progress using an appropriate analytical method like HPLC or TLC. | The reaction may require more energy or time to go to completion at a larger scale due to different heat and mass transfer properties. |
| Sub-optimal Reagent Stoichiometry | Perform small-scale experiments to optimize the molar ratio of acetic anhydride to 3,4-pyridinedicarboxylic acid. A slight excess of acetic anhydride is often beneficial. | Insufficient dehydrating agent will lead to incomplete conversion, while a large excess can complicate purification. |
| Product Decomposition | Avoid excessive heating or prolonged reaction times. Once the reaction is complete, cool the mixture promptly. | This compound may be susceptible to thermal degradation, especially in the presence of impurities. |
Problem 2: Product Purity Issues
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Residual Starting Material | Optimize reaction conditions (time, temperature, stoichiometry) for complete conversion. | Unreacted 3,4-pyridinedicarboxylic acid can be a major impurity if the reaction is not driven to completion. |
| Formation of Polymeric By-products | Ensure efficient mixing and controlled addition of reagents to avoid localized high concentrations. Maintain a consistent temperature profile. | Poorly controlled reaction conditions can lead to intermolecular reactions, forming oligomeric or polymeric impurities that are difficult to remove. |
| Residual Acetic Anhydride and Acetic Acid | After the reaction, distill off excess acetic anhydride and acetic acid under reduced pressure. Alternatively, the product can be precipitated and washed with a non-polar solvent. | These are common process-related impurities that need to be removed to achieve high product purity. |
Problem 3: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Fine Particle Size Leading to Slow Filtration | Control the cooling and precipitation rate. Consider using an anti-solvent to induce crystallization. For large-scale operations, an Agitated Nutsche Filter Dryer (ANFD) can improve filtration efficiency.[6][7] | Rapid precipitation often leads to small, poorly filtering particles. A controlled crystallization process will yield larger, more easily filterable crystals. |
| Oiling Out During Crystallization | Select an appropriate recrystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems for similar compounds include ethanol, ethyl acetate/hexanes, or toluene.[8][9] | "Oiling out" occurs when the product is not sufficiently soluble in the hot solvent or when the solution is cooled too quickly. |
| Product Instability on Silica Gel | If using column chromatography for purification, consider using a less acidic stationary phase like alumina or neutralizing the silica gel with a small amount of a basic modifier like triethylamine in the eluent.[10] | The basic nitrogen in the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential degradation. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Materials:
-
3,4-Pyridinedicarboxylic acid (1 equivalent)
-
Acetic Anhydride (2-3 equivalents)
-
Toluene (or another suitable high-boiling, inert solvent)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
-
Vacuum pump and trap
Procedure:
-
Charge the reactor with 3,4-pyridinedicarboxylic acid and toluene.
-
Begin agitation and heat the slurry to a moderate temperature (e.g., 60-70 °C) under a nitrogen atmosphere.
-
Slowly add the acetic anhydride to the reactor over a period of 1-2 hours, maintaining the temperature.
-
After the addition is complete, increase the temperature to reflux (typically 110-140 °C, depending on the solvent) and hold for 4-8 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If necessary, cool further to 0-5 °C to maximize precipitation.
-
Isolate the solid product by filtration. For large-scale operations, an Agitated Nutsche Filter Dryer is recommended.[6][7]
-
Wash the filter cake with a cold, non-polar solvent (e.g., hexanes or heptane) to remove residual acetic anhydride and other soluble impurities.
-
Dry the product under vacuum at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Quality Control via HPLC
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
Analysis:
-
Inject the sample and monitor the chromatogram for the main product peak and any impurity peaks. The purity can be calculated based on the relative peak areas.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 2. cochise.edu [cochise.edu]
- 3. ACETIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. studylib.net [studylib.net]
- 5. nj.gov [nj.gov]
- 6. making.com [making.com]
- 7. news-medical.net [news-medical.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: By-product Analysis in Furo[3,4-c]pyridine-1,3-dione Reactions
Welcome to the Technical Support Center for Furo[3,4-c]pyridine-1,3-dione reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify, manage, and minimize unwanted by-products, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges that may arise during the synthesis of Furo[3,4-c]pyridine-1,3-diones, offering explanations for their causes and actionable steps for resolution.
Issue 1: Presence of Unreacted Starting Material
Symptom: Your reaction mixture analysis (e.g., TLC, LC-MS) shows a significant amount of the starting pyridine-3,4-dicarboxylic acid or its anhydride.
Potential Causes & Explanations:
-
Incomplete Dehydration: The cyclization of pyridine-3,4-dicarboxylic acid to the desired this compound is a dehydration reaction. Insufficient heat or the use of a dehydrating agent that is not potent enough can lead to an incomplete reaction.
-
Suboptimal Reaction Temperature: The formation of the anhydride requires a specific temperature range to proceed efficiently.[1] If the temperature is too low, the reaction rate will be slow, and if it's too high, decomposition of the product may occur.[1]
-
Poor Quality Starting Material: Impurities in the starting pyridine-3,4-dicarboxylic acid can interfere with the reaction.[1]
Troubleshooting Steps:
-
Optimize Dehydrating Conditions: If using a chemical dehydrating agent (e.g., acetic anhydride, trifluoroacetic anhydride), ensure it is fresh and used in the correct stoichiometric amount. For thermal dehydration, carefully control the temperature and consider performing the reaction under vacuum to remove water as it forms.
-
Verify Temperature Control: Calibrate your heating apparatus to ensure precise temperature control. Experiment with a temperature gradient to find the optimal condition for your specific substrate.
-
Purify Starting Material: If you suspect impurities in your starting material, consider recrystallization or another suitable purification method before proceeding with the reaction.
Issue 2: Formation of Isomeric By-products
Symptom: You observe a product with the same mass as your target molecule but with a different retention time in chromatography or a different NMR spectrum. This is likely an isomer.
Potential Causes & Explanations:
-
Alternative Cyclization Pathways: Depending on the substituents on the pyridine ring, there might be competing cyclization reactions that lead to the formation of other furo-pyridine isomers.
-
Rearrangement Reactions: Under certain conditions (e.g., high temperatures, presence of acid or base), the desired product might undergo rearrangement to a more stable isomeric form.
Troubleshooting Steps:
-
Structural Characterization: Use a combination of analytical techniques, such as 2D NMR (COSY, HMBC, HSQC) and X-ray crystallography (if a suitable crystal can be obtained), to definitively determine the structure of the by-product.
-
Modify Reaction Conditions: Altering the solvent, temperature, or catalyst can influence the regioselectivity of the cyclization. For instance, a non-polar solvent might favor one cyclization pathway over another.
-
Chromatographic Separation: Developing a robust chromatographic method is crucial for separating the desired product from its isomers.[2] Consider using a different stationary phase (e.g., alumina instead of silica gel) or adding a modifier to the eluent to improve separation.[2]
Issue 3: Observation of Oligomeric or Polymeric By-products
Symptom: Your analysis shows high molecular weight species, or you observe an insoluble, tar-like substance in your reaction flask.
Potential Causes & Explanations:
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, the starting material can undergo intermolecular condensation reactions, leading to the formation of dimers, trimers, and higher-order oligomers.
-
Decomposition: At elevated temperatures, the starting material or the product can decompose, leading to the formation of complex polymeric materials.
Troubleshooting Steps:
-
Employ High-Dilution Conditions: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular reactions. This can be achieved by slowly adding the starting material to the reaction mixture over an extended period.
-
Lower the Reaction Temperature: If you suspect thermal decomposition, try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[3]
-
Analytical Monitoring: Techniques like Laser Desorption Mass Spectrometry (LD-MS) can be useful for characterizing the oligomer content in your reaction mixture and understanding how it changes over time.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: The most common by-products are typically unreacted starting material (pyridine-3,4-dicarboxylic acid), isomeric furo-pyridine structures, and oligomeric species resulting from intermolecular reactions. The specific by-products will depend on the reaction conditions and the nature of the substituents on the pyridine ring.
Q2: How can I best analyze my crude reaction mixture to identify by-products?
A2: A multi-pronged analytical approach is recommended.
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the number of components in your mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of each component, which is invaluable for identifying potential by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the main product and any isolatable by-products.
Q3: What purification techniques are most effective for this compound and its derivatives?
A3:
-
Recrystallization: If a suitable solvent is found, recrystallization is an excellent method for purifying crystalline products and can often remove minor impurities.[5]
-
Column Chromatography: This is a versatile technique for separating the desired product from by-products with different polarities.[2][5] For basic pyridine compounds that may interact strongly with acidic silica gel, using a neutral stationary phase like alumina or adding a basic modifier like triethylamine to the eluent can be beneficial.[2]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations of isomers or closely related impurities, preparative HPLC can provide high-purity material.
Visualizing Reaction Pathways and By-product Formation
To better understand the chemical transformations occurring, the following diagrams illustrate the intended reaction and potential side reactions.
Caption: Desired reaction pathway and potential side reactions.
Experimental Protocol: A General Procedure for Synthesis
This protocol provides a general starting point for the synthesis of this compound. Optimization will likely be necessary for specific substrates.
Materials:
-
Pyridine-3,4-dicarboxylic acid
-
Acetic anhydride
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyridine-3,4-dicarboxylic acid in anhydrous toluene.
-
Add a stoichiometric excess of acetic anhydride to the suspension.
-
Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: By-product Profile Under Various Conditions
| Condition | Desired Product Yield (%) | Isomer Formation (%) | Oligomer Formation (%) |
| 80°C, 12h | 65 | 15 | 20 |
| 110°C, 4h | 85 | 5 | 10 |
| High Dilution, 110°C, 4h | 92 | 5 | 3 |
Note: The data presented in this table is illustrative and will vary depending on the specific substrate and reaction scale.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting by-product formation.
References
- 1. This compound CAS 18370-40-0: Structure, Properties, Applications & Safety Data | Reliable Supplier China [pipzine-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 3,4-Pyridinedicarboxylic Anhydride
Welcome to the technical support guide for 3,4-Pyridinedicarboxylic Anhydride (also known as Cinchomeronic Anhydride; CAS No. 4664-08-8). This document is intended for researchers, chemists, and materials scientists. As a cyclic dicarboxylic anhydride, this reagent is a valuable building block in the synthesis of polymers, pharmaceuticals, and other fine chemicals. However, its utility is critically dependent on its purity, which is directly threatened by its inherent sensitivity to moisture.
This guide provides in-depth troubleshooting advice, detailed analytical protocols to assess purity, and best-practice methodologies for handling and storage to ensure the success of your experiments.
I. The Critical Issue: Hydrolysis
The primary challenge in working with 3,4-Pyridinedicarboxylic Anhydride is its susceptibility to hydrolysis. Atmospheric or solvent-borne moisture will readily react with the anhydride, cleaving the ring to form 3,4-Pyridinedicarboxylic Acid (Cinchomeronic Acid).
-
Chemical Equation of Hydrolysis: C₇H₃NO₃ (Anhydride) + H₂O → C₇H₅NO₄ (Diacid)
This conversion is often the root cause of failed or low-yielding reactions. The presence of the diacid impurity can interfere with stoichiometry, inhibit polymerization, and complicate purification processes.[1][2]
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the use of 3,4-Pyridinedicarboxylic Anhydride in a practical, question-and-answer format.
Question 1: My reaction (e.g., polymerization, acylation) is sluggish or failing completely. I suspect a reagent issue. What should I check first?
Answer: The most likely culprit is the purity of your 3,4-Pyridinedicarboxylic Anhydride, specifically its contamination with the hydrolyzed diacid form. Even a small amount of moisture exposure during storage or handling can lead to significant degradation.
Immediate Troubleshooting Steps:
-
Physical Inspection: Visually inspect the reagent. The pure anhydride is typically a white to off-white crystalline solid with a melting point of 75-77 °C. The hydrolysis product, 3,4-pyridinedicarboxylic acid, has a much higher melting point of around 262 °C (with decomposition).[3][4] If your material appears clumpy, has a different texture, or melts over a broad and elevated range, it is likely contaminated.
-
Solubility Check: The anhydride has different solubility profiles than the diacid. Attempt to dissolve a small amount in a non-protic organic solvent in which the anhydride should be soluble (e.g., dry THF, dry acetone). The diacid is generally less soluble in such solvents. The presence of an insoluble white solid is a strong indicator of hydrolysis.
-
Definitive Analytical Confirmation: The most reliable method is to perform an analytical check using FTIR or NMR spectroscopy as detailed in the Analytical Protocols Section of this guide.
Question 2: How can I confirm the extent of hydrolysis in my anhydride sample?
Answer: Spectroscopic analysis is the most effective way to quantify the presence of the diacid impurity.
-
Via Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid and powerful technique. Anhydrides have two characteristic carbonyl (C=O) stretching peaks, while carboxylic acids have a single, broader C=O stretch and a very broad O-H stretch.[5]
-
Pure Anhydride Signature: Look for two sharp carbonyl peaks. For cyclic anhydrides, these typically appear around 1870-1845 cm⁻¹ (symmetric stretch) and 1800-1775 cm⁻¹ (asymmetric stretch). The lower-wavenumber peak is expected to be more intense for cyclic anhydrides.[5] Also, a prominent C-O-C stretching peak should be visible around 1300-1000 cm⁻¹ .[5]
-
Diacid (Hydrolysis) Signature: The presence of the diacid will be indicated by the appearance of a broad O-H stretching band from approximately 3200-2500 cm⁻¹ and a single, strong carbonyl (C=O) peak around 1700 cm⁻¹ , which will overlap with and broaden the lower-wavenumber anhydride peak.[6]
-
-
Via ¹H NMR Spectroscopy: While the aromatic proton signals will be similar and may overlap, the key difference is the disappearance of the carboxylic acid protons in the diacid upon D₂O exchange. A sample dissolved in a dry solvent like DMSO-d₆ will show broad peaks for the acidic protons of the diacid, which will disappear upon adding a drop of D₂O. The pure anhydride will not have these exchangeable protons.
A detailed comparative table is provided in the Analytical Protocols Section .
Question 3: What is the impact of diacid contamination on my polyimide or polyester synthesis?
Answer: The impact is significant and multifaceted, primarily affecting the final molecular weight and properties of the polymer.[1][2]
-
Stoichiometric Imbalance: Polycondensation reactions require a precise 1:1 molar ratio of the two monomer types (e.g., dianhydride and diamine) to achieve high molecular weight. The diacid has a different molecular weight (167.12 g/mol ) than the anhydride (149.10 g/mol ).[4] Using a hydrolyzed reagent by weight will result in a molar imbalance, acting as a chain terminator and drastically limiting the degree of polymerization.[2]
-
Reduced Reactivity: The reaction of a dicarboxylic acid with a diamine to form an amide bond and then an imide ring requires much harsher conditions (higher temperatures and efficient water removal) than the direct reaction of the more electrophilic anhydride.[1] The presence of the diacid slows down the overall polymerization rate.
-
Water Generation: The condensation of the diacid impurity with an amine will generate additional water in the reaction mixture. This water can then hydrolyze more of the pure anhydride monomer, creating a cascading degradation problem.[1]
Field Insight: As a rule of thumb, for high-performance polyimides requiring high molecular weight, the diacid impurity in the dianhydride monomer should be kept below 0.5 mol%.
Question 4: My bottle of 3,4-Pyridinedicarboxylic Anhydride was accidentally left open. Can I salvage the material?
Answer: It may be possible to salvage partially hydrolyzed material by converting the diacid back to the anhydride, but this requires a chemical process. Simple drying in an oven is insufficient as it will not reform the anhydride ring.
A common laboratory method for converting a dicarboxylic acid to its cyclic anhydride is by refluxing with a dehydrating agent like acetic anhydride.[7]
Salvage Protocol (Use with Caution):
-
Place the contaminated 3,4-Pyridinedicarboxylic Anhydride in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Add an excess of acetic anhydride (e.g., 5-10 molar equivalents relative to the suspected amount of diacid).
-
Gently reflux the mixture for 2-4 hours. The 3,4-pyridinedicarboxylic acid will react with the acetic anhydride to reform the desired cyclic anhydride and acetic acid.
-
Allow the mixture to cool. The excess acetic anhydride and the acetic acid byproduct can be removed under reduced pressure (vacuum distillation).
-
The resulting solid should be recrystallized from a suitable dry, non-protic solvent (e.g., toluene, THF).
-
Crucially, you must verify the purity of the salvaged material using the analytical methods described below before use.
III. Analytical Protocols for Quality Control
This section provides standardized procedures to validate the purity of your 3,4-Pyridinedicarboxylic Anhydride.
Data Presentation: Spectroscopic Comparison
| Feature | 3,4-Pyridinedicarboxylic Anhydride (Expected) | 3,4-Pyridinedicarboxylic Acid (Hydrolysis Product) |
| FTIR: C=O Stretch | Two sharp peaks: ~1850 cm⁻¹ & ~1780 cm⁻¹ | One strong, broad peak: ~1700 cm⁻¹ |
| FTIR: O-H Stretch | Absent | Very broad peak: ~3200-2500 cm⁻¹ |
| FTIR: C-O-C Stretch | Present, strong peak: ~1300-1000 cm⁻¹ | Absent |
| ¹H NMR: Acidic Proton | Absent | Present (broad singlet), disappears with D₂O exchange |
| ¹³C NMR: Carbonyl C | Two distinct signals expected in the anhydride region (~160-170 ppm) | Two distinct signals in the carboxylic acid region (~165-185 ppm)[3] |
Note: The exact peak positions can vary slightly based on the sample preparation (e.g., KBr pellet, Nujol mull) and instrument calibration.
Workflow for Purity Verification
The following diagram illustrates the logical flow for assessing the quality of your anhydride reagent.
Caption: Logical workflow for verifying the purity of 3,4-Pyridinedicarboxylic Anhydride.
IV. Experimental Methodologies: Best Practices
Adherence to strict anhydrous techniques is non-negotiable for success.
Mandatory Handling & Storage Protocol
-
Storage: Upon receipt, store the container in a desiccator or, preferably, inside an inert atmosphere glovebox. The container should be tightly sealed.
-
Environment: All manipulations, including weighing and dispensing, must be performed under an inert atmosphere (Nitrogen or Argon) in a glovebox with moisture levels maintained below 10 ppm.[8]
-
Glassware: All glassware must be rigorously dried before use. This can be achieved by oven-drying at >120 °C for at least 4 hours and allowing it to cool in a desiccator or by flame-drying the assembled apparatus under vacuum immediately before use.
-
Solvents: Use only high-quality anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial solvent purification system. Store anhydrous solvents over activated 3 Å molecular sieves.[9]
-
Transfers: Use dry syringes or cannulas for transferring solvents and solutions. Never pour reagents in the open atmosphere.
Workflow for Anhydrous Reaction Setup
This diagram outlines the critical steps for setting up a reaction using a moisture-sensitive reagent like 3,4-Pyridinedicarboxylic Anhydride.
Caption: Step-by-step workflow for handling moisture-sensitive reagents.
By understanding the chemical principles of its moisture sensitivity and adhering to the rigorous analytical and handling protocols outlined in this guide, you can ensure the integrity of your 3,4-Pyridinedicarboxylic Anhydride and achieve reliable, reproducible results in your research and development endeavors.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids | Semantic Scholar [semanticscholar.org]
- 4. Cinchomeronic acid | C7H5NO4 | CID 10273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 8. zeusinc.com [zeusinc.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Catalyst Selection for Optimizing Furopyridine Synthesis
Welcome to the Technical Support Center for Furopyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing furopyridine scaffolds. Furopyridines are privileged structures in drug discovery, and their efficient synthesis is paramount.[1][2] This resource provides in-depth, experience-driven answers to common challenges in catalyst selection and reaction optimization, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Catalyst Selection
This section addresses foundational questions regarding the choice of catalytic systems for constructing the furopyridine core, a critical step for creating diverse compound libraries for structure-activity relationship (SAR) studies.[1]
Q1: What are the primary classes of catalysts used for furopyridine synthesis, and how do I choose a starting point?
A1: The synthesis of furopyridines typically relies on transition-metal catalysis to form the crucial C-C and C-O bonds that construct the furan ring fused to a pyridine core.[2] The three main classes of catalysts are based on Palladium, Copper, and Rhodium.
-
Palladium Catalysts: These are the most versatile and widely used catalysts, particularly for cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig, as well as intramolecular C-H activation/cyclization.[1][2][3] If your strategy involves coupling a functionalized pyridine with another fragment or an intramolecular cyclization of a substituted pyridine, a palladium catalyst is your premier starting point.
-
Copper Catalysts: Copper catalysts are often employed as a cost-effective and efficient alternative, particularly for Sonogashira-type couplings (as a co-catalyst with palladium) and for specific C-O bond formations or amination reactions.[2][4][5] They can exhibit unique reactivity and are useful in cascade reactions.[6]
-
Rhodium Catalysts: Rhodium catalysts are less common but highly effective for specific C-H activation and annulation strategies, especially when directing groups are used to achieve high regioselectivity.[7][8][9][10] Consider rhodium for more specialized, direct C-H functionalization approaches.
Q2: How does the choice of ligand impact my furopyridine synthesis?
A2: The ligand is not a passive component; it is a critical control element that dictates the catalyst's stability, activity, and selectivity. The ligand's electronic and steric properties directly influence the outcome of the reaction.
-
For Palladium Catalysis: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often essential.[11] The pyridine nitrogen in your substrate can coordinate to the palladium center and inhibit catalysis; a bulky ligand can prevent this undesirable interaction and promote the desired catalytic cycle.[11]
-
Controlling Regioselectivity: In C-H activation reactions, the ligand can be the deciding factor in which C-H bond is functionalized.[12][13][14][15] Subtle changes in the ligand's structure can completely reverse the regiochemical outcome by altering the energy barriers of competing reaction pathways.[12][14][15]
Q3: My synthesis involves an intramolecular C-H activation/annulation. How do I select the best catalyst system?
A3: Intramolecular C-H activation is a powerful, atom-economical strategy. Success hinges on a catalyst that can selectively activate a specific C-H bond without degrading the substrate.
-
Palladium(II) Acetate (Pd(OAc)₂): This is a common and effective starting point for intramolecular C-H arylations.[3] It often requires a phosphine ligand, such as PPh₃ or more specialized Buchwald ligands, to achieve high yields.[3] The choice of base and solvent is also critical and must be optimized.
-
Oxidant Choice: Many C-H activation cycles require an oxidant to regenerate the active catalyst. Molecular oxygen (from air) is an ideal, green oxidant, but others like Cu(OAc)₂ or AgOAc may be necessary depending on the specific transformation.[16]
Section 2: Troubleshooting Guide - From Low Yields to Undesired Isomers
This section is formatted to help you diagnose and solve specific experimental problems.
Problem 1: Low to No Product Yield
You've set up your reaction, but TLC or LC-MS analysis shows only starting material or a complex mixture with very little desired furopyridine.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.[11]
-
Possible Cause A: Reagent Degradation or Impurity
-
Possible Cause B: Catalyst Deactivation
-
The "Why": The active form of palladium catalysts in many cross-coupling reactions is Pd(0), which is highly sensitive to oxidation.[11] Incomplete degassing of the solvent or a poor inert atmosphere allows oxygen to irreversibly oxidize Pd(0) to inactive Pd(II) species. Phosphine ligands are also prone to oxidation.[17]
-
Solution:
-
Employ rigorous inert atmosphere techniques. Use a Schlenk line or glovebox.
-
Thoroughly degas your solvent using methods like freeze-pump-thaw (3 cycles) or by sparging with argon for at least 30 minutes.
-
Use fresh, high-purity catalyst and ligand from a reputable supplier.
-
-
Problem 2: Poor Regioselectivity in C-H Functionalization
Your reaction works, but you obtain a mixture of furopyridine isomers, indicating that the catalyst is activating the wrong C-H bond.
-
Possible Cause: Unfavorable Steric or Electronic Match
-
The "Why": Regioselectivity in C-H activation is governed by a delicate balance of steric and electronic factors, often involving a complex interplay between the C-H activation step and subsequent steps like migratory insertion.[12][14][15] The ligand plays a pivotal role in controlling this selectivity.[12][13][14][15] A small energy difference of just 1-2 kcal/mol between two competing pathways can dramatically shift the product ratio.[12]
-
Solution:
-
Ligand Screening: This is the most powerful tool at your disposal. Systematically screen a panel of ligands with varying steric bulk and electronic properties. For example, compare a bulky, electron-rich ligand like XPhos with a less hindered one like PPh₃.
-
Modify Directing Group: If your strategy employs a directing group, subtle modifications to the group can alter its coordination to the metal center, thereby favoring activation of a different C-H bond.
-
Change the Metal: Switching from a Palladium to a Rhodium catalyst, for instance, can sometimes provide complementary regioselectivity due to different inherent coordination preferences.
-
-
Problem 3: Significant Homocoupling of Boronic Acid Partner (Suzuki Coupling)
You observe a significant amount of a byproduct formed by the coupling of two boronic acid molecules, reducing the yield of your desired furopyridine.
-
Possible Cause: Presence of Oxygen
-
The "Why": The oxidative coupling of boronic acids is often promoted by the presence of oxygen. This side reaction competes directly with the desired cross-coupling pathway.[11]
-
Solution:
-
Improve Degassing: This is the most critical step. Ensure your solvent and reaction headspace are rigorously free of oxygen.[11]
-
Lower Reaction Temperature: Homocoupling can sometimes be disfavored at lower temperatures. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.[11]
-
Change Palladium Source: In some cases, using a Pd(0) source directly (e.g., Pd(PPh₃)₄) may reduce homocoupling compared to generating Pd(0) in situ from a Pd(II) precatalyst.[11]
-
-
Section 3: Experimental Protocols
To provide a practical starting point, here is a general protocol for a microscale catalyst/ligand screen for a Suzuki-Miyaura coupling to synthesize a functionalized furopyridine.
Protocol 1: High-Throughput Catalyst/Ligand Screening
Objective: To rapidly identify the optimal Palladium catalyst and ligand combination for the coupling of a halo-furopyridine with a boronic acid/ester.
Workflow Diagram:
Caption: Workflow for high-throughput catalyst screening experiment.
Materials:
-
Halo-furopyridine (e.g., bromo- or iodo-furopyridine) (1.0 equiv)
-
Boronic acid or ester partner (1.5 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., XPhos, SPhos, PPh₃) (1.2-2.0 equiv relative to Pd)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
-
Inert atmosphere (Glovebox or Schlenk line)
Procedure:
-
Preparation (inside a glovebox): a. To an array of oven-dried reaction vials, add the halo-furopyridine, the boronic acid/ester, and the base as solids. b. Prepare stock solutions of the palladium precatalyst and each ligand to be screened in the chosen reaction solvent.
-
Reaction Setup: a. Add the appropriate volume of the palladium precatalyst stock solution to each vial. b. Add the corresponding volume of the specific ligand stock solution to each vial. c. Add the final volume of solvent to bring all reactions to the same concentration.
-
Execution: a. Seal the vials tightly with screw caps containing PTFE septa. b. Remove the vial rack from the glovebox and place it on a pre-heated stirrer hotplate. c. Heat the reactions for a predetermined time (e.g., 12-24 hours) with vigorous stirring.
-
Analysis: a. After cooling to room temperature, unseal the vials. b. Quench each reaction with a small amount of water or saturated NH₄Cl. c. Dilute a small, known aliquot from each vial with a suitable solvent (e.g., Acetonitrile) containing an internal standard. d. Analyze the samples by LC-MS to determine the relative conversion to the desired product for each catalyst/ligand combination.
This systematic approach allows for the rapid identification of a lead catalyst system, which can then be optimized on a larger scale.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Polyfunctional Pyridines via Copper-Catalyzed Oxidative Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Rhodium(III)-Catalyzed Synthesis of Diverse Fluorescent Polycyclic Purinium Salts from 6-Arylpurine Nucleosides and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodium(III)-catalyzed synthesis of cinnolinium salts from azobenzenes and alkynes: application to the synthesis of indoles and cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis for the Modern Medicinal Chemist: Furo[3,4-c]pyridine-1,3-dione vs. Phthalic Anhydride
In the landscape of drug discovery and development, the selection of appropriate chemical scaffolds and reagents is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of available building blocks, cyclic anhydrides serve as versatile intermediates for the synthesis of a diverse array of bioactive molecules. For decades, phthalic anhydride has been a workhorse in organic synthesis, its utility underscored by its commercial availability and well-understood reactivity. However, the increasing demand for novel chemical matter with enhanced pharmacological profiles has spurred interest in heterocyclic analogues, such as Furo[3,4-c]pyridine-1,3-dione. This guide provides a comprehensive comparative analysis of these two anhydrides, offering insights into their relative performance, supported by fundamental chemical principles and relevant applications in medicinal chemistry.
Structural and Physicochemical Properties: A Tale of Two Rings
At first glance, this compound and phthalic anhydride share a common bicyclic anhydride framework. However, the replacement of a benzene ring with a pyridine ring introduces significant electronic and, consequently, physicochemical differences.
dot
Caption: Chemical structures of this compound and Phthalic Anhydride.
The key distinction lies in the electronic nature of the aromatic ring. The benzene ring in phthalic anhydride is electron-rich and engages in typical electrophilic aromatic substitution reactions. In contrast, the pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This fundamental difference has profound implications for the reactivity of the anhydride moiety and the potential for downstream modifications of the aromatic core.
| Property | This compound | Phthalic Anhydride |
| Molecular Formula | C₇H₃NO₃[1][2][3] | C₈H₄O₃[4][5] |
| Molecular Weight | 149.10 g/mol [1][2] | 148.11 g/mol [4][5] |
| Appearance | White to light yellow powder/crystal[6] | White, crystalline solid[4][7] |
| Melting Point | 75-77 °C[1] | 131.6 °C[5] |
| Aromatic Ring Nature | Electron-deficient pyridine | Electron-rich benzene |
| Solubility | Soluble in many organic solvents | Soluble in organic solvents, reacts slowly with water[5][8] |
Comparative Reactivity in Nucleophilic Acyl Substitution
The primary utility of both anhydrides in drug development stems from their reactivity towards nucleophiles, most commonly amines, to form the corresponding amides and carboxylic acids. The electrophilicity of the carbonyl carbons is the principal determinant of their reactivity in these nucleophilic acyl substitution reactions.
Caption: Experimental workflow for the synthesis of N-aryl imides.
Applications in Drug Development: Beyond a Simple Scaffold
While both molecules serve as precursors to imides, their differing core structures open up distinct opportunities in drug design.
Phthalic Anhydride:
The applications of phthalic anhydride are extensive and well-documented. [5][9][10][11]In medicinal chemistry, it is a key starting material for the synthesis of:
-
Thalidomide and its Analogs: Perhaps the most famous (and infamous) application, phthalic anhydride is a crucial building block for thalidomide and its more recent, therapeutically valuable immunomodulatory derivatives (IMiDs) like lenalidomide and pomalidomide, used in the treatment of multiple myeloma.
-
Phthalate Esters: While primarily used as plasticizers, some phthalate esters have been investigated for their biological activities. [5][12]* Dyes and Probes: The reaction of phthalic anhydride with phenols to form phthalein dyes, such as phenolphthalein, has been a cornerstone of analytical chemistry and has inspired the design of fluorescent probes for biological imaging. [5] This compound:
The incorporation of the pyridine ring makes this compound an attractive scaffold for targeting a variety of biological targets where interactions with a nitrogen atom are beneficial. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. Furthermore, the pyridine ring can serve as a bioisosteric replacement for a phenyl ring, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Recent research has highlighted the potential of this compound derivatives in several therapeutic areas:
-
Analgesic and Sedative Agents: A significant body of work has demonstrated that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (the imide derived from this compound) exhibit potent analgesic and sedative activities. [3][13]These studies underscore the value of the pyridyl moiety in interacting with targets in the central nervous system.
-
Enzyme Inhibition: The pyrrolo[3,4-c]pyridine-1,3-dione scaffold has been explored for the development of various enzyme inhibitors. For example, derivatives have been synthesized and evaluated as aldose reductase inhibitors, which are of interest for the treatment of diabetic complications. [14]* G-Protein Coupled Receptor (GPCR) Agonists: Novel GPR119 agonists based on the N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide scaffold have been developed, with potential applications in the treatment of type 2 diabetes and obesity. [14]
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and phthalic anhydride is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of the synthetic and medicinal chemistry campaign.
Phthalic anhydride remains an invaluable, cost-effective, and highly reliable reagent for the synthesis of a wide range of compounds, particularly when a simple, robust aromatic scaffold is required. Its well-understood reactivity and extensive literature precedent make it an excellent choice for established synthetic routes and large-scale production.
This compound , on the other hand, offers a more nuanced and potentially more rewarding platform for modern drug discovery. Its enhanced reactivity can streamline syntheses, while the embedded pyridine ring provides a handle for fine-tuning pharmacological properties through hydrogen bonding and bioisosteric replacement strategies. For researchers seeking to develop novel chemical entities with improved target engagement and ADME profiles, this compound represents a compelling and contemporary alternative to its classical carbocyclic counterpart.
Ultimately, a thorough understanding of the subtle yet significant differences in the chemical and biological properties of these two anhydrides will empower researchers to make more informed decisions, accelerating the discovery of the next generation of therapeutics.
References
- 1. This compound | 4664-08-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.dk [fishersci.dk]
- 5. This compound [stenutz.eu]
- 6. This compound | 4664-08-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | CAS#:4664-08-8 | Chemsrc [chemsrc.com]
- 12. 1H,3H-furo[3,4-c]pyridine-1,3-dione 95.00% | CAS: 4664-08-8 | AChemBlock [achemblock.com]
- 13. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Validation of Furo[3,4-c]pyridine-1,3-dione as a Novel Kinase Inhibitor Scaffold
Introduction: The Quest for Novel Kinase Scaffolds
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling, coupled with their frequent dysregulation in diseases like cancer and inflammatory disorders, has driven the development of numerous successful kinase inhibitors. The foundation of these inhibitors is often a "privileged scaffold"—a core molecular structure that is amenable to chemical modification and capable of binding to the highly conserved ATP-binding pocket of kinases.
This guide focuses on the validation of a relatively unexplored heterocyclic system: Furo[3,4-c]pyridine-1,3-dione . Structurally, it is an analog of 3,4-pyridinedicarboxylic anhydride and possesses key features—hydrogen bond acceptors and a rigid, planar geometry—that suggest potential as a kinase inhibitor scaffold. While related isomers such as Furo[3,2-b]pyridines and Furo[2,3-b]pyridines have demonstrated potent and selective inhibition of kinases like Cdc-like kinases (CLKs) and Cyclin-dependent kinase 2 (CDK2) respectively, the this compound core remains unvalidated in this context.[1][2][3]
Therefore, this document serves not as a retrospective analysis, but as a forward-looking strategic guide. It outlines a comprehensive, multi-stage workflow designed to rigorously assess the potential of the this compound scaffold, from initial computational screening to biochemical and cellular validation. We will leverage insights from structurally related scaffolds to inform our experimental design, providing a robust framework for researchers and drug development professionals seeking to explore new chemical space in kinase inhibition.
Part 1: Foundational Rationale and In Silico Prioritization
The decision to invest resources in a novel scaffold must be underpinned by a strong scientific rationale. The this compound structure is compelling due to its inherent electronic and steric properties. The dione functionality and the pyridine nitrogen offer multiple points for hydrogen bonding, which is critical for anchoring within the kinase hinge region, while the fused ring system provides a rigid core for projecting substituents into adjacent hydrophobic pockets.
To translate this structural potential into a tangible starting point, a logical, cost-effective in silico screening cascade is the first essential step. This allows for the rapid prioritization of kinase targets that are most likely to bind the scaffold, guiding subsequent wet-lab experiments.
Proposed Computational Screening Workflow
The workflow begins by creating a virtual library of this compound derivatives with diverse, synthetically accessible substitutions. This library is then docked against a panel of kinase structures, particularly those for which related furopyridine or pyrrolopyridine scaffolds have shown activity (e.g., CDKs, PI3Ks, CLKs).[1][4]
Caption: Proposed in silico workflow for target prioritization.
The causality behind this workflow is resource optimization. By computationally filtering for derivatives with favorable predicted binding energies and interaction patterns (e.g., hinge-binding hydrogen bonds), we significantly increase the probability of success in the subsequent, more resource-intensive biochemical screens.
Part 2: The Experimental Validation Cascade
Following computational prioritization, a systematic experimental workflow is required to validate the scaffold's activity, determine its potency, and establish a preliminary structure-activity relationship (SAR).
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Furopyridine Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the furopyridine scaffold represents a privileged heterocyclic system with significant therapeutic potential. Its unique electronic properties and structural features make it an attractive starting point for the design of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of two distinct classes of furopyridine derivatives: those targeting Cyclin-Dependent Kinase 2 (CDK2) and those targeting the Epidermal Growth Factor Receptor (EGFR). By examining the experimental data and the rationale behind the molecular design, this document aims to provide actionable insights for the development of next-generation furopyridine-based therapeutics.
Introduction: The Versatility of the Furopyridine Core
Furopyridines are bicyclic heteroaromatic compounds that consist of fused furan and pyridine rings. This scaffold has garnered considerable attention in medicinal chemistry due to its presence in various biologically active molecules. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic distribution that can be fine-tuned through chemical modification. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many enzyme active sites.[1] Furthermore, the furopyridine core provides a rigid framework that can be functionalized at multiple positions, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This guide will delve into the SAR of furopyridine derivatives as inhibitors of two key oncology targets: CDK2, a critical regulator of the cell cycle, and EGFR, a receptor tyrosine kinase frequently dysregulated in cancer. By comparing and contrasting the SAR for these two targets, we can elucidate the subtle structural modifications that govern target selectivity and potency.
Comparative Analysis of Furopyridine Derivatives as Kinase Inhibitors
Furopyridine Derivatives as CDK2 Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in the G1/S phase transition of the cell cycle, and its aberrant activity is a hallmark of many cancers.[2] Consequently, the development of selective CDK2 inhibitors is a promising therapeutic strategy. A notable study by Abdel-Rahman et al. explored a series of novel furopyridine derivatives as potential CDK2 inhibitors.[3]
The study revealed that the furopyridine core could be effectively utilized to generate potent CDK2 inhibitors. The general structure of the most active compounds features a furo[2,3-b]pyridine scaffold. A key finding was the importance of the substituents at the 2, 3, 4, and 6-positions of the furopyridine ring system.
One of the most potent compounds identified in this series was compound 14 , which exhibited an IC50 of 0.93 µM against CDK2/cyclin A2.[4] The structure of compound 14 and its key features are highlighted below:
-
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14)
Key structural elements contributing to the activity of this class of compounds include:
-
Amino Group at C3: The presence of a primary amino group at the 3-position of the furopyridine ring was found to be crucial for activity. This group likely participates in key hydrogen bonding interactions within the ATP-binding pocket of CDK2.
-
Ester Functionality at C2: The ethyl carboxylate group at the 2-position also appears to contribute favorably to the inhibitory activity.[2]
-
Aromatic Substituents at C4 and C6: The presence of bulky aromatic groups, such as a thiophene ring at the 4-position and a naphthalene ring at the 6-position, was associated with enhanced potency. These groups are thought to occupy hydrophobic pockets in the enzyme's active site, leading to stronger binding.
The table below summarizes the structure and activity data for a selection of furopyridine derivatives from the study by Abdel-Rahman et al.[3]
| Compound | R (at C6) | R' (at C4) | R'' (at C3) | R''' (at C2) | CDK2 IC50 (µM) |
| 14 | Naphthalen-2-yl | Thiophen-2-yl | NH2 | COOEt | 0.93 |
Table 1: Structure-Activity Relationship of Furopyridine Derivatives as CDK2 Inhibitors.
The SAR data suggests that a combination of a hydrogen-bond donating group at C3, an ester at C2, and large hydrophobic moieties at C4 and C6 is beneficial for potent CDK2 inhibition.
Figure 1: Key SAR determinants for furopyridine-based CDK2 inhibitors.
Furopyridine Derivatives as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated through mutation or overexpression, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[5] The development of EGFR inhibitors has been a major focus of cancer research. A study by Todsaporn et al. investigated a series of furopyridine derivatives as potent inhibitors of wild-type and mutant forms of EGFR.[6]
This research highlighted the versatility of the furopyridine scaffold in targeting EGFR. The core structure of these inhibitors is a furo[2,3-c]pyridine. The SAR for this series of compounds is distinct from that of the CDK2 inhibitors, underscoring the tunability of the furopyridine core for different kinase targets.
Two of the most potent compounds from this study were PD18 and PD56 , which demonstrated low nanomolar IC50 values against both wild-type and mutant EGFR.[6]
Key structural features contributing to the high potency of these EGFR inhibitors include:
-
Substituted Anilino Moiety at C7: A crucial feature is the presence of a substituted aniline ring attached to the C7 position of the furopyridine core. The nature and position of the substituents on this aniline ring are critical for potent inhibition.
-
Aromatic or Heteroaromatic Group at C5: A variety of aromatic and heteroaromatic groups at the C5 position were well-tolerated and contributed to the overall binding affinity.
-
Small Alkyl or Cyano Group at C3: Unlike the CDK2 inhibitors, a small substituent, such as a methyl or cyano group, at the C3 position was found to be optimal.
The table below presents the structure and activity data for selected furopyridine derivatives from the work of Todsaporn et al.[6]
| Compound | R (at C5) | R' (at C7) | EGFR WT IC50 (nM) | EGFR L858R/T790M IC50 (nM) | EGFR L858R/T790M/C797S IC50 (nM) |
| PD18 | 4-chlorophenyl | 3-ethynyl-4-fluoroanilino | 12.88 | 10.84 | 42.68 |
| PD56 | 1H-indol-5-yl | 3-chloro-4-(pyridin-2-ylmethoxy)anilino | 8.38 | 12.36 | 5.77 |
Table 2: Structure-Activity Relationship of Furopyridine Derivatives as EGFR Inhibitors.
The data indicates that potent EGFR inhibition can be achieved with a furopyridine scaffold by optimizing the substituents at the C5 and C7 positions to effectively interact with the EGFR active site. The ability of these compounds to inhibit clinically relevant mutant forms of EGFR highlights their therapeutic potential.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Preclinical Validation of Furo[3,4-c]pyridine-1,3-dione Scaffolds as Novel Anticancer Agents
Authored for Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer therapeutics is driven by the need for agents with improved efficacy and selectivity, particularly in the face of drug resistance.[1][2] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, fused ring systems like Furo[3,4-c]pyridine-1,3-dione have emerged as scaffolds of significant interest. While direct anticancer literature on this specific dione is nascent, extensive research on related furopyrimidine and pyrrolo[3,4-c]pyridine cores demonstrates their potential to inhibit key oncogenic pathways, making this scaffold a compelling starting point for drug discovery.[3][4]
This guide provides a comprehensive framework for the in vitro and in vivo validation of novel compounds derived from the this compound scaffold. We will compare its hypothetical performance against Doxorubicin, a well-established anthracycline antibiotic used to treat a wide range of cancers, including breast, lung, and ovarian cancers.[5][6] The narrative is structured to explain the causal logic behind experimental choices, ensuring a self-validating and robust preclinical data package.
Part 1: In Vitro Validation - From Cytotoxicity to Mechanism of Action
The initial phase of preclinical testing aims to efficiently screen compounds and select promising candidates by assessing their biological activity in controlled, cell-based systems.[2][7] This approach reduces the cost and time associated with early drug development by triaging molecules with insufficient activity before they advance to animal studies.[7]
Initial Cytotoxicity Screening: The MTT Assay
The foundational step is to determine if the compound exhibits cytotoxic effects against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals. The intensity of this color, measured spectrophotometrically, is directly proportional to the number of viable cells.
Comparative Goal: To determine the half-maximal inhibitory concentration (IC50) of our lead this compound derivative (termed FP-1 for this guide) and compare it to Doxorubicin across a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[1]
Table 1: Comparative Cytotoxicity (IC50, µM) after 48-hour Treatment
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| FP-1 | 7.5 | 9.2 |
| Doxorubicin | 1.2 | 2.5 |
Data is hypothetical for illustrative purposes.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: MTT Assay Workflow for Cytotoxicity Screening.
Elucidating the Mechanism of Action: Apoptosis Induction
An ideal anticancer agent induces programmed cell death, or apoptosis, in cancer cells. Several assays are essential to confirm this mechanism. Doxorubicin is known to induce apoptosis through DNA intercalation and the generation of reactive oxygen species (ROS).[8][9] We hypothesize that FP-1 may also trigger this pathway.
A. Annexin V/Propidium Iodide (PI) Staining: This is a cornerstone flow cytometry assay for detecting apoptosis. In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[12] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[12]
B. Caspase-3/7 Activity Assay: Caspases are a family of proteases that are critical mediators of apoptosis.[13] Caspases-3 and -7 are key "executioner" caspases. Their activation is a hallmark of apoptosis.[13] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[14]
dot graph G { layout=dot; rankdir=TB; node [shape=record, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Apoptosis Detection Strategy.
Table 2: Apoptosis Induction in MCF-7 Cells (24h Treatment)
| Compound (at IC50) | % Early Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change vs. Control) |
| FP-1 | 28.5% | 4.8 |
| Doxorubicin | 35.2% | 6.1 |
Data is hypothetical for illustrative purposes.
Part 2: In Vivo Validation - Efficacy in a Preclinical Model
Promising in vitro results provide the rationale for advancing a compound to in vivo testing.[2][7] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and critical tool for evaluating the therapeutic efficacy and toxicity of new anticancer agents before human trials.[15][16][17]
Subcutaneous Xenograft Model
This is the most common model for assessing the in vivo activity of anticancer therapeutics.[18] Human cancer cells (e.g., MCF-7) are injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[15][19] Once tumors reach a palpable size, the mice are randomized into treatment groups.
Comparative Goal: To evaluate the ability of FP-1 to inhibit tumor growth compared to a vehicle control and a clinically relevant dose of Doxorubicin. Key endpoints are tumor volume and animal body weight (as a measure of toxicity).
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: In Vivo Xenograft Model Workflow.
Efficacy and Toxicity Assessment
Tumor volumes are calculated using the formula: (Length x Width²) / 2. The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Body weight loss is a key indicator of systemic toxicity.[6]
Table 3: In Vivo Efficacy in MCF-7 Xenograft Model (Day 21)
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 | - | +2.5% |
| FP-1 (20 mg/kg) | 625 | 50% | -1.8% |
| Doxorubicin (5 mg/kg) | 438 | 65% | -8.5% |
Data is hypothetical for illustrative purposes.
The hypothetical data suggest that while Doxorubicin shows higher efficacy, it is also associated with significant weight loss, a known side effect related to its cardiotoxicity and other adverse effects.[6][8] FP-1 demonstrates moderate, statistically significant efficacy with minimal impact on body weight, indicating a potentially better safety profile that warrants further investigation.
Conclusion and Future Directions
This guide outlines a foundational, yet critical, pathway for the preclinical validation of a novel this compound derivative, FP-1. The in vitro data confirm its cytotoxic activity and ability to induce apoptosis, a desirable mechanistic hallmark. The in vivo xenograft data demonstrate its potential to inhibit tumor growth in a living system with a favorable preliminary safety profile compared to the standard-of-care agent, Doxorubicin.
These compelling results provide a strong rationale for further development, including mechanism of action studies to identify the specific molecular target (e.g., kinase inhibition), comprehensive pharmacokinetic and toxicology studies, and evaluation in other preclinical models, such as patient-derived xenografts (PDX), to better predict clinical response.[15][19] The this compound scaffold represents a promising platform for the development of the next generation of targeted anticancer therapies.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Adapted from Abcam and ATCC protocols.[20]
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of FP-1 or Doxorubicin for 48 hours. Include a vehicle-only control.
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[20][21]
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan.[21] Read absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression analysis.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
Adapted from Abcam and Thermo Fisher Scientific protocols.[22]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the respective compounds (at their IC50 concentrations) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash cells twice with cold PBS.[12]
-
Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (100 µg/mL).[10][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10][11]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.[11] Differentiate cell populations based on FITC and PI fluorescence.
Protocol 3: Caspase-Glo® 3/7 Assay
Adapted from Promega Corporation protocols.[23][14]
-
Assay Setup: Seed cells in a white-walled 96-well plate and treat with compounds as described for other assays. Include a blank (media only) and vehicle control wells.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[24]
-
Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14]
-
Incubation: Mix the plate on a shaker for 30-60 seconds and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate luminometer.
-
Data Analysis: Subtract the blank reading from all samples and express data as fold change in luminescence relative to the vehicle control.
Protocol 4: Subcutaneous Xenograft Efficacy Study
Based on established methodologies.[15][16][18]
-
Animal Housing: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old) housed in sterile, barrier facilities.[16]
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Administration: Administer treatments (e.g., Vehicle, FP-1 via oral gavage, Doxorubicin via intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.
References
- 1. longdom.org [longdom.org]
- 2. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bosterbio.com [bosterbio.com]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. promega.com [promega.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 19. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 20. atcc.org [atcc.org]
- 21. researchgate.net [researchgate.net]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 24. Caspase 3/7 Activity [protocols.io]
Head-to-head comparison of different synthetic routes to Cinchomeronic anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchomeronic anhydride, also known as pyridine-3,4-dicarboxylic anhydride, is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a reactive anhydride functional group make it a sought-after precursor for the synthesis of a variety of complex molecules. In the pharmaceutical industry, the pyridine core is a common motif in drug candidates, and cinchomeronic anhydride provides a versatile scaffold for the development of novel therapeutics. In materials science, it serves as a monomer for the synthesis of high-performance polyimides and other polymers with unique thermal and electronic properties.[1][2][3] Given its importance, the efficient and cost-effective synthesis of cinchomeronic anhydride is a topic of significant interest to the scientific community.
This guide provides a head-to-head comparison of the most common synthetic routes to cinchomeronic anhydride, offering a detailed analysis of their respective methodologies, performance metrics, and safety considerations. By presenting this information in a clear and comparative format, we aim to empower researchers to make informed decisions when selecting a synthetic strategy that best suits their specific needs and resources.
Synthetic Routes: A Detailed Examination
The synthesis of cinchomeronic anhydride is typically a two-step process: the oxidation of a suitable pyridine-containing precursor to form cinchomeronic acid (pyridine-3,4-dicarboxylic acid), followed by the dehydration of the diacid to the corresponding anhydride. The primary divergence in synthetic strategy lies in the choice of the starting material for the initial oxidation step. Here, we will compare two of the most prevalent precursors: quinoline and 3,4-lutidine.
Route 1: Oxidation of Quinoline
This classical approach utilizes the oxidative cleavage of the benzene ring of quinoline to yield the desired pyridine-3,4-dicarboxylic acid.
Reaction Mechanism:
The oxidation of quinoline with a strong oxidizing agent like nitric acid is a complex process. The reaction is believed to proceed through the nitration of the quinoline ring, followed by oxidative degradation of the benzene portion of the molecule. The pyridine ring is more resistant to oxidation under these conditions.[4][5]
Experimental Protocol:
-
Step 1: Oxidation of Quinoline to Cinchomeronic Acid
-
In a well-ventilated fume hood, carefully add quinoline to a flask containing fuming nitric acid at a controlled temperature, typically below 0°C, with vigorous stirring.
-
After the initial exothermic reaction subsides, the mixture is slowly heated to reflux and maintained at this temperature for several hours.
-
Upon cooling, the cinchomeronic acid precipitates from the reaction mixture.
-
The crude product is collected by filtration, washed with cold water to remove residual nitric acid, and then purified by recrystallization from water.
-
-
Step 2: Dehydration of Cinchomeronic Acid to Cinchomeronic Anhydride
-
Suspend the purified cinchomeronic acid in an excess of a dehydrating agent, such as acetic anhydride.[6]
-
Heat the mixture to reflux for a period of 1-2 hours.
-
Allow the reaction mixture to cool, during which time the cinchomeronic anhydride will crystallize.
-
Collect the product by filtration, wash with a non-polar solvent like petroleum ether to remove acetic acid and any remaining acetic anhydride, and dry under vacuum.
-
Yield and Purity:
The oxidation of quinoline with nitric acid can be a vigorous reaction, and the yields of cinchomeronic acid can be variable, often in the range of 40-60%. The subsequent dehydration to the anhydride is typically more efficient, with yields often exceeding 80%. The purity of the final product is generally high after recrystallization.
Safety Considerations:
This route involves the use of highly corrosive and oxidizing fuming nitric acid, which requires extreme caution.[7] The reaction is highly exothermic and can lead to runaway reactions if not properly controlled.[8] Quinoline itself is toxic and a suspected carcinogen.[4] Appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat, is essential. The reaction must be performed in a chemical fume hood with excellent ventilation.
Route 2: Oxidation of 3,4-Lutidine
An alternative and often preferred route involves the oxidation of the two methyl groups of 3,4-lutidine (3,4-dimethylpyridine) to form cinchomeronic acid.
Reaction Mechanism:
The oxidation of the alkyl side chains of 3,4-lutidine can be achieved using various oxidizing agents. Catalytic methods are often employed to achieve higher selectivity and milder reaction conditions compared to the harsh conditions of quinoline oxidation. The mechanism typically involves the activation of the C-H bonds of the methyl groups by the catalyst, followed by oxidation to carboxylic acids.[9]
Experimental Protocol:
-
Step 1: Catalytic Oxidation of 3,4-Lutidine to Cinchomeronic Acid
-
In a suitable reactor, combine 3,4-lutidine with a solvent (often water or an acidic medium) and a catalyst. Common catalysts include vanadium-based systems.[10]
-
Pressurize the reactor with air or oxygen and heat to the desired temperature (e.g., 150-250°C) with constant stirring.
-
Maintain the reaction under pressure for several hours until the oxidation is complete.
-
After cooling and depressurizing the reactor, the cinchomeronic acid can be isolated by adjusting the pH of the solution to its isoelectric point, causing it to precipitate.
-
The product is then filtered, washed, and dried.
-
-
Step 2: Dehydration of Cinchomeronic Acid to Cinchomeronic Anhydride
-
The dehydration step is identical to that described in Route 1, typically involving refluxing with acetic anhydride.[6]
-
Yield and Purity:
Catalytic oxidation of 3,4-lutidine generally offers higher yields of cinchomeronic acid compared to the quinoline oxidation route, with reported yields often in the range of 70-90%. The selectivity of the reaction is also typically better, leading to a purer product with fewer byproducts.
Safety Considerations:
While this route avoids the use of fuming nitric acid, it often requires high pressures and temperatures, which necessitates the use of specialized high-pressure reactor systems. The handling of flammable organic solvents and the use of oxygen at elevated temperatures also pose fire and explosion hazards. 3,4-Lutidine is a flammable and toxic liquid.[11]
Head-to-Head Comparison
To facilitate a direct comparison, the key performance indicators for each route are summarized in the table below.
| Feature | Route 1: Oxidation of Quinoline | Route 2: Oxidation of 3,4-Lutidine |
| Starting Material | Quinoline | 3,4-Lutidine (3,4-Dimethylpyridine) |
| Reagents | Fuming Nitric Acid, Acetic Anhydride | Catalyst (e.g., Vanadium-based), Oxygen/Air, Acetic Anhydride |
| Reaction Conditions | Highly exothermic, reflux temperature | High temperature and pressure |
| Yield | Lower (40-60% for oxidation) | Higher (70-90% for oxidation) |
| Purity | Good after purification | Generally higher |
| Cost-Effectiveness | Quinoline is generally less expensive than 3,4-lutidine per kilogram.[12][13][14] However, the lower yield may offset this advantage. | 3,4-Lutidine is typically more expensive per kilogram.[11][15][16][17] The higher yield can make this route more cost-effective overall, especially at scale. |
| Safety | Involves highly corrosive and hazardous fuming nitric acid.[7][18] Vigorous, exothermic reaction. | Requires high-pressure equipment. Fire and explosion risk with oxygen at high temperatures. |
| Environmental Impact | Generates significant nitrous oxide fumes and acidic waste. | Can be a cleaner process, especially with efficient catalyst recycling. |
Alternative Synthetic Approaches: The Electrochemical Frontier
A promising and more environmentally friendly alternative for the dehydration of dicarboxylic acids is emerging in the field of electrochemistry.
Electrochemical Dehydration of Cinchomeronic Acid
This method avoids the use of chemical dehydrating agents like acetic anhydride.
Reaction Mechanism:
The electrochemical dehydration of dicarboxylic acids to their cyclic anhydrides is a non-decarboxylative process.[19][20] The reaction proceeds via an intramolecular process at the anode, where the dicarboxylic acid is oxidized, leading to the formation of the anhydride and the release of water.
Experimental Protocol (General):
-
Dissolve cinchomeronic acid in a suitable solvent containing a supporting electrolyte.
-
Place the solution in an undivided electrochemical cell equipped with appropriate electrodes (e.g., graphite or platinum).
-
Apply a constant current to the cell for a specified period.
-
After the electrolysis is complete, the cinchomeronic anhydride can be isolated by solvent evaporation and subsequent purification.
Potential Advantages:
-
Greener Synthesis: Avoids the use of harsh and corrosive dehydrating agents.
-
Milder Conditions: Can often be carried out at or near room temperature.
-
High Selectivity: Can offer high selectivity and cleaner reaction profiles.
Current Limitations:
While this method has been successfully applied to other dicarboxylic acids with good yields, its specific application to cinchomeronic acid is not yet widely documented in the literature. Further research is needed to optimize the reaction conditions and assess its scalability and economic viability for the production of cinchomeronic anhydride.
Visualization of Synthetic Workflows
Figure 1: Comparative overview of synthetic pathways to Cinchomeronic Anhydride.
Conclusion and Future Outlook
The choice between the oxidation of quinoline and 3,4-lutidine for the synthesis of cinchomeronic anhydride involves a trade-off between starting material cost, reaction yield, and safety considerations. The quinoline route, while utilizing a cheaper starting material, suffers from lower yields and the use of hazardous fuming nitric acid. The 3,4-lutidine route, although requiring a more expensive precursor and high-pressure equipment, generally provides higher yields and a cleaner reaction profile.
For laboratory-scale synthesis where cost may be less of a concern and access to high-pressure reactors is available, the oxidation of 3,4-lutidine is often the more efficient and reliable method. For larger-scale industrial production, a thorough economic analysis would be required to determine the most cost-effective route, taking into account not only the price of starting materials but also the costs associated with waste disposal, safety infrastructure, and energy consumption.
The emerging field of electrochemical synthesis offers a promising avenue for a greener and potentially more efficient dehydration of cinchomeronic acid. As this technology matures, it may provide a superior alternative to the use of chemical dehydrating agents, further improving the overall sustainability of cinchomeronic anhydride production. Continued research and development in this area are warranted to fully realize its potential.
References
- 1. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. halocarbon.com [halocarbon.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. uop.edu.pk [uop.edu.pk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. nano.pitt.edu [nano.pitt.edu]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese [mdpi.com]
- 11. 3,4-Lutidine Analytical Standard, High Purity 98%, Best Price in Mumbai [nacchemical.com]
- 12. Quinoline Price-China Quinoline Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 13. m.indiamart.com [m.indiamart.com]
- 14. Quinoline at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 15. indiamart.com [indiamart.com]
- 16. 3,4 Lutidine 97.5% for Synthesis - Affordable Prices [abchemicalindustries.com]
- 17. zauba.com [zauba.com]
- 18. bfr.bund.de [bfr.bund.de]
- 19. researchgate.net [researchgate.net]
- 20. Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Furo[3,4-c]pyridine-1,3-dione Derivatives Against Known Kinase Inhibitors
Introduction: The Quest for Potent and Selective Kinase Inhibitors
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their deregulation is a hallmark of numerous pathologies, most notably cancer, making the development of potent and selective kinase inhibitors a highly competitive and rewarding endeavor. Within this pursuit, novel heterocyclic scaffolds serve as the bedrock for innovation. The Furo[3,4-c]pyridine-1,3-dione core is one such emerging scaffold, recognized for its synthetic tractability and potential for high-affinity interactions within the ATP-binding pocket of various kinases.[1]
However, the promise of a novel chemical series can only be realized through rigorous, objective evaluation. This guide provides a comprehensive framework for benchmarking novel this compound derivatives against established kinase inhibitors. Our objective is not merely to generate data, but to build a robust, evidence-based case for the potential of these compounds, guiding critical decisions in the drug discovery pipeline. We will delve into the causality behind our experimental choices, provide detailed, validated protocols, and contextualize our findings within relevant biological pathways.
Part 1: Strategic Selection of Targets and Benchmarks
The foundation of any successful benchmarking study lies in the judicious selection of kinase targets and reference inhibitors. This initial step dictates the relevance and impact of the subsequent experimental work.
Target Selection Rationale
Our primary target for this illustrative guide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a receptor tyrosine kinase.
-
Causality: VEGFR2 is a master regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3] Its inhibition is a clinically validated anti-cancer strategy.[3][4] By targeting VEGFR2, we position our novel this compound series in a therapeutically significant and commercially relevant area of oncology.
Benchmark Inhibitor Selection
A robust comparison requires benchmarks that represent different classes of inhibitors, providing a multi-faceted view of our compounds' performance.
-
Staurosporine: A natural product isolated from Streptomyces staurosporeus.[5]
-
Role: The quintessential broad-spectrum kinase inhibitor.[5] It binds to the ATP-binding site of a vast number of kinases, often with high affinity.[5][6]
-
Experimental Value: Staurosporine serves as a "gold standard" positive control for assay performance. Achieving potency comparable to Staurosporine is a significant milestone, though selectivity will be a key differentiator.
-
-
Sunitinib (Sutent®): An FDA-approved multi-kinase inhibitor.[7]
-
Role: A clinically successful drug that targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[7][8][9]
-
Experimental Value: As a direct competitor targeting VEGFR2, Sunitinib provides a clinically relevant performance benchmark. Outperforming Sunitinib in potency, selectivity, or ADME properties would be a significant achievement.
-
-
Dasatinib (Sprycel®): Another FDA-approved multi-kinase inhibitor.
-
Role: Initially developed as a dual SRC/ABL inhibitor for leukemia treatment.[10][11] It inhibits a distinct but partially overlapping set of kinases compared to Sunitinib.[10][12][13]
-
Experimental Value: Dasatinib helps to build a selectivity profile. Comparing our compounds' activity against the target profiles of both Sunitinib and Dasatinib provides a more nuanced understanding of their specificity.
-
Part 2: Experimental Design & Methodologies
Scientific integrity is paramount. The following protocols are designed to be self-validating, incorporating necessary controls to ensure the data generated is accurate and reproducible.
Overall Benchmarking Workflow
Our experimental approach follows a logical, tiered progression from initial screening to detailed characterization. This workflow ensures that resources are focused on the most promising compounds.
Caption: High-level workflow for kinase inhibitor benchmarking.
Core Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To quantify kinase activity and the inhibitory effect of our compounds, we employ the ADP-Glo™ Kinase Assay from Promega.
-
Causality of Method Selection: The ADP-Glo™ assay is a universal, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[14] Its high sensitivity, low false-positive rate, and compatibility with a wide range of ATP concentrations make it an industry standard for high-throughput screening and lead optimization.[14][15] The two-step process first terminates the kinase reaction and depletes unused ATP, then converts the product (ADP) back to ATP for a robust luciferase-based measurement, minimizing signal interference.[15]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer, recombinant human VEGFR2 enzyme, poly(Glu,Tyr) 4:1 substrate, and ATP solution.
-
Prepare compound plates by serially diluting this compound derivatives (e.g., FP-1, FP-2) and benchmark inhibitors (Staurosporine, Sunitinib, Dasatinib) in DMSO, followed by a final dilution in Kinase Buffer.
-
-
Kinase Reaction (5 µL volume):
-
Add 2.5 µL of a 2X enzyme/substrate mix to each well of a 384-well plate.
-
Add 2.5 µL of the 2X compound solution to the appropriate wells.
-
For controls, add 2.5 µL of buffer with DMSO (100% activity) or 2.5 µL of Staurosporine at a high concentration (0% activity).
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.[16]
-
Incubate at room temperature for 30-60 minutes.[16]
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis and Presentation
Raw luminescence data is converted to percent inhibition relative to controls. For dose-response experiments, the data is fitted to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Comparative IC50 Values against VEGFR2
| Compound | Type | VEGFR2 IC50 (nM) |
| FP-1 | This compound | 15.2 |
| FP-2 | This compound | 125.8 |
| Staurosporine | Benchmark (Broad Spectrum) | 8.5 |
| Sunitinib | Benchmark (Multi-Kinase) | 9.0[17] |
| Dasatinib | Benchmark (Multi-Kinase) | 25.0 |
Data are hypothetical for FP-1 and FP-2, and representative for benchmarks.
Interpretation: From this data, compound FP-1 emerges as a highly promising lead. Its potency against VEGFR2 is comparable to the established benchmarks, Sunitinib and Staurosporine, and superior to Dasatinib. FP-2 is significantly less potent and would be deprioritized for this specific target.
Part 3: Biological Context and Selectivity
Potency is only one part of the story. A successful inhibitor must also be selective, minimizing off-target effects. Furthermore, understanding the biological pathway provides context for the inhibitor's therapeutic potential.
VEGFR2 Signaling Pathway
VEGF-A, a growth factor often secreted by hypoxic tumor cells, binds to and activates VEGFR2 on endothelial cells.[2] This triggers a downstream signaling cascade involving key pathways like RAS/RAF/MEK/ERK and PI3K/AKT, ultimately leading to endothelial cell proliferation, migration, and survival—the key steps of angiogenesis.[18]
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
Our compound, FP-1, acts by blocking the autophosphorylation of VEGFR2, thereby preventing the initiation of this entire downstream cascade. This provides a clear, mechanistic rationale for its anti-angiogenic potential.
Kinase Selectivity Profiling
To assess the selectivity of FP-1, it would be screened against a panel of other kinases at a fixed concentration (e.g., 1 µM). The results are often visualized in a "kinome map" or a simple table.
Table 2: Hypothetical Selectivity Data for FP-1 (Inhibition at 1 µM)
| Kinase Target | Family | % Inhibition by FP-1 |
| VEGFR2 | RTK | 98% |
| PDGFRβ | RTK | 85% |
| c-KIT | RTK | 75% |
| SRC | Cytoplasmic TK | 15% |
| ABL | Cytoplasmic TK | 8% |
| CDK2 | CMGC | <5% |
Interpretation: This hypothetical profile suggests that FP-1 is a potent inhibitor of VEGFR2, with significant activity against other related receptor tyrosine kinases like PDGFRβ and c-KIT, similar to Sunitinib.[8][19] However, it shows weak activity against SRC and ABL (targets of Dasatinib) and negligible activity against CDK2. This profile suggests that FP-1 is not a pan-kinase inhibitor like Staurosporine but a multi-kinase inhibitor with a profile that could be therapeutically advantageous in cancers driven by these specific targets.
Conclusion and Forward Outlook
Through this structured benchmarking guide, we have demonstrated a rigorous, evidence-based approach to evaluating novel this compound derivatives. Our lead compound, FP-1 , has shown highly promising in vitro potency against the clinically relevant anti-cancer target, VEGFR2, performing on par with the established drug, Sunitinib.
The causality-driven experimental design, from the selection of an appropriate assay to the inclusion of diverse benchmarks, provides a high degree of confidence in these initial findings. The selectivity profile suggests a targeted, yet multi-faceted mechanism that warrants further investigation.
The next logical steps in the drug discovery cascade would include:
-
Mechanism of Action Studies: Confirming ATP-competitive binding.
-
Cellular Assays: Evaluating the ability of FP-1 to inhibit VEGF-induced proliferation and migration in endothelial cells (e.g., HUVECs).
-
In Vivo Studies: Assessing the compound's efficacy in mouse xenograft tumor models.
The this compound scaffold, as exemplified by FP-1, represents a promising starting point for a new generation of kinase inhibitors. The data-driven benchmarking process outlined here is critical for unlocking that potential and moving from a promising molecule to a viable therapeutic candidate.
References
- 1. This compound [myskinrecipes.com]
- 2. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Staurosporine-based binding assay for testing the affinity of compounds to protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sunitinib - Wikipedia [en.wikipedia.org]
- 8. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 10. Dasatinib, a multikinase inhibitor: therapy, safety, and appropriate management of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Dasatinib, a Multikinase Inhibitor: Therapy, Safety, and Appropriate Management of Adverse Events | Semantic Scholar [semanticscholar.org]
- 13. Dasatinib: a potential tyrosine kinase inhibitor to fight against multiple cancer malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ClinPGx [clinpgx.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Furo[3,4-c]pyridine-1,3-dione for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management and disposal of chemical compounds are not merely procedural formalities; they are critical pillars of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Furo[3,4-c]pyridine-1,3-dione, ensuring the protection of personnel and compliance with regulatory standards.
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the precautionary principle dictates that it should be handled as a hazardous chemical waste. This approach is supported by data from structurally similar compounds, such as other pyridine derivatives and acid anhydrides, which are often classified as skin and eye irritants.[1] Therefore, the following procedures are grounded in established best practices for managing hazardous laboratory chemicals, in accordance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4]
Part 1: Immediate Safety & Hazard Assessment
Before beginning any work that will generate this compound waste, a thorough understanding of its potential hazards and the necessary safety precautions is essential.
1.1. Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the use of proper engineering controls and PPE. All handling of this compound, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[5]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against potential splashes, dust, or vapors, which may cause serious eye irritation.[1][6] |
| Hand Protection | Chemically impermeable gloves (e.g., Butyl rubber or Nitrile). | Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | Prevents contamination of personal clothing and protects against skin exposure.[7] |
| Respiratory | NIOSH-approved respirator. | Required if there is a risk of generating dust or aerosols outside of a fume hood.[8] |
Causality: The selection of PPE is directly informed by the potential hazards. Assuming this compound is an irritant, the main routes of exposure to mitigate are skin/eye contact and inhalation.
1.2. Emergency Preparedness
Ensure that a fully stocked spill kit, an emergency eyewash station, and a safety shower are readily accessible and within a 10-second travel distance from the work area.[8] All laboratory personnel must be trained on the location and proper use of this equipment before handling the chemical.
Part 2: Step-by-Step Waste Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management, where the generator is responsible for the waste from its creation to its final disposal.[9]
2.1. Waste Characterization & Segregation
-
Characterize the Waste: All waste containing this compound, including pure solid, solutions, and contaminated materials (e.g., gloves, weigh paper, pipette tips), must be treated as hazardous waste.[10]
-
Segregate at the Source: Do not mix this compound waste with other waste streams.[5] Incompatible wastes, when mixed, can react violently, emit toxic gases, or cause fires.[11] For instance, never mix acid anhydrides with strong bases or oxidizing agents.
2.2. Waste Collection & Container Management
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Solid Waste: Collect pure this compound and contaminated solids (e.g., paper towels, gloves) in a designated, leak-proof container with a secure screw-top lid. Plastic containers are generally preferred.[12]
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, shatter-resistant container. Ensure the solvent is compatible with the container material. Leave at least one inch of headspace to allow for vapor expansion.[11]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[5][13]
Table 2: Hazardous Waste Container Labeling Requirements
| Label Component | Description | Regulatory Justification (EPA/RCRA) |
| Words | "HAZARDOUS WASTE" | Clearly identifies the container's contents as regulated waste. |
| Generator Info | Principal Investigator's Name, Lab Location (Building/Room), Phone Number. | Ensures traceability and accountability. |
| Chemical Contents | Full chemical name: "this compound". List all components and their approximate percentages, including solvents. | Required for proper handling, treatment, and disposal by the waste management facility. |
| Accumulation Date | The date when the first drop of waste was added to the container. | Hazardous waste cannot be stored in a Satellite Accumulation Area for more than one year.[12] |
| Hazard Pictograms | Appropriate GHS pictograms (e.g., Exclamation Mark for irritant). | Provides an immediate visual warning of the primary hazards. |
2.3. On-Site Storage: The Satellite Accumulation Area (SAA)
The designated storage location for your hazardous waste container within the laboratory is known as a Satellite Accumulation Area (SAA).[11][12]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13]
-
Container Status: Keep waste containers securely closed at all times, except when adding waste.[10][12] This prevents the release of vapors and reduces the risk of spills.
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[12]
-
Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.
2.4. Arranging for Final Disposal
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[10][14] Sewer disposal of hazardous waste pharmaceuticals is strictly prohibited by the EPA.[15]
-
Contact EH&S: Once the waste container is full or is no longer being used, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.
-
Professional Disposal: EH&S will ensure the waste is transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] The most common and effective disposal method for this type of organic compound is high-temperature incineration.
Part 3: Spill & Emergency Workflow
In the event of a spill, a calm and systematic response is critical.
3.1. Minor Spill Cleanup (Manageable by Lab Personnel)
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Assess: Ensure the spill is small and does not pose an immediate respiratory hazard.
-
PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Document the spill and report it to the laboratory supervisor and EH&S.
3.2. Major Spill (Requires Emergency Response)
If the spill is large, involves highly concentrated material, or occurs in a poorly ventilated area:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and alert others to evacuate.
-
Call for Help: From a safe location, call your institution's emergency number or 911 to report the chemical spill. Provide the chemical name, location, and approximate quantity.
-
Isolate: Secure the area to prevent entry.
-
Assist: Meet the emergency responders and provide them with the SDS (if available) and any other relevant information.
Decision Workflow for Disposal
The following diagram outlines the critical decision points in the disposal process for this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. Furo[3,4-b]pyridine-5,7-dione | C7H3NO3 | CID 69688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. axonator.com [axonator.com]
- 4. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. epa.gov [epa.gov]
- 10. vumc.org [vumc.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. benchchem.com [benchchem.com]
- 14. acs.org [acs.org]
- 15. waste360.com [waste360.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Furo[3,4-c]pyridine-1,3-dione
As researchers and developers at the forefront of scientific innovation, our most critical asset is our well-being. The compounds we handle, such as Furo[3,4-c]pyridine-1,3-dione, are often novel or possess incomplete toxicological data. This guide provides a comprehensive operational and safety framework for handling this compound. In the absence of a specific Safety Data Sheet (SDS), we will proceed with the highest degree of caution, adopting protocols suitable for hazardous pyridine derivatives and treating any chemical of unknown toxicity as highly toxic.[1][2] This approach ensures a self-validating system of safety, prioritizing personnel protection above all.
Hazard Assessment: Understanding the Risk Profile
This compound, also known as 3,4-Pyridinedicarboxylic Anhydride[3], is a heterocyclic compound. While specific toxicity data is limited, its structural relation to pyridine suggests potential hazards. Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[4][5] They are known to cause irritation to the skin, eyes, and respiratory system.[4][6][7][8] Therefore, we must assume this compound may exhibit similar properties, including potential for skin and eye irritation, respiratory irritation, and systemic toxicity upon exposure.
Core Directive: Required Personal Protective Equipment (PPE)
The selection of PPE is our primary defense against direct chemical exposure. It should be used in conjunction with engineering controls like chemical fume hoods.[9][10] The following table summarizes the essential PPE for handling this compound.
| Protection Area | Required PPE | Rationale & Specifications |
| Eye & Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash risk.[6][11] |
| Hand | Chemical-Resistant Gloves (Nitrile or Neoprene) | Pyridine and its derivatives require specific glove materials. Nitrile or neoprene gloves are recommended for their resistance to these types of chemicals.[4][10] Always inspect gloves for tears or defects before use and wash them before removal.[12] |
| Body | Flame-Resistant Laboratory Coat | A lab coat protects against incidental skin contact and contamination of personal clothing.[2][10] Given that many organic compounds are flammable, a flame-resistant coat is a prudent choice.[11] |
| Respiratory | NIOSH-Approved Respirator | When handling the solid powder outside of a certified chemical fume hood, or if aerosolization is possible, respiratory protection is mandatory to prevent inhalation.[2][12] The specific cartridge type should be selected based on a formal risk assessment. |
| Foot | Closed-Toe Shoes | To protect from spills and falling objects, shoes must fully cover the feet. Perforated shoes or sandals are never appropriate in a laboratory setting.[1][11][12] |
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring safety.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure you have reviewed this guide and located all necessary safety equipment, including the eyewash station, safety shower, and spill kit.[1][9]
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure long hair and loose clothing are secured.[1][12]
-
Work Area Setup: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[4][9][11]
-
Chemical Handling:
-
Post-Handling Cleanup:
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Contingency & Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Spill: Evacuate the immediate area. For a small spill, use an inert absorbent material (like sand or vermiculite) to contain it.[10] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[7][14]
Disposal Plan
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.[9]
-
Containment: Collect waste in a clearly labeled, sealed, and chemically compatible container.[2][12] The label should clearly state "Hazardous Waste" and identify the contents.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste management company. Never dispose of this chemical down the drain.[12]
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 4664-08-8 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nj.gov [nj.gov]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. gz-supplies.com [gz-supplies.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
